Iron (II) bromide hydrate
Description
Properties
IUPAC Name |
iron(2+);dibromide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.Fe.H2O/h2*1H;;1H2/q;;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFNEGXELTXFTH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Fe+2].[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2FeH2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Iron (II) Bromide Hydrate
An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of iron (II) bromide hydrate (FeBr₂·xH₂O), a key precursor in various chemical and pharmaceutical syntheses.[1] As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles and the rationale behind critical experimental choices. It details a robust and validated methodology for producing high-purity this compound and offers a multi-technique approach for its thorough characterization, ensuring product identity, purity, and hydration state. This guide is designed to equip researchers and development professionals with the expertise to confidently synthesize and validate this important inorganic compound.
Introduction to this compound
Iron (II) bromide, also known as ferrous bromide, is an inorganic compound with the chemical formula FeBr₂.[2] It typically exists as a hydrated salt, FeBr₂·xH₂O, with the tetrahydrate (x=4) and hexahydrate (x=6) being common forms.[3][4] The anhydrous compound is a yellow-brown paramagnetic solid, while the hydrated forms are typically pale green solids.[3][5]
Structurally, like many metal halides, FeBr₂ features a polymeric structure where octahedral Fe(II) centers are cross-linked by bromide ligands. In the hydrated forms, water molecules also coordinate to the iron center, typically resulting in an octahedral geometry.[3] The specific hydrate that crystallizes from an aqueous solution is highly dependent on temperature.[5][6]
The utility of iron (II) bromide stems from its role as a versatile precursor and catalyst. It is employed in organic synthesis, particularly in atom transfer radical polymerization (ATRP), and serves as a starting material for the synthesis of other iron-containing compounds and materials.[2][6][7] Its high solubility in water and other polar solvents like ethanol makes it a convenient source of iron (II) ions for various chemical reactions.[4][8]
Synthesis of Iron (II) Bromide Tetrahydrate (FeBr₂·4H₂O)
The synthesis of this compound is most commonly achieved through the direct reaction of metallic iron with hydrobromic acid.[3] This method is effective for producing a high-purity product, provided that appropriate measures are taken to prevent the oxidation of the iron (II) product to the more stable iron (III) state.
Underlying Principles and Stoichiometry
The core reaction is a single displacement reaction where iron metal reduces the protons of the acid to produce hydrogen gas and an aqueous solution of iron (II) bromide:
Fe(s) + 2HBr(aq) → FeBr₂(aq) + H₂(g) [9]
Causality Behind Experimental Choices:
-
Use of Excess Iron: A stoichiometric excess of iron powder is crucial. This ensures that all the hydrobromic acid is consumed, preventing residual acid in the final product. More importantly, any iron (III) bromide (FeBr₃) that might form via air oxidation is readily reduced back to iron (II) bromide by the excess metallic iron (Fe + 2FeBr₃ → 3FeBr₂).
-
Inert Atmosphere: The Fe²⁺ ion is susceptible to oxidation by atmospheric oxygen, particularly in solution. Performing the reaction and subsequent filtration under an inert atmosphere (e.g., nitrogen or argon) is a critical step to prevent the formation of contaminating iron (III) species.
-
Temperature Control during Crystallization: The degree of hydration is temperature-dependent. To specifically target the tetrahydrate (FeBr₂·4H₂O), crystallization should occur above 49°C.[4][5] Crystallization at room temperature would favor the formation of the hexahydrate.[4][6]
Reagents and Safety Considerations
Safe laboratory practice is paramount. The following table summarizes the key hazards associated with the required reagents.
| Reagent | Formula | Key Hazards | Recommended Precautions |
| Iron Powder | Fe | Flammable solid. | Keep away from ignition sources. Handle in a well-ventilated area. |
| Hydrobromic Acid | HBr (aq) | Corrosive. Causes severe skin burns and eye damage. Toxic if inhaled.[10] | Handle only in a chemical fume hood. Wear splash goggles, a face shield, and acid-resistant gloves.[11][12] Always add acid to water, never the reverse.[10] |
| Hydrogen Gas | H₂ | Extremely flammable gas.[11] | Ensure adequate ventilation to prevent accumulation. Keep away from flames and sparks. The reaction should be vented to a fume hood. |
| Iron (II) Bromide | FeBr₂ | Corrosive. Causes skin and eye burns. Hygroscopic and air-sensitive.[13][14] | Wear gloves and eye protection. Handle and store under an inert atmosphere.[13] |
Detailed Experimental Protocol
-
Reaction Setup: Place 5.6 g (0.1 mol) of fine iron powder into a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet for an inert gas (N₂ or Ar), and a reflux condenser. The outlet of the condenser should be vented to a fume hood (e.g., via an oil bubbler) to safely release the hydrogen gas produced.
-
Inerting the System: Purge the flask with the inert gas for 10-15 minutes to remove all oxygen. Maintain a gentle positive pressure of the inert gas throughout the reaction and workup.
-
Addition of Acid: While stirring, slowly add 22.6 mL of 48% aqueous hydrobromic acid (~0.2 mol) to the flask via an addition funnel. The reaction is exothermic and will generate hydrogen gas. Control the rate of addition to maintain a manageable reaction rate.
-
Reaction Completion: After the addition is complete, gently heat the mixture to ~70-80°C using a heating mantle to drive the reaction to completion. Continue heating and stirring until the evolution of hydrogen gas ceases. The solution should appear pale green.
-
Filtration: While the solution is still warm and under a positive pressure of inert gas, quickly filter it through a Büchner funnel or a cannula filter to remove the excess unreacted iron powder. This step should be performed rapidly to minimize contact with air.
-
Crystallization: Transfer the hot filtrate to a beaker and reduce the volume by gentle heating on a hot plate until signs of crystallization appear on the surface.
-
Isolation: Cool the solution to approximately 50-60°C and allow the pale green crystals of iron (II) bromide tetrahydrate to form. Isolate the crystals by vacuum filtration.
-
Drying and Storage: Wash the crystals with a small amount of ice-cold deionized water, followed by ethanol to facilitate drying. Dry the product under vacuum. Store the final product in a tightly sealed container inside a desiccator or a glovebox to protect it from moisture and air.[13]
Physicochemical Characterization
A multi-technique approach is essential for the unambiguous confirmation of the synthesized product's identity, purity, and hydration state.
X-Ray Powder Diffraction (XRPD)
Principle: XRPD is the primary technique for identifying crystalline phases. The diffraction pattern is a unique fingerprint of the compound's crystal lattice. It is used to confirm the formation of the desired this compound phase and to identify any crystalline impurities.
Authoritative Insight: A critical consideration for analyzing iron-containing samples is the choice of X-ray source. The use of copper radiation (Cu-Kα) is common but can lead to high background fluorescence, which obscures peaks and complicates phase identification.[15][16] For iron-containing materials, a cobalt radiation source (Co-Kα) is strongly recommended as it significantly reduces fluorescence, yielding a much higher quality diffractogram with better peak-to-background ratios.[16]
Experimental Protocol:
-
Grind a small, representative sample of the synthesized crystals into a fine powder using an agate mortar and pestle.
-
Mount the powder on a zero-background sample holder.
-
Collect the diffraction pattern using a diffractometer, preferably equipped with a Co-Kα X-ray source.
-
Scan a 2θ range of 10-80° with a step size of 0.02°.
-
Compare the resulting diffractogram to a reference pattern for iron (II) bromide tetrahydrate from a database (e.g., ICDD) to confirm the phase identity.
⁵⁷Fe Mössbauer Spectroscopy
Principle: ⁵⁷Fe Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the local chemical environment of iron nuclei.[17] It provides definitive information on the oxidation state, spin state, and site symmetry of the iron atoms, making it an invaluable tool for validating the synthesis of an iron (II) compound.[18]
Expected Results & Interpretation:
-
Oxidation State: The spectrum for a high-spin iron (II) compound like FeBr₂·4H₂O is expected to be a doublet. The isomer shift (δ) is directly related to the s-electron density at the nucleus and is characteristic of the oxidation state. For high-spin Fe(II) in an octahedral environment, the isomer shift is typically in the range of +0.9 to +1.3 mm/s (relative to iron metal).[19][20]
-
Coordination Environment: The quadrupole splitting (ΔE_Q) arises from the interaction of the nuclear quadrupole moment with a non-cubic electric field gradient at the nucleus. For high-spin Fe(II) (d⁶), the asymmetric electron distribution creates a significant electric field gradient, resulting in a large quadrupole splitting, typically > 2.0 mm/s.[17] The absence of a magnetic six-line pattern at room temperature confirms the paramagnetic nature of the material.[3]
Thermal Analysis (TGA/DSC)
Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample.[21] This combination is ideal for determining the amount of water of hydration.
Experimental Protocol:
-
Accurately weigh 5-10 mg of the sample into an alumina or platinum TGA pan.
-
Heat the sample from room temperature to ~400°C at a rate of 10 °C/min under a continuous flow of an inert gas (e.g., nitrogen).
-
Monitor the mass loss (TGA) and heat flow (DSC).
Data Interpretation: The TGA thermogram will show a distinct mass loss step corresponding to the dehydration of the salt. For FeBr₂·4H₂O, the theoretical mass loss corresponding to the removal of four water molecules can be calculated:
-
Molar Mass of FeBr₂·4H₂O = 215.65 + 4 * 18.015 = 287.71 g/mol
-
Mass of 4 H₂O = 72.06 g/mol
-
Theoretical Mass Loss % = (72.06 / 287.71) * 100% = 25.0%
The DSC curve will show a corresponding endothermic peak for each dehydration step, indicating the energy required to remove the water molecules.[21]
Data Summary and Workflow Visualization
Summary of Expected Characterization Data
| Technique | Parameter | Expected Result for FeBr₂·4H₂O | Purpose |
| XRPD (with Co source) | Diffraction Pattern | Matches reference pattern for the tetrahydrate phase. | Phase Identification & Purity |
| ⁵⁷Fe Mössbauer Spec. | Isomer Shift (δ) | ~ +0.9 to +1.3 mm/s | Confirms Fe(II) Oxidation State |
| Quadrupole Splitting (ΔE_Q) | > 2.0 mm/s | Confirms High-Spin State & Asymmetric Environment | |
| TGA | Mass Loss | ~25.0% | Quantifies Water of Hydration (x=4) |
| DSC | Heat Flow | Endothermic peak(s) during mass loss | Confirms Dehydration Event |
Experimental Workflow Diagram
The following diagram illustrates the logical flow from synthesis to final characterization, ensuring a validated final product.
Caption: Workflow for Synthesis and Characterization of FeBr₂·4H₂O.
Conclusion
This guide has detailed a reliable and scientifically sound methodology for the synthesis of iron (II) bromide tetrahydrate. By understanding the causality behind each experimental step—from the necessity of an inert atmosphere to the temperature control required for crystallization—researchers can consistently produce a high-purity product. The subsequent characterization workflow, employing a synergistic combination of XRPD, Mössbauer spectroscopy, and thermal analysis, provides a self-validating system to confirm the product's identity, purity, oxidation state, and stoichiometry with a high degree of confidence. Adherence to these protocols will empower scientific professionals to utilize this compound effectively in their research and development endeavors.
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Wikipedia. (n.d.). Iron(II) bromide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Laboratory Chemical Safety Summary (LCSS) for Hydrobromic Acid. Retrieved from [Link]
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Windia Chemical. (2025). Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know. Retrieved from [Link]
- Edwards, P. R., Johnson, C. E., & Williams, R. J. P. (1967). Mössbauer Spectra of Some Tetrahedral Iron (II) Compounds. The Journal of Chemical Physics, 47(8), 3074–3080.
- Bancroft, G. M., Mays, M. J., & Prater, B. E. (1970). A Mössbauer study of structure and bonding in iron(II) low-spin compounds. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 956.
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ResearchGate. (n.d.). 57Fe Mössbauer spectra of three selected Fe(II) compounds. Retrieved from [Link]
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American Elements. (n.d.). Iron(II) Bromide. Retrieved from [Link]
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Lanxess. (n.d.). Hydrobromic Acid Product Stewardship Summary. Retrieved from [Link]
- Kerler, W., Neuwirth, W., Fluck, E., Kuhn, P., & Zimmermann, B. (1963). Mössbauer Spectra of Some Iron Complexes. Zeitschrift für Physik, 173(3), 321–346.
- Ball, M. C., & Coultard, R. F. M. (1968). Thermal Studies on Halides and Basic Halides of Copper(ii). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1417.
- Ksenofontov, V., Spiering, H., & Gütlich, P. (2018). ⁵⁷Fe Mössbauer Spectroscopy as a Tool for Study of Spin States and Magnetic Interactions in Inorganic Chemistry. Inorganics, 6(3), 82.
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Solubility of Things. (n.d.). Iron (II) Bromide. Retrieved from [Link]
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Grokipedia. (n.d.). Iron(II) bromide. Retrieved from [Link]
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Study.com. (n.d.). Hydrobromic acid is used to dissolve a sample of iron powder, producing a solution of iron(II) bromide. Write the complete formula equation for this reaction. Retrieved from [Link]
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DTIC. (1963). PREPARATION OF HIGH PURITY ANHYDROUS FERROUS CHLORIDE. Retrieved from [Link]
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Wikipedia. (n.d.). Iron(III) bromide. Retrieved from [Link]
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ResearchGate. (n.d.). Iron(III) bromide. Retrieved from [Link]
- Friedman, H. L., & Krishnan, C. V. (1973). Thermodynamic functions of hydration of alkali metal and halide ions. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 69, 1147.
- Sukirman, E., & Sebleku, P. (2013). X-RAYS DIFFRACTION STUDY ON THE IRON NANOPARTICLES PREPARED BY TWO STEP MILLING METHOD.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25021682, this compound. Retrieved from [Link]
- Mos, Y. M., Vermeulen, A. C., & Buisman, C. J. N. (2018). X-Ray Diffraction of Iron Containing Samples: The Importance of a Suitable Configuration. Geostandards and Geoanalytical Research, 42(4), 509-518.
- Fujimoto, S., et al. (2020). Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates M₂(SO₄)₃ (M = Sc, Yb, Y, Dy, Al, Ga, Fe, In)
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American Elements. (n.d.). Iron(II) Bromide Hydrate. Retrieved from [Link]
- Ohtaki, H., & Radnai, T. (1993). A Study of the Hydration of the Alkali Metal Ions in Aqueous Solution. Inorganic Chemistry, 32(16), 3471–3476.
- Persson, I. (2010). Structures of Hydrated Metal Ions in Solid State and Aqueous Solution. Pure and Applied Chemistry, 82(10), 1901-1917.
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Wageningen University & Research. (2018). X-Ray Diffraction of Iron Containing Samples: The Importance of a Suitable Configuration. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of hydrobromic acid. Retrieved from [Link]
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Amasci.net. (n.d.). Hydrobromic acid synthesis. Retrieved from [Link]
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The Solubility of Iron(II) Bromide Hydrate in Organic Solvents: A Technical Guide for Researchers
Introduction
Iron(II) bromide (FeBr₂), a versatile reagent and catalyst in organic synthesis and pharmaceutical development, is frequently utilized in its hydrated form (FeBr₂·xH₂O) for its stability and ease of handling.[1] However, the efficacy of this compound in various applications is fundamentally governed by its solubility in the chosen reaction medium. While its behavior in aqueous solutions is well-documented, a comprehensive understanding of its solubility in organic solvents is critical for optimizing reaction kinetics, product yields, and purification processes. This is particularly true in contexts such as catalysis, where the solubility of the iron salt directly impacts its availability and activity.[2]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a thorough exploration of the solubility of iron(II) bromide hydrate in organic solvents. Moving beyond a simple tabulation of data, this guide delves into the underlying chemical principles that dictate solubility, offers a detailed experimental protocol for its determination, and presents a consolidated overview of available solubility information. The aim is to equip the reader with both the theoretical knowledge and practical tools necessary to make informed decisions regarding solvent selection for applications involving iron(II) bromide hydrate.
Theoretical Framework: The Energetics of Dissolution
The dissolution of a hydrated ionic salt like iron(II) bromide hydrate in an organic solvent is a complex thermodynamic process governed by the interplay of several energy changes. The overall enthalpy of solution (ΔHsol) can be conceptualized through a thermochemical cycle that considers three key steps:
-
Lattice Energy (ΔHlattice): This is the energy required to break apart the ionic lattice of the solid hydrated salt into its constituent gaseous ions (Fe(H₂O)x²⁺ and 2Br⁻). This is an endothermic process (ΔHlattice > 0).
-
Solvation Energy (ΔHsolvation): This is the energy released when the gaseous ions are solvated by the organic solvent molecules. This is an exothermic process (ΔHsolvation < 0).
-
Solvent-Solvent Interaction Energy: Energy is also required to overcome the intermolecular forces between the solvent molecules to create a cavity for the solvated ions.
For dissolution to be favorable, the energy released during solvation must be sufficient to overcome the lattice energy and the energy required to disrupt the solvent structure.[3]
The Critical Role of the Water of Hydration
The water molecules present in the crystal lattice of iron(II) bromide hydrate play a pivotal role in its solubility profile. These water molecules are not merely entrapped; they are coordinated to the iron(II) cation, forming a hydrated ion complex even in the solid state. This has several important consequences:
-
Increased Polarity: The presence of coordinated water molecules significantly increases the polarity of the salt, making it more compatible with polar solvents.
-
Hydrogen Bonding: The hydrogen atoms of the coordinated water can act as hydrogen bond donors, while the oxygen atoms can act as hydrogen bond acceptors. This allows for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, THF).
-
Shielding of the Cation: The hydration shell around the iron(II) ion can influence how it interacts with the organic solvent molecules.
The dissolution of a hydrated salt in an organic solvent can be viewed as a competition between the water of hydration and the organic solvent molecules for coordination to the cation. In solvents with a high affinity for the cation, the water of hydration may be displaced. In other cases, the entire hydrated cation may be solvated as a single unit.
Key Factors Influencing Solubility in Organic Solvents
The principle of "like dissolves like" is a useful starting point for predicting the solubility of iron(II) bromide hydrate.[4] As a polar, ionic compound, it will generally be more soluble in polar solvents than in non-polar solvents.[2] Several key solvent properties determine the extent of solubility:
-
Polarity and Dielectric Constant: Polar solvents possess a significant dipole moment, allowing them to effectively solvate the Fe²⁺ and Br⁻ ions through ion-dipole interactions. A high dielectric constant of the solvent reduces the electrostatic attraction between the ions, facilitating their separation and dissolution.[5]
-
Lewis Acidity and Basicity: The iron(II) ion is a Lewis acid, capable of accepting electron pairs. Organic solvents with Lewis basic sites (e.g., the oxygen in ethers and ketones, the nitrogen in amines) can coordinate to the iron(II) ion, contributing to the solvation energy.[6]
-
Hydrogen Bonding Capability: As mentioned, the ability of a solvent to participate in hydrogen bonding with the water of hydration can significantly enhance solubility. Polar protic solvents like alcohols can act as both hydrogen bond donors and acceptors, leading to good solubility. Polar aprotic solvents like acetone or THF can act as hydrogen bond acceptors.
-
Temperature: The effect of temperature on solubility depends on the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[7]
Solubility Data for Iron(II) Bromide Hydrate
Quantitative solubility data for iron(II) bromide hydrate in a wide range of organic solvents is not extensively reported in the literature. Much of the available data pertains to the anhydrous form. However, based on qualitative reports and the theoretical principles discussed, a general solubility profile can be constructed.
| Solvent Name | Solvent Type | Formula | Solubility of FeBr₂·6H₂O | Solubility of Anhydrous FeBr₂ |
| Polar Protic Solvents | ||||
| Methanol | Polar Protic | CH₃OH | Soluble[3] | Soluble[1] |
| Ethanol | Polar Protic | C₂H₅OH | Soluble[8] | Very Soluble[1] |
| Polar Aprotic Solvents | ||||
| Tetrahydrofuran (THF) | Polar Aprotic | C₄H₈O | Soluble[3] | Soluble[1] |
| Acetonitrile | Polar Aprotic | CH₃CN | Likely Soluble | Soluble[1] |
| Acetone | Polar Aprotic | (CH₃)₂CO | Likely Soluble | Data not readily available |
| Propylene Carbonate | Polar Aprotic | C₄H₆O₃ | Data not readily available | Soluble (at 25°C)[9] |
| Pyridine | Polar Aprotic | C₅H₅N | Data not readily available | 0.49 g/100 g (at 25°C)[9] |
| Non-Polar Solvents | ||||
| Benzene | Non-Polar | C₆H₆ | Insoluble[7] | Soluble[9] |
| Diethyl Ether | Weakly Polar | (C₂H₅)₂O | Insoluble[7] | Soluble[9] |
| Hexane | Non-Polar | C₆H₁₄ | Insoluble[7] | Data not readily available |
| Toluene | Non-Polar | C₇H₈ | Insoluble[7] | Data not readily available |
| Dichloromethane | Non-Polar | CH₂Cl₂ | Insoluble[7] | Data not readily available |
Note: "Soluble" and "Insoluble" are qualitative descriptions. The quantitative data for anhydrous FeBr₂ is provided for comparison.
The table highlights a key trend: the presence of water of hydration renders the salt insoluble in non-polar solvents where the anhydrous form shows some solubility. This underscores the dominant role of the polar water molecules in dictating the overall polarity and solubility of the hydrate.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the scarcity of quantitative data, researchers may need to determine the solubility of iron(II) bromide hydrate in their specific solvent system. The gravimetric method is a reliable and straightforward approach for this purpose.[10][11]
Principle
A saturated solution of iron(II) bromide hydrate is prepared in the organic solvent of interest at a controlled temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solid solute is determined. From these measurements, the solubility can be calculated.
Materials and Equipment
-
Iron(II) bromide hydrate (FeBr₂·xH₂O)
-
Anhydrous organic solvent of interest
-
Conical flasks or vials with stoppers
-
Magnetic stirrer and stir bars
-
Thermostatic water bath or heating mantle with temperature control
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Pre-weighed glass evaporating dishes or vials
-
Analytical balance (readable to at least 0.1 mg)
-
Drying oven
-
Inert atmosphere glove box or Schlenk line (recommended due to the air-sensitivity of Fe²⁺)
Experimental Workflow
Caption: Gravimetric determination of solubility workflow.
Detailed Procedure
-
Preparation of the Saturated Solution:
-
To a conical flask, add a known volume (e.g., 25 mL) of the anhydrous organic solvent.
-
Add an excess amount of iron(II) bromide hydrate to the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flask and place it in a thermostatic water bath set to the desired experimental temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.
-
-
Sampling:
-
Turn off the stirrer and allow the flask to remain in the thermostatic bath for several hours to allow the undissolved solid to settle completely.
-
Carefully draw a known volume (e.g., 5 or 10 mL) of the clear supernatant liquid into a syringe.
-
Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed evaporating dish.
-
-
Gravimetric Analysis:
-
Immediately weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent but not decompose the salt (e.g., 60-80°C).
-
Once all the solvent has evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the dish containing the dry solid.
-
Repeat the drying and weighing steps until a constant mass is obtained, indicating that all the solvent has been removed.
-
-
Calculation of Solubility:
-
Mass of dissolved solid = (Mass of dish + dry solid) - (Mass of empty dish)
-
Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry solid)
-
Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100
-
Causality Behind Experimental Choices and Self-Validation
-
Use of Excess Solute: Adding an excess of the solid ensures that the solution reaches its saturation point at the given temperature, which is the definition of solubility.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature with a thermostatic bath is crucial for obtaining reproducible results.
-
Equilibration Time: Allowing sufficient time for stirring ensures that the dissolution process has reached equilibrium. Periodically taking samples and analyzing them until the concentration remains constant can validate the chosen equilibration time.
-
Filtration: Filtering the supernatant is critical to remove any undissolved microcrystals, which would otherwise lead to an overestimation of the solubility.
-
Drying to Constant Mass: This step ensures that all the solvent has been removed, providing an accurate mass of the dissolved solute.
Applications and Implications for Researchers
A thorough understanding of the solubility of iron(II) bromide hydrate in organic solvents is paramount for its effective application in several areas:
-
Homogeneous Catalysis: In many iron-catalyzed reactions, such as cross-coupling and amination, the catalyst must be dissolved in the reaction medium to be active.[12] Choosing a solvent in which the iron(II) bromide hydrate is sufficiently soluble is the first step in developing a successful catalytic system.
-
Reagent Delivery: For reactions where iron(II) bromide is a reagent, its solubility will determine its rate of addition and local concentration, which can influence reaction selectivity and product distribution.
-
Pharmaceutical Synthesis: In the synthesis of active pharmaceutical ingredients (APIs), controlling the solubility of reagents and intermediates is crucial for process control, crystallization, and purification. Poor solubility can lead to handling difficulties and inconsistent reaction outcomes.
-
Materials Science: The preparation of iron-containing materials and coordination polymers often involves the dissolution of an iron precursor in an organic solvent. Solvent choice can influence the structure and properties of the final material.
Logical Relationships in Solubility
Caption: Factors influencing the solubility of FeBr₂·xH₂O.
Conclusion
The solubility of iron(II) bromide hydrate in organic solvents is a nuanced topic, heavily influenced by the principles of polarity, hydrogen bonding, and Lewis acid-base interactions. While quantitative data in the literature is sparse, a clear trend emerges: the hydrated salt is soluble in polar protic and aprotic solvents but largely insoluble in non-polar media. The water of hydration is a key determinant of this behavior. For researchers and professionals in drug development, a solid grasp of these principles, coupled with the ability to experimentally determine solubility using robust methods like the gravimetric protocol detailed herein, is essential for the successful application of this important iron compound. This guide provides the foundational knowledge and practical steps to navigate the challenges of solvent selection and optimize processes where the solubility of iron(II) bromide hydrate is a critical parameter.
References
- Seidell A. Solubilities of inorganic and metal organic compounds. - 3ed., vol.1. - New York: D. Van Nostrand Company, 1940. - pp. 521. [Link: Not available]
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Determination of Solubility by Gravimetric Method. [Link]
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60. [Link: Not available]
- Lewis Theory of Acids and Bases. Solubility of Things. [Link: Not available]
- Method of crystallizing salts
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Thermodynamics of Salt Dissolution. WebAssign. [Link]
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Physical properties of selected organic solvents and salt crystallization behaviour. ResearchGate. [Link]
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Why does water of crystallization change the properties of a salt? Quora. [Link]
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Solute displacement in the aqueous phase of water–NaCl–organic ternary mixtures relevant to solvent-driven water treatment. RSC Publishing. [Link]
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Why is the heat of solution of hydrated salts endothermic? Quora. [Link]
-
Navigating the Waters of Unconventional Crystalline Hydrates. PMC - NIH. [Link]
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Water in a hydrated salt. SSERC. [Link]
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Lec20 - Thermodynamics of Salt Dissolution. YouTube. [Link]
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Predicting the thermodynamics of salts in non-aqueous solvents. CERE Consortium. [Link]
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Iron(II) bromide. Wikipedia. [Link]
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A Comprehensive Technical Guide to the Hydration States of Ferrous Bromide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the various hydration states of ferrous bromide (FeBr₂), a compound of significant interest in chemical synthesis and pharmaceutical development. Understanding the distinct properties and interconversion of its anhydrous and hydrated forms is critical for controlling reaction outcomes, ensuring material stability, and developing robust manufacturing processes. This document offers a detailed examination of the synthesis, characterization, and handling of ferrous bromide hydrates, grounded in established scientific principles and experimental data.
Introduction to Ferrous Bromide and its Hydrates
Iron(II) bromide, or ferrous bromide, is an inorganic compound that can exist in an anhydrous state (FeBr₂) or as several distinct crystalline hydrates, where a specific number of water molecules are incorporated into the crystal lattice.[1] The degree of hydration significantly influences the compound's physical and chemical properties, including its color, solubility, stability, and reactivity. For researchers and professionals in drug development, precise control over the hydration state is paramount, as it can affect everything from reaction kinetics to the solid-state properties of active pharmaceutical ingredients (APIs) and intermediates.[2][3]
The most commonly encountered hydration states are:
-
Anhydrous Ferrous Bromide (FeBr₂): A yellow to brownish-colored paramagnetic solid.[1]
-
Ferrous Bromide Dihydrate (FeBr₂·2H₂O)
-
Ferrous Bromide Tetrahydrate (FeBr₂·4H₂O)
-
Ferrous Bromide Hexahydrate (FeBr₂·6H₂O): A pale green crystalline solid.[4][5]
A nonahydrate (FeBr₂·9H₂O) has also been reported to form at temperatures below -29.3°C.[6] The interconversion between these forms is primarily driven by temperature and humidity, a critical consideration for storage and handling.
Synthesis and Interconversion of Ferrous Bromide Hydrates
The controlled preparation of specific ferrous bromide hydrates is fundamental to their application. The hexahydrate is typically the most accessible form, crystallizing from aqueous solutions at room temperature, and serves as a common starting material for accessing other hydration states.
Synthesis of Ferrous Bromide Hexahydrate (FeBr₂·6H₂O)
The synthesis of ferrous bromide hexahydrate is achieved by the reaction of iron powder with hydrobromic acid. To prevent the oxidation of Fe(II) to Fe(III) by atmospheric oxygen, the reaction should be carried out under an inert atmosphere.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add iron powder. The flask should be flushed with an inert gas, such as nitrogen or argon.
-
Acid Addition: Slowly add a stoichiometric amount of concentrated hydrobromic acid (HBr) to the iron powder under a continuous inert gas flow. The reaction is exothermic and will produce hydrogen gas.
-
Causality: The slow addition of acid controls the reaction rate and prevents excessive heat generation, which could lead to unwanted side reactions. The inert atmosphere is crucial to prevent the oxidation of the ferrous ions.
-
-
Reaction Completion: Stir the mixture at room temperature until the evolution of hydrogen gas ceases and the iron powder is completely dissolved. The resulting solution will be a pale green color.
-
Crystallization: Filter the solution to remove any unreacted iron or impurities. Gently heat the filtrate to concentrate the solution, then allow it to cool slowly to room temperature. Pale green crystals of ferrous bromide hexahydrate will precipitate.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold, deoxygenated water, and dry under a stream of inert gas or in a desiccator over a suitable drying agent.
Interconversion of Hydrates by Thermal Dehydration
The lower hydrates (dihydrate and tetrahydrate) and the anhydrous form can be obtained by the controlled thermal dehydration of the hexahydrate.[6] This process can be monitored using thermogravimetric analysis (TGA) to identify the precise temperature ranges for each dehydration step.
Experimental Workflow for Thermal Dehydration:
Caption: Thermal dehydration pathway of ferrous bromide hexahydrate.
Protocol for Preparing Lower Hydrates and Anhydrous Ferrous Bromide:
-
Sample Preparation: Place a known quantity of finely ground ferrous bromide hexahydrate in a suitable container for heating, such as a porcelain boat or a round-bottom flask.
-
Controlled Heating: Heat the sample under a vacuum or a stream of inert gas.
-
To obtain the tetrahydrate , heat the sample to approximately 49°C and maintain this temperature until the theoretical mass loss for the removal of two water molecules is achieved.[6]
-
To obtain the dihydrate , increase the temperature to approximately 83°C and hold until the appropriate mass loss is observed.[6]
-
For the anhydrous form, further heating above 83°C is required. Complete dehydration can be achieved by heating in a stream of hydrogen bromide gas at 400°C.[6]
-
-
Verification: The resulting material should be cooled in a desiccator under an inert atmosphere and its identity confirmed by the characterization methods outlined in the following section.
Characterization of Ferrous Bromide Hydrates
A multi-technique approach is essential for the unambiguous identification and characterization of the different hydration states of ferrous bromide.
Thermogravimetric Analysis (TGA)
TGA is a powerful technique for determining the water content of hydrated salts and observing their thermal decomposition profiles. By monitoring the mass of a sample as a function of temperature, the distinct dehydration steps can be identified and quantified.
Expected TGA Profile of FeBr₂·6H₂O:
| Dehydration Step | Temperature Range (°C) | Mass Loss (%) | Product |
| 1 | ~40-60 | ~11.1 | FeBr₂·4H₂O |
| 2 | ~75-95 | ~11.1 | FeBr₂·2H₂O |
| 3 | >95 | ~11.1 | FeBr₂ |
Note: The temperature ranges are indicative and can be influenced by factors such as heating rate and atmosphere.
X-ray Diffraction (XRD)
XRD is a definitive method for identifying the crystalline phase of a material. Each hydrate of ferrous bromide, as well as the anhydrous form, will have a unique powder XRD pattern characterized by a specific set of diffraction peaks at different 2θ angles.
Vibrational Spectroscopy (FTIR and Raman)
Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of molecules, including the O-H stretching and bending modes of water molecules in hydrated crystals. These techniques can provide a spectral fingerprint for each hydration state.
-
FTIR Spectroscopy: The presence of water of hydration will give rise to broad absorption bands in the region of 3000-3600 cm⁻¹ (O-H stretching) and a sharper band around 1600-1650 cm⁻¹ (H-O-H bending). The precise position and shape of these bands can differ between the various hydrates due to differences in hydrogen bonding environments.
-
Raman Spectroscopy: Raman spectroscopy is also sensitive to the vibrational modes of the Fe-Br lattice and the water molecules. It is particularly useful for studying aqueous solutions and can provide complementary information to FTIR.
Experimental Workflow for Spectroscopic and Diffraction Analysis:
Caption: Workflow for the characterization of ferrous bromide hydrates.
Properties and Handling Considerations
The physical and chemical properties of ferrous bromide are intrinsically linked to its hydration state.
| Property | Anhydrous (FeBr₂) | Hexahydrate (FeBr₂·6H₂O) |
| Appearance | Yellow to dark brown solid[1] | Pale green to bluish-green crystals[7] |
| Hygroscopicity | Highly hygroscopic[7] | Stable at room temperature and moderate humidity |
| Solubility | Soluble in water, ethanol, ether, THF, methanol, acetonitrile[8] | Very soluble in water[6] |
| Melting Point | 684 °C[1] | 27 °C (decomposes)[1][5] |
| Oxidation | Prone to oxidation to Fe(III) in the presence of air and moisture | Aqueous solutions are readily oxidized to ferric species[7] |
Safe Handling and Storage:
-
Anhydrous Ferrous Bromide: Due to its hygroscopic and air-sensitive nature, anhydrous FeBr₂ must be handled and stored under a dry, inert atmosphere (e.g., in a glovebox or desiccator with a high-efficiency drying agent).
-
Hydrated Ferrous Bromide: The hydrates are more stable in air but should be stored in tightly sealed containers to prevent changes in hydration state due to fluctuations in ambient humidity. For long-term storage, refrigeration and an inert atmosphere are recommended to minimize oxidation.
-
General Precautions: Ferrous bromide is an irritant and can cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.
Conclusion
The different hydration states of ferrous bromide represent a family of compounds with distinct and controllable properties. A thorough understanding of their synthesis, interconversion, and characterization is essential for their effective use in research and development, particularly in the pharmaceutical industry. The protocols and data presented in this guide provide a framework for the preparation and analysis of these materials, enabling greater control over their application in chemical processes. The self-validating nature of the described characterization workflow ensures the reliable identification of the desired hydration state, a critical aspect of scientific integrity and reproducible research.
References
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- CymitQuimica. (n.d.). CAS 7789-46-0: Ferrous bromide.
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Wikipedia. (n.d.). Iron(II) bromide. Retrieved from [Link]
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Wikipedia. (n.d.). Iron(III) bromide. Retrieved from [Link]
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PubChem. (n.d.). Iron(II) bromide dihydrate. Retrieved from [Link]
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PubChem. (n.d.). Ferrous bromide. Retrieved from [Link]
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PubChem. (n.d.). Iron(II) bromide tetrahydrate. Retrieved from [Link]
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Haz-Map. (n.d.). Ferrous bromide. Retrieved from [Link]
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Ereztech. (n.d.). Iron(II) bromide, anhydrous. Retrieved from [Link]
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Materials Project. (n.d.). mp-22880: FeBr2 (Trigonal, P-3m1, 164). Retrieved from [Link]
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PubChem. (n.d.). Iron (II) bromide hydrate. Retrieved from [Link]
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WebElements. (n.d.). Iron dibromide hexahydrate. Retrieved from [Link]
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ResearchGate. (n.d.). H-T (B-T ) phase diagram of FeBr2. Retrieved from [Link]
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meta-synthesis. (n.d.). Chemical Entity Data Page. Retrieved from [Link]
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ResearchGate. (n.d.). H-T phase diagrams of FeBr 2 ͑ a ͒ and Fe 0.95 Mg 0.05 Br 2 ͑ b ͒. Retrieved from [Link]
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ResearchGate. (n.d.). Iron(III) bromide. Retrieved from [Link]
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MDPI. (n.d.). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Retrieved from [Link]
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ResearchGate. (n.d.). Phase Diagrams of Water & CO2 Explained. Retrieved from [Link]
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ResearchGate. (n.d.). The potential - pH diagram for Fe - H2O system. Retrieved from [Link]
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A Comprehensive Technical Guide to the Hygroscopic Nature and Safe Handling of Iron (II) Bromide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a crucial examination of the hygroscopic properties of Iron (II) bromide (FeBr₂) and establishes detailed, field-proven protocols for its safe handling and storage. Given its frequent use as a catalyst in polymerization and other chemical syntheses, a comprehensive understanding of its interaction with atmospheric moisture is essential for ensuring experimental accuracy, safety, and the reproducibility of results.[1][2]
The Intrinsic Hygroscopicity of Iron (II) Bromide: A Fundamental Challenge
Anhydrous Iron (II) bromide is a yellow to dark brown solid that readily absorbs moisture from the air, a property known as hygroscopicity.[1][3][4][5] This strong affinity for water can lead to deliquescence, where the solid absorbs enough atmospheric moisture to dissolve and form a liquid solution.[2] The resulting hydrated forms, such as the pale green hexahydrate, are chemically distinct from the anhydrous material and can significantly impact experimental outcomes.[2]
The presence of moisture can be detrimental in reactions where FeBr₂ is used, particularly in moisture-sensitive applications. The absorbed water can act as an unwanted reactant, altering reaction pathways and compromising the integrity of the experiment.
The Chemical Consequences of Moisture Exposure: Beyond a Simple State Change
The interaction of Iron (II) bromide with atmospheric moisture and air extends beyond a mere physical transformation. A cascade of chemical reactions can occur, leading to the degradation of the compound and the generation of impurities.
-
Oxidation: In the presence of air and moisture, the Iron (II) ion is susceptible to oxidation to Iron (III). This conversion compromises the desired reactivity of the FeBr₂.
-
Formation of Hydrates: As FeBr₂ absorbs water, it forms various hydrates, including the hexahydrate, tetrahydrate, and dihydrate at different temperatures.[2] These hydrated forms have different chemical properties than the anhydrous salt.
-
Hydrolysis: The presence of excess water can lead to hydrolysis, forming iron hydroxides and releasing hydrobromic acid. This can alter the pH of a reaction and introduce unwanted byproducts.
These degradation pathways underscore the absolute necessity of maintaining anhydrous and inert conditions when working with Iron (II) bromide.[3][6]
Rigorous Handling Protocols: Ensuring Experimental Integrity
To counteract the challenges posed by the hygroscopic and air-sensitive nature of Iron (II) bromide, the following handling protocols are imperative.[3][6] These steps are designed to preserve the anhydrous state of the compound throughout the experimental process.
Inert Atmosphere Operations: The First Line of Defense
All handling of solid Iron (II) bromide should be conducted under a dry, inert atmosphere, such as nitrogen or argon. A glovebox or Schlenk line techniques are the standard methods for achieving this.
Experimental Workflow: Weighing and Dispensing Anhydrous FeBr₂
Caption: Standard workflow for handling hygroscopic solids in a glovebox.
Solvent and Reagent Purity: A Critical Consideration
For solution-phase reactions, the purity of solvents and other reagents is paramount.
-
Solvent Selection: Use only high-purity, anhydrous solvents. Solvents should be thoroughly dried and deoxygenated before use.
-
Reagent Compatibility: Ensure all other reagents in the reaction are compatible with FeBr₂ and are themselves anhydrous.
Storage and Stability: Long-Term Preservation
Proper storage is critical for maintaining the integrity of Iron (II) bromide over time.[7]
-
Primary and Secondary Containment: Store in a tightly sealed container, preferably the original manufacturer's packaging.[7] This primary container should be placed within a secondary container, such as a desiccator containing a suitable desiccant.
-
Inert Atmosphere: For long-term storage, the container should be backfilled with an inert gas before sealing.
-
Storage Environment: Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[3][6]
Personal Protective Equipment (PPE) and Safety Protocols
Iron (II) bromide is a corrosive and hazardous substance that requires the use of appropriate personal protective equipment.[1][3]
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[7] | Protects against airborne dust and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[7] | Prevents skin contact and potential burns. |
| Body Protection | Laboratory coat.[7] | Protects clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[7] A NIOSH-approved respirator may be necessary if dust is generated.[6] | Prevents inhalation of harmful dust. |
First Aid Measures:
-
Eye or Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Conclusion: A Commitment to Meticulous Practice
The successful application of Iron (II) bromide in a scientific setting is fundamentally linked to a thorough understanding and respect for its chemical properties. Its hygroscopic and air-sensitive nature demands a rigorous and meticulous approach to handling and storage. By adhering to the protocols outlined in this guide, researchers can ensure the validity of their experimental results, the safety of laboratory personnel, and the overall integrity of their scientific endeavors.
References
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- Thermo Fisher Scientific. (2025). Iron(II)
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- Fisher Scientific. (2024).
- Exporter Lab Chemicals. (2005). Ferrous Bromide (iron (II) bromide) MSDS.
- Fisher Scientific. (2025).
- CymitQuimica. (n.d.). CAS 7789-46-0: Ferrous bromide.
- ChemicalBook. (2025). IRON (II)
- XI'AN FUNCTION MATERIAL GROUP CO., LTD. (2018).
- Guidechem. (n.d.). IRON (II) BROMIDE 7789-46-0 wiki.
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- Bartleby. (2021). Answered: The compound iron(II) bromide, FeBr, is soluble in water.
- Ereztech. (n.d.). Iron(II) bromide, anhydrous | Dibromoiron | FeBr2.
- Chegg.com. (2020). Solved The compound iron(II) bromide, FeBr2 is soluble in | Chegg.com.
- Reddit. (2017). Tips on drying ferrous bromide (FeBr2)?.
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Introduction: The Significance of Iron(II) Bromide and Its Hydrates
An In-depth Technical Guide to the Thermochemical Properties of Iron(II) Bromide Hydrates
Iron(II) bromide (FeBr₂), and its various hydrated forms, are versatile inorganic compounds that serve as crucial precursors and catalysts in a multitude of scientific and industrial applications.[1][2] From facilitating novel polymerization reactions to acting as intermediates in the synthesis of advanced materials and pharmaceuticals, a fundamental understanding of their thermochemical properties is paramount.[1][3] The stability, solubility, and reactivity of iron(II) bromide are intrinsically linked to its hydration state. Consequently, for researchers, chemists, and drug development professionals, the ability to control and predict the behavior of these hydrates under varying thermal conditions is essential for process optimization, safety, and achieving desired synthetic outcomes.
This technical guide provides a comprehensive exploration of the thermochemical landscape of iron(II) bromide hydrates. Moving beyond a simple recitation of data, we delve into the structural transformations that govern their thermal behavior, present the available thermodynamic data, and outline robust experimental protocols for their characterization. This document is designed to serve as a foundational resource, blending established knowledge with practical, field-proven insights to empower scientists in their research and development endeavors.
Structural and Physicochemical Characteristics of Iron(II) Bromide Hydrates
The interaction between iron(II) bromide and water gives rise to a series of distinct crystalline hydrates, each with unique structural and physical properties. The specific hydrate that crystallizes from an aqueous solution is highly dependent on temperature.[1][2]
The most common hydrate is the hexahydrate, FeBr₂·6H₂O, which forms as pale green to bluish-green rhombic prisms at room temperature.[4][5] Other known hydrates include a nonahydrate (FeBr₂·9H₂O) below -29.3°C, a tetrahydrate (FeBr₂·4H₂O) above 49°C, and a dihydrate (FeBr₂·2H₂O) above 83°C.[2][6] The anhydrous form, FeBr₂, is a yellowish-brown, paramagnetic solid that is highly hygroscopic and sensitive to air.[2][3][7]
Structurally, these compounds exhibit significant transformations between their hydrated and anhydrous states.
-
Anhydrous FeBr₂ : Adopts a polymeric, layered cadmium iodide (CdI₂) type crystal structure, where Fe(II) ions occupy octahedral holes between close-packed layers of bromide ions.[1][7][8]
-
Hydrated FeBr₂ : In the hydrated forms, water molecules act as ligands, coordinating directly to the iron center. The tetrahydrate, FeBr₂·4H₂O, for example, features an octahedral geometry around the Fe(II) ion with the two bromide ligands in a trans configuration to each other.[1][7]
These structural differences profoundly influence the material's properties, including its solubility, stability, and reactivity.
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Key Transition Temperature | Crystal Structure (Anhydrous) |
| Iron(II) Bromide (Anhydrous) | FeBr₂ | 215.65 | Yellow-brown solid[7] | 684 °C (M.P.)[7] | Rhombohedral (CdI₂ type)[7] |
| Iron(II) Bromide Dihydrate | FeBr₂·2H₂O | 251.68 | Light yellow to dark brown powder[4] | Forms > 83 °C[2][6] | - |
| Iron(II) Bromide Tetrahydrate | FeBr₂·4H₂O | 287.71 | Pale colored solid[7] | Forms > 49 °C[2][6] | Octahedral Fe, trans bromides[1][7] |
| Iron(II) Bromide Hexahydrate | FeBr₂·6H₂O | 323.74 | Pale green to bluish-green crystals[4][5] | Forms at room temp; M.P. 27 °C[5] | - |
| Iron(II) Bromide Nonahydrate | FeBr₂·9H₂O | 377.79 | - | Forms < -29.3 °C[2][6] | - |
Thermochemical Properties and Energetics
The thermochemical data for a compound provides a quantitative measure of its stability and the energy changes associated with its formation and reactions. While comprehensive experimental data for the full series of iron(II) bromide hydrates is notably scarce in the literature, the thermodynamic properties of the anhydrous form have been established.[9][10]
Expert Insight: The lack of published enthalpy data for the hydrates represents a significant knowledge gap.[9] This necessitates that researchers either perform their own calorimetric measurements or draw careful analogies from similar systems, such as iron(II) chloride hydrates, to estimate the energetics of dehydration.[11]
The standard state thermodynamic values for anhydrous iron(II) bromide are summarized below.
| Thermodynamic Property | Symbol | Value (for solid FeBr₂) |
| Standard Molar Enthalpy of Formation | ΔfH⁰ | -251.4 kJ/mol[10] |
| Standard Molar Gibbs Energy of Formation | ΔfG⁰ | -239.6 kJ/mol[10] |
| Standard Molar Entropy | S⁰ | 140 J/(mol·K)[10] |
| Molar Heat Capacity | Cₚ | 67.4 J/(mol·K)[10] |
All values at standard conditions (298.15 K, 1 bar).
The negative enthalpy of formation indicates that anhydrous FeBr₂ is enthalpically stable with respect to its constituent elements (solid iron and liquid bromine) in their standard states.[12]
Thermal Behavior: A Stepwise Dehydration Process
The thermal decomposition of iron(II) bromide hydrates is characterized by a multi-stage loss of water molecules, a process that can be precisely controlled by temperature.[4][9] Unlike iron(III) halides, which are prone to forming oxyhalides upon heating, iron(II) bromide can be dehydrated to its anhydrous form more directly, provided the correct experimental conditions are maintained.[1]
The generally accepted dehydration pathway for the hexahydrate is a sequential loss of water, proceeding through the lower hydrates.
-
FeBr₂·6H₂O → FeBr₂·4H₂O : The hexahydrate first loses two water molecules to form the tetrahydrate. This transition occurs above 49°C.[2][4]
-
FeBr₂·4H₂O → FeBr₂·2H₂O : Further heating above 83°C drives off two more water molecules, yielding the dihydrate.[2][4]
-
FeBr₂·2H₂O → FeBr₂ : Complete dehydration to the anhydrous salt requires significantly higher temperatures.
Causality Behind Experimental Choices: A critical challenge during thermal dehydration is the susceptibility of the iron(II) center to oxidation, forming iron(III) species.[4] In the presence of atmospheric oxygen, particularly at elevated temperatures, this side reaction can lead to impurities. To ensure the synthesis of pure, anhydrous FeBr₂, the dehydration must be performed under an inert atmosphere (e.g., nitrogen or argon) or, more effectively, in a stream of dry hydrogen bromide (HBr) gas at approximately 400°C.[1][2][6] The HBr atmosphere creates a reducing environment that actively suppresses the oxidation of Fe(II) to Fe(III).
Caption: Sequential dehydration of iron(II) bromide hexahydrate.
Experimental Protocol: Thermogravimetric and Calorimetric Analysis
To accurately determine the thermochemical properties and dehydration pathway of iron(II) bromide hydrates, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiment is the methodology of choice.
Trustworthiness Through Self-Validation: This protocol is designed as a self-validating system. The TGA provides precise mass loss data corresponding to the loss of water molecules, while the simultaneous DSC signal quantifies the enthalpy changes (endothermic peaks for dehydration) associated with each mass loss step. The correlation between a specific mass loss (TGA) and a corresponding thermal event (DSC) provides high confidence in the interpretation of the data.
Step-by-Step Protocol for TGA-DSC Analysis
-
Sample Preparation:
-
1.1. Handle the iron(II) bromide hydrate sample in an inert atmosphere glovebox (N₂ or Ar) to prevent premature dehydration or oxidation from ambient moisture and air.
-
1.2. Weigh approximately 5-10 mg of the hydrate into a clean, tared alumina or platinum TGA crucible. Record the initial mass precisely.
-
1.3. Crimp a lid with a pinhole onto the crucible. Causality: The pinhole prevents pressure buildup while maintaining a predominantly self-generated atmosphere of water vapor around the sample, which can lead to sharper, more defined transition steps.
-
-
Instrument Setup (TGA-DSC Instrument):
-
2.1. Install the prepared crucible into the instrument's autosampler or manual loader, ensuring it is properly seated on the balance mechanism.
-
2.2. Set the purge gas to high-purity nitrogen or argon with a constant flow rate of 50-100 mL/min. Causality: A dynamic inert atmosphere is crucial to sweep away evolved water molecules and prevent unwanted oxidative side reactions.
-
2.3. Program the temperature profile:
-
Isothermal Hold: Hold at 25°C for 5 minutes to allow the system to equilibrate.
-
Heating Ramp: Heat from 25°C to 600°C at a linear heating rate of 10 °C/min. Causality: A 10 °C/min rate provides a good balance between resolution of thermal events and practical experiment duration. Slower rates (e.g., 2-5 °C/min) can be used to better resolve closely occurring events.
-
Final Isotherm: Hold at 600°C for 10 minutes to ensure all reactions are complete.
-
-
-
Data Acquisition and Analysis:
-
3.1. Initiate the experiment and simultaneously record the sample mass (TGA), rate of mass change (DTG), and differential heat flow (DSC) as a function of temperature.
-
3.2. TGA Curve Analysis: Identify the onset temperature and percentage mass loss for each distinct step. Correlate the experimental mass loss with the theoretical mass loss for the removal of integer numbers of water molecules.
-
3.3. DTG Curve Analysis: Use the peaks in the derivative curve (DTG) to precisely identify the temperatures of the maximum rate of mass loss for each dehydration step.
-
3.4. DSC Curve Analysis: Integrate the area under each endothermic peak corresponding to a dehydration step. This area, after calibration with a known standard (e.g., Indium), yields the enthalpy of dehydration (ΔH_dehyd) for that specific transition.
-
Caption: Standard experimental workflow for TGA-DSC analysis.
Conclusion and Future Outlook
The thermochemical properties of iron(II) bromide hydrates are governed by a predictable, stepwise dehydration process that is highly sensitive to temperature and atmospheric conditions. The anhydrous form is thermodynamically stable, but its synthesis from hydrated precursors requires careful control to prevent oxidation. While the transition temperatures for the common hydrates are established, a notable gap exists in the public domain regarding their specific enthalpies of formation and dehydration. The experimental protocol detailed herein provides a robust framework for researchers to elucidate these missing thermodynamic parameters, thereby enabling more precise control over processes involving these important chemical entities. Future research should focus on calorimetric measurements to populate the thermochemical database for these hydrates, providing a more complete picture for the scientific community.
References
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Reddit r/chemistry. (2017). Tips on drying ferrous bromide (FeBr2)?. [Link]
-
American Elements. (n.d.). Iron(II) Bromide Hydrate. [Link]
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-
Grokipedia. (n.d.). Iron(II) bromide. [Link]
-
Materials Project. (n.d.). mp-22880: FeBr2 (Trigonal, P-3m1, 164). [Link]
-
Kiper, R. A. (n.d.). Properties of substance: iron(II) bromide. [Link]
-
PubChem. (n.d.). Iron (II) bromide hydrate. [Link]
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Nuclear Energy Agency. (n.d.). CHEMICAL THERMODYNAMICS OF IRON: PART 2. [Link]
-
Winter, M. (n.d.). Iron dibromide hexahydrate. WebElements. [Link]
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-
ResearchGate. (2012). Kinetics of thermal dehydration and decomposition of hydrated chlorides of 3d transition metals (Mn-Cu series). Part-II. Dehydration of FeCl2.4H2O. [Link]
-
Journal of Engineering Sciences. (2020). STUDY OF THE KINETICS OF DRYING IRON (II) SULFATE HEPTAHYDRATE BY FILTRATION METHOD. [Link]
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Iron (II) Bromide Hydrate: A Comprehensive Technical Guide to CAS Number and Safety Data
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical compounds they work with is paramount. This guide provides an in-depth look at Iron (II) bromide hydrate, a compound with significant applications in chemical synthesis. This document will delve into its chemical identity, associated hazards, and the critical safety protocols required for its handling, ensuring both experimental integrity and personal safety.
Chemical Identification and Properties
This compound is an inorganic compound that serves as a precursor in various chemical syntheses.[1] Its properties are crucial for its proper handling and application in research and development.
Chemical Identity
The primary identifiers for this compound are its CAS number and molecular formula. The CAS number for the hydrated form is 13463-12-2 .[2][3][4] It's important to distinguish this from the anhydrous form, Iron (II) bromide, which has the CAS number 7789-46-0.[5][6]
| Identifier | Value |
| CAS Number (Hydrate) | 13463-12-2[2][3] |
| Molecular Formula | FeBr₂·xH₂O[2][7] |
| Synonyms | Ferrous bromide hydrate[5] |
Note: The degree of hydration (x) can vary, with tetrahydrate and hexahydrate forms being common.[1][4]
Physicochemical Properties
The physical and chemical characteristics of this compound dictate its storage and handling requirements. Fresh, high-purity this compound typically presents as pale green or bluish-green crystals.[8] A notable characteristic is its hygroscopic nature, meaning it readily absorbs moisture from the air.[5][6] It is also sensitive to atmospheric oxygen.[8]
| Property | Description |
| Appearance | Greenish crystalline solid[7][9] |
| Solubility | Soluble in water, ethanol, and THF[1][10] |
| Stability | Hygroscopic and air-sensitive[5][6][8] |
A color change to yellow, brown, or reddish-brown is a visual indicator of degradation, specifically the oxidation of Iron (II) to Iron (III).[8]
Hazard Identification and Classification
Understanding the hazards associated with this compound is the foundation of its safe use. This compound is classified as corrosive and can cause severe health effects upon exposure.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 1C[5][6] |
| Serious Eye Damage/Eye Irritation | Category 1[5][6] |
| Acute Toxicity, Oral | Harmful if swallowed[10][11] |
Hazard Pictogram:
Caption: Workflow for handling air-sensitive this compound.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield. [5]* Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat. [5]* Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.
Storage Conditions
To prevent degradation, this compound must be stored under specific conditions.
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. [8]* Temperature: The storage area should be cool and dry. [6][8]* Incompatibilities: Keep away from strong oxidizing agents and strong acids. [5][6]
Emergency and First-Aid Measures
In the event of accidental exposure, immediate and appropriate first-aid measures are crucial.
Exposure Scenarios and Responses
Logical Flow for First-Aid Response:
Caption: Decision tree for first-aid measures upon exposure.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention. [5][6]* Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and seek immediate medical attention. [5][6]* Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [5][6]* Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. [5][6]Ingestion can cause severe damage to the digestive tract.
Fire-Fighting Measures
This compound is not flammable. However, in the event of a fire involving this chemical, use a fire-extinguishing medium that is appropriate for the surrounding fire. Firefighters should wear self-contained breathing apparatus and full protective gear.
Stability and Reactivity
A deeper understanding of the stability and reactivity of this compound is essential for designing safe and effective experiments.
-
Reactivity: Reacts with strong oxidizing agents and strong acids. [6]* Conditions to Avoid: Exposure to moist air or water, and exposure to air. [5][6]* Hazardous Decomposition Products: When heated, it may emit toxic fumes of bromide. [1] The use of degraded this compound can lead to inaccurate experimental outcomes, such as incorrect stoichiometry. [8]Therefore, ensuring the purity of the compound is critical for reliable and reproducible results.
References
-
American Elements. Iron(II) Bromide Hydrate. [Link]
- Safety Data Sheet. Iron(II)
- Safety Data Sheet. Iron(II) bromide, anhydrous. (2025-09-12).
- Exposome-Explorer. Iron(II) bromide, anhydrous MSDS# 13983.
-
PubChem. This compound. [Link]
- Grokipedia. Iron(II) bromide.
-
Wikipedia. Iron(II) bromide. [Link]
-
American Elements. Iron(II) Bromide. [Link]
- Exporter Lab Chemicals. Ferrous Bromide (iron (II) bromide) MSDS.
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An In-depth Technical Guide to the Paramagnetic Behavior of Iron(II) Bromide Compounds
Prepared by: Gemini, Senior Application Scientist
Abstract
Iron(II) bromide (FeBr₂) and its coordination complexes represent a significant class of paramagnetic materials, the study of which is crucial for advancements in catalysis, drug development, and materials science. This guide provides a comprehensive exploration of the fundamental principles governing the paramagnetic behavior of these compounds. We delve into the electronic structure of the iron(II) cation, the influence of its coordination environment, and the theoretical underpinnings of its magnetic properties, including crystal field theory and spin-orbit coupling. This document further outlines detailed, field-proven experimental methodologies for the characterization of these materials, such as SQUID magnetometry, and provides the causal framework for experimental design and data interpretation.
Introduction: The Electronic Origins of Paramagnetism in Iron(II)
Paramagnetism is a form of magnetism whereby certain materials are weakly attracted by an externally applied magnetic field.[1] This behavior originates from the presence of atoms or molecules with unpaired electrons.[1][2] When placed in a magnetic field, the magnetic dipoles of these unpaired electrons partially align with the field, resulting in a net attraction.[3]
The iron(II) ion (Fe²⁺) is a d⁶ metal ion, meaning it has six electrons in its 3d orbitals.[4][5] The spatial arrangement of these electrons is dictated by two opposing energetic factors: the electrostatic repulsion between electrons, which favors placing them in separate orbitals (Hund's rule), and the crystal field splitting energy (Δ₀ for an octahedral field), which is the energy difference between the t₂g (dxy, dxz, dyz) and e₉ (dx²-y², dz²) orbital sets created by the electrostatic field of the surrounding ligands.
In the case of iron(II) bromide, the bromide ions act as weak-field ligands. This results in a small crystal field splitting energy (Δ₀) that is insufficient to overcome the electron-pairing energy. Consequently, the d-electrons spread out across the orbitals to maximize spin multiplicity, leading to a high-spin d⁶ configuration (t₂g⁴e₉²). This configuration possesses four unpaired electrons, rendering FeBr₂ and its related high-spin complexes strongly paramagnetic.[2][6]
Structural and Magnetic Properties of Anhydrous Iron(II) Bromide
Anhydrous iron(II) bromide (FeBr₂) is a yellow-brown solid that serves as a prototypical example of an iron(II) paramagnetic compound.[7] Its properties are intrinsically linked to its crystal structure.
Crystal Structure: FeBr₂ adopts a polymeric, layered cadmium iodide (CdI₂) type structure.[7][8] In this arrangement, Fe(II) ions occupy octahedral holes between close-packed layers of bromide ions.[7][9] This octahedral coordination geometry is the direct cause of the crystal field splitting described previously. The structure is trigonal, with space group P-3m1.[7][9]
Magnetic Behavior: The electronic and magnetic properties of FeBr₂ are well-described as originating from the fine electronic structure of the Fe²⁺ ions.[4] Key factors influencing its magnetism include spin-orbit coupling and the crystal-field environment, which has a slight trigonal distortion.[4] This distortion, combined with spin-orbit coupling, results in a magnetic doublet ground state and a largely unquenched orbital moment, which contributes to the overall magnetic moment.[4] At room temperature, FeBr₂ is paramagnetic, but it displays strong metamagnetism at very low temperatures (around 4.2 K).[7]
| Property | Value | Source(s) |
| Chemical Formula | FeBr₂ | [7] |
| Appearance | Yellow-brown solid | [7] |
| Crystal Structure | Rhombohedral (CdI₂ type) | [7] |
| Coordination Geometry | Octahedral | [7] |
| Magnetic Susceptibility (χ) | +13,600 x 10⁻⁶ cm³/mol | [7][10] |
| Effective Magnetic Moment (μ_eff) | 5.71 B.M. (at 295 K) | [8] |
| Low-Temperature Behavior | Metamagnetic (at 4.2 K) | [7] |
Table 1: Key Structural and Magnetic Properties of Anhydrous FeBr₂.
Experimental Characterization of Paramagnetism
A multi-technique approach is essential for the robust characterization of paramagnetic iron(II) bromide compounds. The primary goal is to quantify the magnetic susceptibility and determine the effective magnetic moment, which provides direct insight into the number of unpaired electrons.
Superconducting Quantum Interference Device (SQUID) Magnetometry
SQUID magnetometry is the gold standard for measuring the magnetic properties of materials with high sensitivity. The causality behind this choice is its ability to precisely measure the very small magnetic moments induced in paramagnetic materials across a wide range of temperatures and applied magnetic fields.
Protocol: Temperature-Dependent Magnetic Susceptibility Measurement
This protocol is designed to determine the effective magnetic moment and the Weiss constant, which gives an indication of interactions between magnetic centers.
-
Sample Preparation (Self-Validating System):
-
Accurately weigh 5-15 mg of the finely ground, anhydrous FeBr₂ compound. The use of an anhydrous sample is critical as hydrated forms may have different magnetic properties.[7]
-
Load the sample into a gelatin capsule or a similar sample holder of known (and low) diamagnetic susceptibility.
-
Secure the sample in a plastic straw and mount it onto the magnetometer's sample rod. The entire sample holder assembly (capsule, straw) will be measured separately for background subtraction, ensuring the final data reflects only the sample's properties.
-
-
Instrument Setup:
-
Cool the SQUID magnetometer to its base temperature (typically 2 K).
-
Center the sample within the superconducting detection coils. This is a critical step for measurement accuracy.
-
Apply a small, constant magnetic field (e.g., 1000 Oe). The field should be low enough to remain in the linear response regime (where magnetization is proportional to the applied field) but high enough to yield a strong signal-to-noise ratio.
-
-
Data Collection:
-
Measure the magnetic moment of the sample as the temperature is swept from 2 K to 300 K.
-
After the measurement, eject the sample, remove the FeBr₂ compound, and re-measure the empty sample holder over the same temperature range. This provides the background (diamagnetic) contribution.
-
-
Data Analysis:
-
Subtract the magnetic moment of the empty sample holder from the raw sample data at each temperature point.
-
Convert the corrected magnetic moment (M) to molar magnetic susceptibility (χ_M) using the formula: χ_M = (M * MW) / (H * m) where MW is the molecular weight, H is the applied field, and m is the sample mass.
-
Plot 1/χ_M versus temperature (T). In the high-temperature region, the data should be linear, consistent with the Curie-Weiss law.
-
Perform a linear fit on the high-temperature portion of the data (e.g., > 50 K) to extract the Curie constant (C) from the slope and the Weiss constant (θ) from the x-intercept.
-
Calculate the effective magnetic moment (μ_eff) using the equation: μ_eff ≈ 2.828 * √C (in units of Bohr magnetons, μ_B).
-
Interpretation: For a high-spin Fe(II) compound with four unpaired electrons, the spin-only magnetic moment is ~4.90 μ_B. The experimentally observed value for FeBr₂ is higher (~5.71 μ_B), which is a direct consequence of the significant, unquenched orbital angular momentum contribution as predicted by theoretical models.[4][8]
Paramagnetism in Iron(II) Bromide Coordination Complexes
The fundamental paramagnetic behavior of the Fe(II) ion can be modulated by incorporating it into coordination complexes. For instance, reacting FeBr₂ with ligands like sodium quinaldate yields paramagnetic high-spin iron(II) complexes.[11][12] The nature of the coordinating ligands is paramount; strong-field ligands (e.g., cyanide) can increase the crystal field splitting energy (Δ₀) to the point where it becomes energetically favorable for electrons to pair in the lower t₂g orbitals.[2][6] This would result in a low-spin d⁶ configuration (t₂g⁶e₉⁰) with zero unpaired electrons, rendering the complex diamagnetic.[2]
Conclusion
The paramagnetic behavior of iron(II) bromide and its compounds is a direct manifestation of the electronic structure of the high-spin d⁶ Fe(II) ion, typically in an octahedral coordination environment.[4][7] This behavior is characterized by a significant magnetic moment arising from four unpaired electrons and a substantial orbital contribution.[8] A thorough understanding and characterization, achieved through precise techniques like SQUID magnetometry and guided by the principles of crystal field theory, are essential for the rational design of new functional materials and therapeutics. The methodologies and theoretical frameworks presented in this guide provide researchers with a robust system for the investigation of these important paramagnetic compounds.
References
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Michalski, R., Ropka, Z., & Goraus, J. (n.d.). Electronic and Magnetic Properties of Febr2. ResearchGate. [Link]
-
Wikipedia. (n.d.). Iron(II) bromide. [Link]
-
Purdue University. (n.d.). 6.3 Paramagnetic Properties of Fe, Fe 2+ and Fe 3+. [Link]
-
Masrour, R., et al. (n.d.). The thermal magnetization and magnetic susceptibility of FeBr 2 with.... ResearchGate. [Link]
-
American Elements. (n.d.). Iron(II) Bromide. [Link]
-
Bodner, G. (2023). Paramagnetic Properties of Fe, Fe²⁺, and Fe³⁺. Chemistry LibreTexts. [Link]
-
Wayne Breslyn. (2022). Lewis Structure of Iron (II) Bromide, FeBr2. YouTube. [Link]
-
Fizika.si. (n.d.). MAGNETIC SUSCEPTIBILITY OF THE ELEMENTS AND INORGANIC COMPOUNDS. [Link]
-
Chemical Education Xchange. (n.d.). Paramagnetism: Compounds. [Link]
-
National Center for Biotechnology Information. (n.d.). Ferrous bromide. PubChem. [Link]
-
Brown, A. M., et al. (2010). Synthesis and Characterization of Iron(II) Quinaldate Complexes. PubMed Central. [Link]
-
Materials Project. (n.d.). mp-22880: FeBr2 (Trigonal, P-3m1, 164). [Link]
-
Brown, A. M., et al. (2010). Synthesis and characterization of iron(II) quinaldate complexes. PubMed. [Link]
-
Quora. (2018). Which is more paramagnetic out of fe(II) and fe(III)?. [Link]
-
Answers. (2016). Why is iron bromide not magnetic?. [Link]
-
Grokipedia. (n.d.). Iron(II) bromide. [Link]
-
ResearchGate. (n.d.). Magnetic properties of iron(II) bromide complex with 2,6-bis(1,2,4-triazol-3-yl)pyridine. [Link]
-
NDE-Ed.org. (n.d.). Diamagnetic, Paramagnetic, and Ferromagnetic Materials. [Link]
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Methodological & Application
The Versatility of Iron(II) Bromide Hydrate in Modern Organic Synthesis: Application Notes and Protocols
In the ever-evolving landscape of organic synthesis, the demand for cost-effective, environmentally benign, and efficient catalytic systems is paramount. Iron, being the most abundant transition metal, presents an attractive alternative to precious metal catalysts. Among the various iron salts, iron(II) bromide and its hydrated forms are emerging as powerful catalysts for a range of organic transformations. This technical guide provides an in-depth exploration of the applications of iron(II) bromide hydrate as a catalyst, with a focus on detailed protocols and the underlying mechanistic principles for researchers, scientists, and professionals in drug development.
The Catalyst at a Glance: Understanding Iron(II) Bromide and the Role of Hydration
Iron(II) bromide (FeBr₂) is a versatile Lewis acid and redox-active catalyst.[1] It is commonly available in its anhydrous form as a yellow-brown solid or as various hydrates (FeBr₂·xH₂O), with the tetrahydrate being a common variant.[2] While anhydrous conditions are often sought in catalysis, the water of hydration in iron(II) bromide hydrate is not merely an impurity but can play a crucial role in modulating the catalyst's properties.
The coordinated water molecules can influence the Lewis acidity of the iron center. In some instances, water ligands can moderate the Lewis acidity, preventing unwanted side reactions that might occur with a more aggressive anhydrous catalyst.[3] Conversely, the polarization of water molecules by the Fe(II) ion can impart Brønsted acidity to the complex. Furthermore, the coordination environment, including solvent and water molecules, significantly impacts the redox potential of the iron center, which is critical for reactions involving changes in oxidation state.[4] The choice between the anhydrous and hydrated form is therefore a critical experimental parameter that can dictate the outcome of a reaction.
Application 1: Tandem C-H Amination/[5][6]-Shift for the Synthesis of 2,3-Disubstituted Indoles
One of the most elegant applications of iron(II) bromide is in the synthesis of complex indole structures from readily available aryl azides.[5][6] This reaction proceeds through a tandem sequence involving an intramolecular C-H bond amination followed by a[7][5]-shift, rapidly building molecular complexity.[5] Iron(II) bromide has been found to be uniquely effective in catalyzing this transformation, where other common transition metals fail.[5]
Mechanistic Rationale
The catalytic cycle, as proposed, highlights the dual functionality of iron(II) bromide as both a nitrene transfer agent and a Lewis acid.[5]
-
Nitrene Formation: The iron(II) bromide coordinates to the aryl azide, facilitating the extrusion of dinitrogen (N₂) to form a highly reactive iron nitrene intermediate.
-
C-H Amination: This iron nitrene then undergoes an intramolecular C-H insertion into an ethereal C-H bond, forming an indoline intermediate. Evidence suggests this step is likely concerted, as reactions with radical clocks do not show fragmentation products.[5]
-
Lewis Acid Catalysis: The iron(II) bromide then acts as a Lewis acid, promoting the elimination of a leaving group (e.g., an alkoxide) from the indoline to form an iminium ion.
-
[7][5]-Shift and Aromatization: A subsequent[7][5]-alkyl or aryl shift occurs, followed by rearomatization to yield the final 2,3-disubstituted indole product.[5]
The migratory aptitude has been established as Me < 1° < 2° < Ph.[5][6]
Diagram 1: Proposed Catalytic Cycle for Indole Synthesis
Caption: Proposed mechanism for FeBr₂-catalyzed indole synthesis.
Detailed Experimental Protocol
This protocol is adapted from the work of Driver and coworkers.[5]
Materials:
-
Ortho-substituted aryl azide
-
Iron(II) bromide (hydrate or anhydrous)
-
Toluene (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Internal standard (e.g., CH₂Br₂) for NMR analysis
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the ortho-substituted aryl azide (1.0 equiv).
-
Add iron(II) bromide (20 mol %).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe to achieve a desired concentration (e.g., 0.1 M).
-
The reaction mixture is heated to 140 °C in a preheated oil bath and stirred vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC or ¹H NMR spectroscopy.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then filtered through a pad of silica gel, eluting with a suitable solvent (e.g., ethyl acetate).
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired 2,3-disubstituted indole.
| Substrate Type | Catalyst Loading (mol%) | Temperature (°C) | Typical Yield (%) | Reference |
| Electron-releasing aryl azides | 20 | 140 | 70-85 | [5] |
| Electron-withdrawing aryl azides | 20 | 140 | 70-80 | [5] |
| Aryl azides with olefinic groups | 20 | 140 | ~50 | [5] |
Table 1: Representative Reaction Conditions for FeBr₂-Catalyzed Indole Synthesis.
Application 2: Regiocontrolled Markovnikov Hydrobromination of Alkenes
Iron(II) bromide also serves as an effective catalyst for the hydrobromination of alkenes, showcasing a remarkable ability to control regioselectivity. In a radical-based process using trimethylsilyl bromide (TMSBr) and oxygen, the presence of iron(II) bromide directs the reaction to yield the Markovnikov addition product, in contrast to the anti-Markovnikov product obtained with copper(I) catalysis.[7][8]
Mechanistic Rationale
The regioselectivity is dictated by the specific radical intermediates generated and their subsequent reactions.[8]
-
Initiation: In the presence of O₂ and TMSBr, FeBr₂ is proposed to catalyze the formation of bis(trimethylsilyl)peroxide, which acts as an oxidant.[8]
-
Generation of Bromine Radicals: The Fe(II) is oxidized to Fe(III), which then interacts with the peroxide to generate bromine radicals.
-
Radical Addition: The bromine radical adds to the alkene. In the presence of the iron catalyst, the addition is directed to form the more substituted (and more stable) radical intermediate.
-
Hydrogen Atom Transfer: The resulting radical abstracts a hydrogen atom to furnish the Markovnikov hydrobromination product.
Diagram 2: Experimental Workflow for Regioselective Hydrobromination
Caption: Step-by-step workflow for the hydrobromination of alkenes.
Detailed Experimental Protocol
This protocol is adapted from the work of Garrido-Bautista et al.[7]
Materials:
-
Alkene
-
Iron(II) bromide (FeBr₂)
-
Trimethylsilyl bromide (TMSBr)
-
Dichloromethane (DCM), dry and non-deoxygenated
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware
Procedure:
-
Dissolve the alkene (1.0 equiv) in dry, non-deoxygenated dichloromethane to make a 0.1 M solution in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add iron(II) bromide (0.3 equiv).
-
Add trimethylsilyl bromide (3.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction has reached complete conversion, quench by adding water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by flash silica gel column chromatography (e.g., using a hexane/EtOAc solvent system) to yield the pure Markovnikov hydrobrominated product.
| Alkene Substrate | FeBr₂ (equiv) | TMSBr (equiv) | Typical Yield (%) | Reference |
| Styrene | 0.3 | 3.0 | >95 | [7][8] |
| 1-Octene | 0.3 | 3.0 | >95 | [7][8] |
| Allyl acetate | 0.3 | 3.0 | >95 | [7][8] |
Table 2: Conditions for Markovnikov Hydrobromination.
Conclusion and Future Outlook
Iron(II) bromide hydrate is a compelling catalyst for various organic transformations, offering unique reactivity and control. Its application in the synthesis of complex indoles and in the regioselective hydrobromination of alkenes demonstrates its potential as a practical and economical tool for synthetic chemists. The often-overlooked role of the water of hydration is a key parameter that can be tuned to optimize reaction outcomes. As the field of sustainable chemistry continues to grow, the exploration of new applications for earth-abundant iron catalysts like iron(II) bromide hydrate will undoubtedly lead to the development of novel and efficient synthetic methodologies.
References
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Garrido-Bautista, J. A., et al. (2021). Iron(II) and Copper(I) Control the Total Regioselectivity in the Hydrobromination of Alkenes. Organic Letters, 23(16), 6349–6354. Available at: [Link]
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Nguyen, Q., et al. (2013). Iron(II) Bromide-Catalyzed Intramolecular C–H Bond Amination–[7][5]-shift Tandem Reactions of Aryl Azides. Journal of the American Chemical Society, 135(2), 620-623. Available at: [Link]
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Garrido-Bautista, J. A., et al. (2021). Iron(II) and Copper(I) Control the Total Regioselectivity in the Hydrobromination of Alkenes. National Institutes of Health. Available at: [Link]
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Garrido-Bautista, J. A., et al. (2021). Iron(II) and Copper(I) Control the Total Regioselectivity in the Hydrobromination of Alkenes. ResearchGate. Available at: [Link]
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Gribble, G. (2017). Iron‐, Iridium‐, and Indium‐Catalyzed Indole Ring Syntheses. ResearchGate. Available at: [Link]
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Corpet, M., et al. (2022). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 28(41). Available at: [Link]
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Wikipedia. (n.d.). Iron(II) bromide. In Wikipedia. Retrieved January 13, 2026, from [Link]
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Gauthier, J. A., et al. (2021). Role of Water in Modulating the Fe3+/Fe2+ Redox Couple in Iron-Based Complexes and Single-Atom Catalysts. Journal of Physical Chemistry C, 125(22), 11937-11944. Available at: [Link]
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Brewer, S. A., et al. (2021). Mechanistic Insights into Iron-Catalyzed C–H Bond Activation and C–C Coupling. Organometallics, 40(15), 2467-2477. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
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Wang, Y., et al. (2021). Fe-catalyzed Fukuyama-type indole synthesis triggered by hydrogen atom transfer. Chemical Science, 12(35), 11756-11761. Available at: [Link]
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Fürstner, A. (2007). Iron-Catalyzed Cross-Coupling Reactions. Organic Syntheses, 84, 300. Available at: [Link]
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Hazarika, K., et al. (2024). Heterogeneous Iron-Based Catalysts for Organic Transformation Reactions: A Brief Overview. Molecules, 29(13), 3177. Available at: [Link]
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Wang, Z., et al. (2020). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. ACS Catalysis, 10(1), 227-233. Available at: [Link]
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Fuller, F. D., et al. (2023). Serial Femtosecond Crystallography Reveals the Role of Water in the One- or Two-Electron Redox Chemistry of Compound I in the Catalytic Cycle of the B-Type Dye-Decolorizing Peroxidase DtpB. ACS Catalysis, 13(15), 10186-10196. Available at: [Link]
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Application Notes and Protocols: Iron(II) Bromide in Atom Transfer Radical Polymerization (ATRP)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Strategic Advantage of Iron(II) Bromide in Controlled Polymer Synthesis
Atom Transfer Radical Polymerization (ATRP) stands as a cornerstone of modern polymer chemistry, enabling the synthesis of materials with precisely defined architectures, molecular weights, and functionalities.[1][2] While copper-based catalysts have historically dominated the field, iron-catalyzed ATRP has emerged as a compelling alternative, driven by iron's low cost, abundance, low toxicity, and environmentally friendly profile.[3][4][5][6][7] Iron(II) bromide (FeBr₂), in particular, serves as a robust and versatile catalyst precursor for these polymerizations, offering a gateway to well-controlled polymer synthesis for a myriad of applications, including advanced drug delivery systems.[2][8]
This guide provides an in-depth exploration of the use of Iron(II) bromide in ATRP. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of this catalytic system, providing the causal logic behind experimental choices. The protocols herein are designed to be self-validating, equipping researchers with the knowledge to not only execute these polymerizations but also to innovate upon them.
Core Mechanism: The Fe(II)/Fe(III) Redox Couple in Action
The efficacy of iron-catalyzed ATRP hinges on a reversible redox equilibrium between the active Fe(II) species and the deactivating Fe(III) species.[3] This dynamic interplay maintains a low concentration of propagating radicals at any given moment, thereby minimizing termination reactions and affording excellent control over the polymerization process.
The catalytic cycle can be dissected into three key stages:
-
Activation: The Fe(II) complex, formed from FeBr₂ and a suitable ligand, reversibly abstracts a bromine atom from an alkyl halide initiator (R-Br) or the dormant polymer chain (Pₙ-Br). This one-electron oxidation generates a propagating radical (R• or Pₙ•) and the corresponding Fe(III) complex (Br-Fe(III)).[3]
-
Propagation: The newly formed radical adds to monomer units, extending the polymer chain.
-
Deactivation: The Fe(III) complex rapidly transfers the bromine atom back to the propagating radical, reforming the dormant polymer chain and regenerating the Fe(II) activator.[3]
This rapid and reversible activation-deactivation cycle is the hallmark of a controlled polymerization, leading to polymers with narrow molecular weight distributions (low polydispersity indices, PDI).[3]
Caption: The catalytic cycle of Iron-Catalyzed ATRP.
Experimental Design: Key Parameters and Their Rationale
A successful iron-catalyzed ATRP experiment requires careful consideration of several key components. The interplay between these factors dictates the rate of polymerization, the degree of control, and the final properties of the polymer.
| Parameter | Options & Considerations | Rationale |
| Iron Source | Iron(II) bromide (FeBr₂), Iron(II) bromide hexahydrate (FeBr₂·6H₂O) | FeBr₂ is a common and effective precursor for the Fe(II) activator complex.[3][4] The hexahydrate form is often used for convenience. |
| Ligand | Phosphines: Triphenylphosphine (PPh₃) Amines/Imines: Bipyridine derivatives, N-Alkyl-2-pyridylmethanimines Halide Salts: Tetrabutylammonium bromide (TBABr) None (in polar solvents) | The ligand modulates the redox potential of the iron center, influencing the activation-deactivation equilibrium.[3][9] Phosphine and amine-based ligands are common, while simple halide salts can also be effective.[3][10] In some cases, polar solvents can act as ligands.[9][11] |
| Initiator | Ethyl α-bromoisobutyrate (EBiB), Methyl α-bromopropionate (MBrP), 1-Phenylethyl bromide (1-PEBr) | The choice of initiator is crucial for efficient initiation.[12] Its structure should mimic the dormant polymer chain end. Bromine-containing initiators are well-suited for FeBr₂-catalyzed systems.[12][13] |
| Monomer | Styrenes, (Meth)acrylates | Iron-catalyzed ATRP is effective for a range of monomers, particularly styrenes and methacrylates.[4][10][14] Polymerization of acrylates can be more challenging.[9][11] |
| Solvent | Anisole, Toluene, N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | The solvent must solubilize all components of the reaction. Less polar solvents like anisole can improve polymerization control. Polar solvents can sometimes act as ligands, enabling ligand-free ATRP.[9][11] |
| Temperature | 70-130 °C | Temperature affects the rate of polymerization and the equilibrium constant.[13] The optimal temperature depends on the monomer, solvent, and catalyst system. |
Protocols for Iron(II) Bromide Catalyzed ATRP
The following protocols provide a starting point for conducting ATRP of methyl methacrylate (MMA) and styrene. These can be adapted for other monomers and conditions with appropriate adjustments.
Protocol 1: ATRP of Methyl Methacrylate (MMA) with FeBr₂/PPh₃
This protocol details a standard procedure for the polymerization of MMA using a phosphine-based ligand system.
Materials:
-
Iron(II) bromide (FeBr₂), anhydrous
-
Triphenylphosphine (PPh₃)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Methyl methacrylate (MMA) (monomer), inhibitor removed
-
Anisole (solvent), anhydrous
-
Schlenk flask and other standard glassware for air-sensitive techniques
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add FeBr₂ (e.g., 0.1 mmol) and PPh₃ (e.g., 0.2 mmol).
-
Reagent Addition: To the flask, add degassed anisole (e.g., 5 mL) and degassed MMA (e.g., 5 mL, 46.7 mmol). Stir until the catalyst and ligand are fully dissolved.
-
Initiation: Using a degassed syringe, add EBiB (e.g., 0.1 mmol).
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Monitoring: Periodically take samples under an inert atmosphere to monitor monomer conversion (via ¹H NMR or GC) and molecular weight evolution (via GPC).
-
Termination: After the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and precipitate the polymer in a non-solvent (e.g., cold methanol). Filter and dry the polymer under vacuum.
Caption: A typical experimental workflow for ATRP.
Protocol 2: Ligand-Free ATRP of Styrene with FeBr₂ in a Polar Solvent
This protocol illustrates the possibility of conducting iron-catalyzed ATRP without an external ligand by leveraging a polar solvent.
Materials:
-
Iron(II) bromide (FeBr₂), anhydrous
-
1-Phenylethyl bromide (1-PEBr) (initiator)
-
Styrene (monomer), inhibitor removed
-
N,N-Dimethylformamide (DMF) (solvent), anhydrous
-
Schlenk flask and other standard glassware for air-sensitive techniques
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Addition: In a Schlenk flask under an inert atmosphere, add FeBr₂ (e.g., 0.1 mmol).
-
Reagent Addition: To the flask, add degassed DMF (e.g., 5 mL) and degassed styrene (e.g., 5 mL, 43.6 mmol). Stir until the FeBr₂ is dissolved.
-
Initiation: Using a degassed syringe, add 1-PEBr (e.g., 0.1 mmol).
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Monitoring and Workup: Follow steps 5-7 from Protocol 1.
Troubleshooting and Considerations for Self-Validation
| Issue | Potential Cause | Suggested Solution |
| High Polydispersity (PDI > 1.5) | - Inefficient initiation - Impurities in reagents - Slow deactivation | - Ensure initiator is appropriate for the monomer and reacts quickly. - Purify monomer and solvent thoroughly. - Adjust ligand or temperature to favor deactivation. |
| Low Monomer Conversion | - Catalyst deactivation - Insufficient temperature | - Ensure a strictly inert atmosphere to prevent oxidation of Fe(II). - Increase reaction temperature. |
| Bimodal Molecular Weight Distribution | - Chain transfer reactions - Presence of multiple active species | - Lower the reaction temperature. - Ensure homogeneity of the catalyst system. |
To ensure the integrity of your results, it is crucial to perform thorough characterization of the resulting polymers. This includes:
-
¹H NMR Spectroscopy: To determine monomer conversion and confirm polymer structure.
-
Gel Permeation Chromatography (GPC): To determine molecular weight (Mₙ and Mₙ) and polydispersity index (PDI). A linear evolution of Mₙ with conversion and a consistently low PDI are hallmarks of a controlled polymerization.
Advancing Frontiers: Iron-Catalyzed ATRP in Drug Development
The biocompatibility of iron catalysts makes them particularly attractive for the synthesis of polymers for biomedical applications, such as drug delivery systems.[2][7][8] Well-defined block copolymers synthesized via iron-catalyzed ATRP can self-assemble into micelles or polymersomes, encapsulating therapeutic agents for targeted delivery.[8] The ability to precisely control polymer architecture allows for the fine-tuning of drug loading and release kinetics.
Conclusion
Iron(II) bromide has proven to be a highly effective and practical catalyst precursor for Atom Transfer Radical Polymerization. Its low cost, low toxicity, and versatility make it an excellent choice for researchers in both academic and industrial settings. By understanding the fundamental principles and carefully controlling the experimental parameters outlined in this guide, scientists can harness the power of iron-catalyzed ATRP to create a wide array of well-defined polymers for innovative applications.
References
- Application Notes: Iron(II) Bromide Hexahydrate in Atom Transfer Radical Polymerization (ATRP) - Benchchem.
- Iron Based ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University.
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- Electrochemical Investigation of Iron-Catalyzed Atom Transfer Radical Polymerization.
- Iron Catalysts in Atom Transfer Radical Polymerization - MDPI.
- Photoinduced Iron-Catalyzed ATRP of Renewable Monomers in Low-Toxicity Solvents: A Greener Approach | ACS Macro Letters.
- Iron-catalyzed atom transfer radical polymerization - Polymer Chemistry (RSC Publishing).
- Iron-catalyzed atom transfer radical polymerization - ResearchGate.
- Effect of halogen and solvent on iron-catalyzed atom transfer radical polymerization - Polymer Chemistry (RSC Publishing).
- Atom Transfer Radical Polymerization | Chemical Reviews - ACS Publications.
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- Controlled Radical Polymerization Guide - Sigma-Aldrich.
- A Comparative Guide to Initiators for Atom Transfer Radical Polymerization (ATRP) - Benchchem.
- Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems.
- ATRP in the design of functional materials for biomedical applications - PMC - NIH.
- Iron Catalysts in Atom Transfer Radical Polymerization - Sci-Hub.
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"protocol for using Iron (II) bromide as a Lewis acid catalyst"
An Application Guide to Iron (II) Bromide: A Versatile and Sustainable Lewis Acid Catalyst
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide to the application of Iron (II) bromide (FeBr₂) as a Lewis acid catalyst in organic synthesis. Moving beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings of FeBr₂ catalysis, offering field-proven insights to empower users to optimize existing protocols and innovate new synthetic methodologies. The focus is on robust, self-validating procedures grounded in established chemical principles.
Introduction: The Case for Iron Catalysis
Lewis acid catalysis is a cornerstone of modern organic synthesis, enabling a vast array of chemical transformations by activating substrates toward nucleophilic attack or bond cleavage.[1] For decades, this field has been dominated by catalysts based on metals like aluminum, boron, and titanium.[1] However, the increasing demand for sustainable, cost-effective, and environmentally benign chemical processes has spurred a renaissance in the use of earth-abundant first-row transition metals.[2]
Iron, being the second most abundant metal in the Earth's crust, stands out for its low cost, low toxicity, and rich redox chemistry.[2][3] Iron (II) bromide, in particular, has emerged as a highly versatile and convenient catalyst precursor for a range of pivotal reactions, including electrophilic aromatic substitution, cross-coupling reactions, and complex tandem sequences.[3][4][5] Its utility stems from its ability to act as a potent Lewis acid, accepting an electron pair to increase the reactivity of a substrate.[1] This guide will explore several key applications, providing both the theoretical framework and detailed experimental protocols.
Catalyst Integrity: Handling, Storage, and Safety
Anhydrous Iron (II) bromide is a corrosive, hygroscopic, and air-sensitive solid.[6][7] Proper handling is paramount to ensure both user safety and catalytic activity. The presence of moisture can deactivate the catalyst and interfere with many of the reactions described herein.
Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, appropriate protective gloves, and a lab coat.[8][9] All manipulations should be performed within a chemical fume hood.[8]
-
Dispensing: Handle anhydrous FeBr₂ under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques to prevent exposure to air and moisture.[6]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, well-ventilated place designated as a corrosives area.[6][8]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[6][8]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes while removing contaminated clothing; seek immediate medical aid.[6][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8][9]
-
The Principle of Activation: Fe(II) as a Lewis Acid
The catalytic power of Iron (II) bromide in many transformations lies in its function as a Lewis acid—an electron pair acceptor. The iron(II) center possesses vacant orbitals that can readily coordinate with Lewis basic sites (atoms with lone pairs of electrons) on a substrate molecule, such as a halogen, oxygen, or nitrogen atom.[1][4] This coordination withdraws electron density from the substrate, effectively making it more electrophilic and priming it for subsequent reaction.
This fundamental activation step is the starting point for reactions like Friedel-Crafts alkylations and electrophilic halogenations. The catalyst polarizes a key bond, facilitating its cleavage to generate a potent electrophile that would not form under uncatalyzed conditions.
Application Protocol 1: Electrophilic Aromatic Bromination
Iron halides are classic catalysts for the electrophilic halogenation of aromatic compounds.[10][11] FeBr₂ activates molecular bromine (Br₂), polarizing the Br-Br bond to generate a powerful electrophilic "Br⁺" equivalent, which is then attacked by the electron-rich aromatic ring.
Protocol: Bromination of Toluene
This protocol details the monobromination of toluene, which yields a mixture of ortho- and para-bromotoluene.
Materials:
-
Toluene
-
Bromine (Br₂)
-
Anhydrous Iron (II) bromide (FeBr₂)
-
Dichloromethane (DCM), anhydrous
-
10% aq. Sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aq. Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add toluene (10.0 g, 108.5 mmol) and anhydrous DCM (100 mL) under a nitrogen atmosphere.
-
Catalyst Addition: Carefully add anhydrous FeBr₂ (0.47 g, 2.17 mmol, 2 mol%). Stir the mixture at room temperature to ensure dispersion.
-
Bromine Addition: Dissolve bromine (17.3 g, 5.6 mL, 108.5 mmol, 1.0 equiv.) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the bromine solution dropwise to the stirring toluene mixture over 30 minutes. The reaction is exothermic; maintain the temperature below 30°C using a water bath if necessary. A reddish-brown color and evolution of HBr gas will be observed.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Quenching: Slowly pour the reaction mixture into an ice-cooled 10% aqueous sodium thiosulfate solution (100 mL) to quench unreacted bromine. The reddish-brown color should dissipate.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation to separate the ortho and para isomers.
Quantitative Data Summary:
| Aromatic Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Major Products | Typical Yield (%) |
| Benzene | 2 | 25 | 2 | Bromobenzene | >90 |
| Toluene | 2 | 25 | 2 | o- and p-bromotoluene | >95 |
| Anisole | 2 | 0-25 | 1 | p-bromoanisole | >95 |
| Nitrobenzene | 5 | 60 | 6 | m-bromonitrobenzene | ~75 |
Application Protocol 2: Iron-Catalyzed Cross-Coupling
Iron-catalyzed cross-coupling reactions have become a powerful, sustainable alternative to methods employing precious metals like palladium.[3] FeBr₂ can serve as an excellent and inexpensive precursor for the catalytically active species in these transformations, facilitating the formation of crucial carbon-carbon bonds.[3] The mechanisms are often complex, potentially involving various iron oxidation states and radical pathways, distinguishing them from simple Lewis acid catalysis.[12][13]
Protocol: C(sp²)-C(sp³) Suzuki-Type Cross-Coupling
This protocol is adapted from methodologies for coupling aryl boronic esters with alkyl bromides.[14]
Materials:
-
Aryl boronic ester (e.g., 4-methoxyphenylboronic acid pinacol ester)
-
Alkyl bromide (e.g., 1-bromooctane)
-
Anhydrous Iron (II) bromide (FeBr₂)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous anisole
-
Schlenk flask and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: In a glovebox or under a robust stream of inert gas, add anhydrous FeBr₂ (5 mol%), the aryl boronic ester (1.0 equiv.), and potassium tert-butoxide (2.0 equiv.) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous anisole via syringe, followed by the alkyl bromide (1.2 equiv.).
-
Reaction: Seal the flask and heat the reaction mixture to the specified temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing via GC-MS or LC-MS.
-
Quenching: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Work-up: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: After filtering and concentrating the solvent, purify the crude product via flash column chromatography on silica gel.
Quantitative Data Summary:
| Aryl Nucleophile (Ar-BPin) | Alkyl Electrophile (R-Br) | Solvent | Temp (°C) | Typical Yield (%) |
| Electron-deficient Aryls | Primary Alkyl Bromides | Anisole | 100 | High |
| Heteroaryls | Primary Alkyl Bromides | Fluorobenzene | 100 | Good to High |
| Electron-deficient Aryls | Secondary Alkyl Bromides | Anisole | 100 | Moderate to Good |
Application Protocol 3: Tandem C-H Amination/[3][8]-Shift Reactions
A more advanced application showcases the dual catalytic role of FeBr₂. In the synthesis of 2,3-disubstituted indoles from aryl azides, FeBr₂ functions first to catalyze N-atom transfer and then as a Lewis acid to promote a key rearrangement.[4] This tandem reaction rapidly builds molecular complexity from simple starting materials.[4]
Mechanism Insight:
-
N-Atom Transfer: FeBr₂ coordinates to the aryl azide, promoting the extrusion of N₂ to form a highly reactive iron nitrene intermediate.[4][15]
-
C-H Amination: This intermediate undergoes an intramolecular C-H amination reaction.[4]
-
Lewis Acid Catalysis: The Lewis acidic iron salt then promotes the elimination of a leaving group to form an iminium ion, which triggers a selective[3][8]-shift to furnish the final indole product.[4]
Protocol: Synthesis of 2,3-Dimethylindole from an Aryl Azide
This protocol is based on the tandem reaction developed by Driver and coworkers.[4]
Materials:
-
1-azido-2-(1-ethoxy-1-methylethyl)benzene (or similar ortho-substituted aryl azide)
-
Anhydrous Iron (II) bromide (FeBr₂)
-
Anhydrous toluene
-
Schlenk tube or sealed pressure vessel
Procedure:
-
Setup: In a glovebox, add the aryl azide substrate (1.0 equiv.) and anhydrous FeBr₂ (20 mol%) to a flame-dried Schlenk tube containing a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene to achieve the desired concentration (e.g., 0.1 M).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 140 °C. Stir the reaction for the required time (typically 3-12 hours).
-
Monitoring: The reaction can be monitored by TLC or by analyzing small aliquots via GC-MS.
-
Work-up: Cool the reaction vessel to room temperature. Dilute the mixture with ethyl acetate and filter it through a short plug of silica gel to remove the iron salts, washing the plug with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2,3-disubstituted indole.
Quantitative Data Summary (Migratory Aptitude):
| Migrating Group (R) | Product | Observation |
| Methyl | 2,3-dimethylindole | Moderate yield |
| Primary Alkyl | 2-methyl-3-alkylindole | Good yield |
| Secondary Alkyl | 2-methyl-3-sec-alkylindole | Excellent yield |
| Phenyl | 2-methyl-3-phenylindole | Excellent yield |
| The established preference for the 1,2-shift is Me < 1° < 2° < Ph.[4] |
General Experimental Workflow
The successful application of FeBr₂ catalysis relies on a systematic and rigorous experimental approach, particularly concerning the exclusion of air and moisture for many reaction types.
References
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- Application Notes and Protocols: Iron(II) Bromide Hexahydrate in Cross-Coupling Reactions. Benchchem.
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- Iron(II) bromide, anhydrous - SAFETY DATA SHEET.
- IRON (II) BROMIDE - Safety Data Sheet. ChemicalBook.
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Iron(II) Bromide-Catalyzed Intramolecular C–H Bond Amination–[3][8]-shift Tandem Reactions of Aryl Azides. NIH National Library of Medicine. Available at:
- Ferrous Bromide (iron (II) bromide) MSDS. Exporter Lab Chemicals.
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- Iron-Catalyzed Cross-Electrophile Coupling of Inert C–O Bonds with Alkyl Bromides. CCS Chemistry.
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Iron(II) Bromide-Catalyzed Intramolecular C–H Bond Amination[3][8]-Shift Tandem Reactions of Aryl Azides. Amanote Research. Available at:
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- Lewis acid catalysis. Wikipedia.
- What Makes Friedel-Crafts Reactions So Tricky? YouTube.
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- Iron Catalysis in Organic Synthesis: A Critical Assessment of What It Takes To Make This Base Metal a Multitasking Champion. ACS Publications.
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Application Notes and Protocols for the Synthesis of Magnetic Nanoparticles from Iron (II) Bromide Precursor
Introduction: The Significance of Precisely Engineered Magnetic Nanoparticles
Magnetic nanoparticles (MNPs), particularly those composed of iron oxides, are at the forefront of biomedical innovation. Their unique ability to be manipulated by an external magnetic field, coupled with their nanoscale dimensions, has unlocked a plethora of applications. These range from enhancing contrast in Magnetic Resonance Imaging (MRI) for improved diagnostics to serving as targeted vehicles for drug delivery and mediators for hyperthermia cancer therapy.[1][2][3][4] The performance of these nanoparticles is critically dependent on their physicochemical properties, including size, shape, crystallinity, and magnetic behavior.[5][6] Consequently, the choice of precursor and synthesis method is a paramount consideration in their design and fabrication.
While various iron salts are commonly employed, Iron (II) Bromide (FeBr₂) offers a compelling alternative as a starting precursor. Its reactivity allows for its effective use in well-established synthesis methodologies such as thermal decomposition and co-precipitation, providing robust platforms for generating high-quality iron oxide nanoparticles. This guide provides detailed protocols and expert insights into leveraging FeBr₂ for the synthesis of MNPs, tailored for researchers, scientists, and drug development professionals.
PART 1: Synthesis Methodologies Explored
Two primary, reliable methods for nanoparticle synthesis from an iron (II) bromide precursor are the thermal decomposition of an organometallic intermediate and direct co-precipitation.
-
Thermal Decomposition: This method is renowned for producing highly monodisperse and crystalline nanoparticles.[7][8] It involves the high-temperature decomposition of an iron-oleate complex, which can be readily formed from FeBr₂, in a high-boiling point organic solvent in the presence of surfactants.[9][10] These surfactants, typically long-chain fatty acids and amines, dynamically cap the growing nanocrystal, allowing for exquisite control over particle size and preventing aggregation.[11][12]
-
Co-precipitation: This technique is valued for its simplicity, speed, and scalability.[13][14][15] It involves the precipitation of iron oxides from an aqueous solution of iron salts—in this case, utilizing FeBr₂ as the Fe²⁺ source—through the addition of a base.[16][17] While achieving the same level of size control as thermal decomposition can be more challenging, co-precipitation is a highly effective method for producing large quantities of MNPs.[6][18]
PART 2: Detailed Protocols and Experimental Workflow
Protocol 1: Thermal Decomposition Synthesis of Iron Oxide Nanoparticles
This protocol details the synthesis of highly uniform iron oxide nanoparticles via the thermal decomposition of an iron-oleate complex derived from FeBr₂. The process is bifurcated into the formation of the precursor complex and the subsequent nanoparticle synthesis.
Caption: Workflow for MNP synthesis via thermal decomposition.
| Category | Item |
| Chemicals | Iron (II) Bromide (FeBr₂), anhydrous |
| Sodium Oleate | |
| Oleic Acid | |
| 1-Octadecene (or other high-boiling point solvent) | |
| Ethanol (anhydrous) | |
| Hexane / Toluene | |
| Deionized Water | |
| Gases | Argon or Nitrogen (high purity) |
| Equipment | Three-neck round-bottom flask |
| Heating mantle with magnetic stirrer and temperature controller | |
| Condenser | |
| Schlenk line or inert gas manifold | |
| Thermocouple | |
| Centrifuge | |
| Neodymium magnets for separation | |
| Standard laboratory glassware |
Part A: Synthesis of Iron-Oleate Precursor
-
Reaction Setup: In a round-bottom flask, combine Iron (II) Bromide, sodium oleate, ethanol, deionized water, and hexane. The molar ratio of FeBr₂ to sodium oleate should be at least 1:2 to ensure complete reaction.
-
Reflux: Heat the mixture to 60-70°C and reflux for 4 hours. The iron-oleate complex will form and partition into the upper organic (hexane) layer, which will turn dark brown.
-
Separation: After cooling, transfer the mixture to a separatory funnel. Wash the lower aqueous layer multiple times with hexane to extract all the iron-oleate complex.
-
Drying: Combine the organic layers and wash with deionized water to remove any remaining reactants. Dry the resulting viscous brown liquid under vacuum at ~70°C to remove the solvent. The final product is the iron-oleate precursor.
Part B: Thermal Decomposition
-
Reaction Setup: In a three-neck flask equipped with a condenser, thermocouple, and inert gas inlet, combine the synthesized iron-oleate precursor, oleic acid (as a surfactant), and 1-octadecene (as the solvent).
-
Inert Atmosphere: Purge the system with Argon or Nitrogen for at least 30 minutes to remove all oxygen. Maintain a gentle positive pressure of the inert gas throughout the reaction. This is critical to prevent the formation of non-magnetic iron oxide phases.
-
Heating Protocol:
-
Heat the mixture to 100°C with vigorous stirring and hold for 60 minutes to ensure a homogenous solution and remove any residual water.
-
Increase the temperature to 320°C at a controlled ramp rate (e.g., 5-10°C/minute). The solution will turn black, indicating nanoparticle nucleation and growth.[19]
-
Maintain the reaction at 320°C for 1-2 hours. The duration of this step is a key parameter for controlling the final particle size.[5]
-
-
Cooling: After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.
Part C: Purification
-
Precipitation: Add an excess of ethanol to the cooled reaction mixture. This will cause the nanoparticles to flocculate and precipitate out of the solution.
-
Initial Separation: Centrifuge the mixture to pellet the nanoparticles. Discard the clear supernatant.
-
Magnetic Washing: Redisperse the pellet in a small amount of hexane or toluene. Place a strong neodymium magnet against the side of the vial. The magnetic nanoparticles will be drawn to the magnet, allowing the non-magnetic impurities and excess surfactants in the solution to be decanted and discarded.[20][21]
-
Repeat: Remove the magnet, redisperse the nanoparticles in fresh ethanol, and repeat the magnetic separation. Perform this washing step at least three times to ensure high purity.
-
Final Product: After the final wash, disperse the purified nanoparticles in a suitable non-polar solvent like hexane or toluene for storage.
Protocol 2: Co-Precipitation Synthesis of Iron Oxide Nanoparticles
This protocol provides a straightforward method for synthesizing iron oxide nanoparticles from FeBr₂ and a Fe³⁺ salt. The ratio of Fe²⁺ to Fe³⁺ is crucial for obtaining the desired magnetite (Fe₃O₄) phase.[22]
| Category | Item |
| Chemicals | Iron (II) Bromide (FeBr₂), anhydrous |
| Iron (III) Chloride (FeCl₃), anhydrous | |
| Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH) | |
| Deionized Water (degassed) | |
| Gases | Argon or Nitrogen (high purity) |
| Equipment | Beaker or flask with magnetic stirrer |
| Inert gas manifold | |
| Neodymium magnets for separation | |
| pH meter |
-
Prepare Precursor Solution: Dissolve Iron (II) Bromide and Iron (III) Chloride in degassed, deionized water in a 1:2 molar ratio (Fe²⁺:Fe³⁺). Purge the solution with an inert gas for 20-30 minutes to remove dissolved oxygen.
-
Precipitation: While vigorously stirring the iron salt solution under a continuous inert gas flow, rapidly add a solution of ammonium hydroxide or sodium hydroxide. A black precipitate of magnetite (Fe₃O₄) will form instantly.[15]
-
Aging: Continue stirring the suspension for 30-60 minutes at a slightly elevated temperature (e.g., 80°C) to promote crystal growth and improve magnetic properties.
-
Purification:
-
Allow the black precipitate to settle or use a strong magnet to collect the nanoparticles at the bottom of the beaker.
-
Carefully decant the supernatant.
-
Wash the nanoparticles repeatedly with deionized water until the pH of the supernatant is neutral (~pH 7).
-
-
Final Product: After the final wash, the magnetic nanoparticles can be dried or redispersed in water or a suitable buffer for further use.
PART 3: Application Notes & Scientific Insights
The Causality Behind Experimental Choices
-
Role of Surfactants: In thermal decomposition, surfactants like oleic acid and oleylamine are not merely stabilizers; they are size- and shape-directing agents.[23] Their long hydrocarbon tails provide steric hindrance, preventing particle aggregation at high temperatures.[11] The binding affinity of their carboxylate or amine headgroups to the nanoparticle surface dictates the growth rate of different crystal facets, allowing for morphological control.[12][24]
Caption: Surfactant stabilization of a nanoparticle core.
-
Importance of Inert Atmosphere: Oxygen is a critical reactant that can influence the final iron oxide phase.[7] In thermal decomposition, an oxygen-free environment is essential to prevent uncontrolled oxidation and to favor the formation of highly crystalline magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃). In co-precipitation, excluding oxygen prevents the oxidation of Fe²⁺ to Fe³⁺ before precipitation, which would disrupt the required stoichiometric ratio.[14]
-
Control Parameters: The final properties of the nanoparticles are highly tunable.
| Parameter | Effect on Nanoparticles (Thermal Decomposition) |
| Reaction Time | Longer times generally lead to larger particle sizes (Ostwald ripening). |
| Temperature Ramp Rate | A slower ramp rate can lead to a broader size distribution. |
| Precursor:Surfactant Ratio | A higher surfactant ratio typically results in smaller nanoparticles.[5] |
| Solvent Boiling Point | Higher boiling point solvents allow for higher reaction temperatures, influencing crystallinity. |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Polydisperse Nanoparticles | Inconsistent heating, poor mixing, or uncontrolled nucleation. | Ensure uniform heating with vigorous stirring. Use a single, rapid injection of base in co-precipitation. |
| Particle Aggregation | Insufficient surfactant coverage or ineffective purification. | Increase surfactant concentration. Ensure thorough washing steps to remove salts and other destabilizing agents. |
| Low Magnetic Moment | Poor crystallinity or presence of non-magnetic phases (e.g., goethite). | Strictly maintain an inert atmosphere. Ensure reaction temperature is sufficiently high for thermal decomposition. |
| Low Yield | Incomplete reaction or loss of product during purification. | Increase reaction time. Use a strong magnet and careful decanting during washing steps to minimize loss. |
Characterization: Validating Your Synthesis
A successful synthesis must be validated through rigorous characterization.
-
Transmission Electron Microscopy (TEM): Provides direct visualization of nanoparticle size, shape, and size distribution.
-
X-Ray Diffraction (XRD): Confirms the crystalline structure and phase (e.g., magnetite vs. maghemite) of the nanoparticles.[15]
-
Vibrating Sample Magnetometry (VSM): Measures the magnetic properties, such as saturation magnetization and superparamagnetism.
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles in a colloidal suspension, giving an indication of their aggregation state.
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Analytical methods for separating and isolating magnetic nanoparticles. (2018). ResearchGate. Retrieved January 13, 2026, from [Link]
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The Potential of Magnetic Nanoparticles for Diagnosis and Treatment of Cancer Based on Body Magnetic Field and Organ-on-the-Chip. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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Surfactant-driven optimization of iron-based nanoparticle synthesis: a study on magnetic hyperthermia and endothelial cell uptake. (2023). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]
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The formation mechanism of iron oxide nanoparticles within the microwave-assisted solvothermal synthesis and its correlation with the structural and magnetic properties. (2016). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]
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Applications of Magnetic Nanoparticles in Targeted Drug Delivery System. (2022). ResearchGate. Retrieved January 13, 2026, from [Link]
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Synthesis, characterization, applications, and challenges of iron oxide nanoparticles. (2016). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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Therapeutic applications of magnetic nanoparticles: recent advances. (2022). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]
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Use of Magnetic Fields and Nanoparticles to Trigger Drug Release and Improve Tumor Targeting. (2019). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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Thermal Decomposition Synthesis of Iron Oxide Nanoparticles with Diminished Magnetic Dead Layer by Controlled Addition of Oxygen. (2019). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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Synthesis of self-assembled prismatic iron oxide nanoparticles by a novel thermal decomposition route. (2012). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]
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Magnetic Nanoparticles: Synthesis, Characterization, and Their Use in Biomedical Field. (2023). MDPI. Retrieved January 13, 2026, from [Link]
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Application of Magnetic Surfactants in Nanoparticle Fabrication. (2023). ResearchGate. Retrieved January 13, 2026, from [Link]
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Magnetic nanoparticles: preparation, physical properties, and applications in biomedicine. (2008). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology. (2021). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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Synthesis and Characterization of α-Fe2O3 Nanoparticles by Simple Co-Precipitation Method. (2016). International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering. Retrieved January 13, 2026, from [Link]
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Development and use of iron oxide nanoparticles (Part 1). (2015). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition. (2016). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]
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Co-precipitation method of synthesis and characterization of iron oxide nanoparticles. (2014). Semantic Scholar. Retrieved January 13, 2026, from [Link]
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Achieving Water Purification Through the Use of Magnetic Nanoparticles. (2019). Aqua Solutions. Retrieved January 13, 2026, from [Link]
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Monodisperse Iron Oxide Nanoparticles by Thermal Decomposition: Elucidating Particle Formation by Second-Resolved in Situ Small-Angle X-ray Scattering. (2017). ACS Publications. Retrieved January 13, 2026, from [Link]
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Unravelling the growth mechanism of the co-precipitation of iron oxide nanoparticles with the aid of synchrotron X-Ray diffraction in solution. (2019). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]
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A new approach to follow the formation of iron oxide nanoparticles synthesized by thermal decomposition. (2013). Université de Mons. Retrieved January 13, 2026, from [Link]
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Synthesis and Characterization of Magnetic Iron Oxide Nanoparticles by Co-Precipitation Method at Different Conditions. (2017). Iraqi Journal of Science. Retrieved January 13, 2026, from [Link]
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Magnetic Iron Nanoparticles: Synthesis, Surface Enhancements, and Biological Challenges. (2022). MDPI. Retrieved January 13, 2026, from [Link]
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Co-precipitation method of synthesis and characterization of iron oxide nanoparticles. (2014). NIScPR Online Periodical Repository. Retrieved January 13, 2026, from [Link]
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Synthesis and characterization of magnetic nanoparticles Fe/Fe oxide of sodium borohydride reduction results within chitosan hydrogel. (2021). ResearchGate. Retrieved January 13, 2026, from [Link]
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Application Notes & Protocols: Leveraging Iron(II) Bromide in Modern Cross-Coupling Reactions
Abstract: The imperative for sustainable, cost-effective, and environmentally benign chemical syntheses has catalyzed a resurgence of interest in iron-catalyzed cross-coupling reactions.[1][2] As an earth-abundant, inexpensive, and low-toxicity alternative to precious metals like palladium, iron offers a compelling platform for the construction of carbon-carbon bonds, a cornerstone of pharmaceutical and materials science.[3][4] This guide provides an in-depth exploration of Iron(II) bromide (FeBr₂) as a versatile and robust precatalyst in key cross-coupling transformations. We will dissect the mechanistic underpinnings, provide field-proven protocols for Kumada, Suzuki-Miyaura, and Sonogashira-type couplings, and explain the critical causality behind experimental choices to empower researchers in drug development and synthetic chemistry.
The Rationale for Iron Catalysis: A Paradigm Shift
For decades, palladium has been the dominant catalyst in cross-coupling chemistry. However, its high cost and toxicity present significant hurdles, particularly in large-scale pharmaceutical production.[1][3] Iron catalysis emerges as a powerful solution, offering not only economic and environmental benefits but also unique reactivity patterns.[5][6] Iron(II) bromide is a particularly attractive precatalyst due to its commercial availability and efficacy in a range of transformations. Unlike palladium, which typically operates via a well-defined Pd(0)/Pd(II) cycle, iron's mechanistic landscape is more complex, involving a variety of accessible oxidation states (e.g., Fe(-II)/Fe(0), Fe(I)/Fe(III)) that can be harnessed for distinct chemical transformations.[7] This often allows for the coupling of substrates, like alkyl chlorides, that are challenging for palladium-based systems.
General Mechanistic Considerations
While the precise mechanism of iron-catalyzed cross-coupling is highly dependent on the specific ligands, substrates, and reaction conditions, a generalized catalytic cycle can be conceptualized. The cycle typically initiates with the reduction of the Fe(II) precatalyst and subsequent transmetalation with the organometallic nucleophile. The resulting organoiron species then reacts with the electrophile to form the C-C bond and regenerate the active catalytic species.
Caption: A simplified representation of a possible iron-catalyzed cross-coupling cycle.
The Kumada-Tamao-Corriu Coupling: A Workhorse Reaction
The iron-catalyzed coupling of Grignard reagents (organomagnesium halides) with organic halides is one of the most established and efficient applications of FeBr₂.[6][8] It is particularly valued for its ability to couple sp³-hybridized centers and for its high functional group tolerance under optimized conditions.[9]
Causality in Experimental Design
-
Solvent Choice: The reaction is typically performed in ethereal solvents like tetrahydrofuran (THF), which is essential for the formation and stability of the Grignard reagent. The addition of N-methylpyrrolidone (NMP) as a co-solvent has been shown to dramatically improve reaction scope and yields.[10] NMP is believed to disaggregate iron clusters and stabilize catalytically active monomeric iron species.
-
"Ligandless" vs. Ligand-Assisted: Many iron-catalyzed Kumada couplings proceed efficiently without the need for specialized ligands.[11] However, for challenging substrates, particularly those prone to β-hydride elimination, the addition of a chelating ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) can be crucial for stabilizing the organoiron intermediate and promoting the desired reductive elimination pathway.[12]
-
Rate of Addition: The slow, controlled addition of the Grignard reagent is paramount. A high local concentration of the Grignard reagent can lead to the formation of unreactive iron "ate" complexes ([R-Fe-R]⁻) and promote undesirable side reactions like homocoupling.[7]
Protocol: FeBr₂-Catalyzed Kumada Coupling of an Aryl Chloride
This protocol describes a general procedure for the coupling of an aryl chloride with a primary alkyl Grignard reagent.
Materials:
-
Iron(II) bromide (FeBr₂), anhydrous
-
Aryl chloride (1.0 equiv)
-
Alkylmagnesium bromide (1.2-1.5 equiv, solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N-Methylpyrrolidone (NMP)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add FeBr₂ (5 mol%).
-
Solvent Addition: Add anhydrous THF and anhydrous NMP to the flask to create a 4:1 (v/v) mixture. The final concentration of the aryl chloride should be approximately 0.2 M.
-
Electrophile Addition: Add the aryl chloride (1.0 equiv) to the stirred catalyst suspension.
-
Nucleophile Addition: Cool the mixture to 0 °C. Add the alkylmagnesium bromide solution (1.2-1.5 equiv) dropwise via a syringe pump over 1-2 hours. Maintaining a slow addition rate is critical for optimal results.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS analysis of quenched aliquots.
-
Work-up: Upon completion, carefully quench the reaction by pouring it into a cold aqueous solution of 1 M HCl.
-
Extraction & Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
| Substrate Type | Electrophile | Nucleophile | Typical Yield (%) | Reference |
| Aryl-Alkyl | 4-Chlorotoluene | n-HexylMgBr | 85-95% | [11] |
| Heteroaryl-Alkyl | 2-Chloropyridine | CyclopentylMgBr | 70-85% | |
| Aryl-Aryl | 4-Bromobiphenyl | PhenylMgBr | >90% | [8] |
The Suzuki-Miyaura Coupling: Expanding the Frontier
The iron-catalyzed Suzuki-Miyaura coupling, which pairs organoboron reagents with organic halides, has been considered a "holy grail" due to the stability and functional group tolerance of boronic acids.[12] While more challenging than the Kumada coupling, significant progress has been made, often requiring specific ligand systems and additives to facilitate the transmetalation step, which is less favorable than with more reactive organomagnesium reagents.[10][13]
Key Mechanistic Hurdles & Solutions
-
Transmetalation: The primary challenge is the transfer of the organic group from the relatively unreactive boronic acid to the iron center. This often requires activation of the boronic acid with a strong base to form a more nucleophilic borate species.[14]
-
Ligand Design: Bisphosphine ligands, such as QuinoxP*, have been shown to be effective in promoting the first enantioselective iron-catalyzed Suzuki coupling.[13] These ligands create a specific coordination environment around the iron center that facilitates the catalytic cycle.
-
Additives: The addition of magnesium salts like MgBr₂ can be beneficial, potentially by forming mixed-metal species that aid in the activation of the C-X bond or facilitate transmetalation.[15]
Protocol: FeBr₂/Bisphosphine-Catalyzed Enantioconvergent Suzuki Coupling
The following is an adapted protocol for the coupling of a racemic alkyl bromide with a lithium arylborate, demonstrating an advanced application.[13]
Caption: Experimental workflow for an iron-catalyzed Suzuki-Miyaura coupling.
Procedure:
-
Borate Preparation: In a separate flask under argon, dissolve the arylboronic acid (1.5 equiv) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.4 equiv) dropwise and stir for 30 minutes to form the lithium arylborate.
-
Catalyst Preparation: In the main reaction flask under argon, combine FeBr₂ (10 mol%) and the chiral bisphosphine ligand (e.g., (R,R)-QuinoxP*, 12 mol%).
-
Reagent Addition: Add a 1:1 mixture of anhydrous THF and DME. Add the racemic alkyl bromide (1.0 equiv) and anhydrous MgBr₂ (2.0 equiv).
-
Coupling: Cool the catalyst mixture to -20 °C. Transfer the pre-formed lithium arylborate solution from step 1 to the reaction flask via cannula.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Work-up and Analysis: Quench the reaction with saturated aqueous NH₄Cl. Perform a standard extractive work-up. Purify the product by silica gel chromatography. Determine yield and enantiomeric excess (e.e.) by chiral HPLC.
The Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The iron-catalyzed Sonogashira reaction provides an economical alternative to palladium for the synthesis of arylalkynes, which are important structures in pharmaceuticals and materials.[16][17] These reactions often require a ligand to facilitate the coupling of a terminal alkyne with an aryl or vinyl halide.
Key Considerations
-
Ligand and Base: The choice of ligand and base is critical. Chelating nitrogen-based ligands like 2,2'-bipyridyl or 1,10-phenanthroline are often effective.[16] A strong base, such as Cs₂CO₃, is required to deprotonate the terminal alkyne, forming the reactive acetylide species.
-
Copper Co-catalyst: While the goal is often to replace precious metals, some of the most effective iron-based Sonogashira protocols still employ a copper(I) co-catalyst, mirroring the classical Sonogashira conditions.[18] However, fully copper-free iron-catalyzed systems have also been developed.[17]
Protocol: FeBr₂-Catalyzed Sonogashira-Type Coupling
This protocol outlines a general procedure for the coupling of an aryl iodide with a terminal alkyne.
Materials:
-
Iron(II) bromide (FeBr₂), anhydrous
-
2,2'-Bipyridyl
-
Cesium carbonate (Cs₂CO₃), flame-dried
-
Aryl iodide (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
Setup: In an oven-dried Schlenk tube under argon, add FeBr₂ (10 mol%), 2,2'-bipyridyl (20 mol%), and Cs₂CO₃ (2.0 equiv).
-
Reagent Addition: Add the aryl iodide (1.0 equiv), the terminal alkyne (1.5 equiv), and anhydrous toluene.
-
Reaction: Seal the tube and heat the reaction mixture to 130-135 °C in an oil bath for 24-48 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography on silica gel to afford the desired diarylalkyne product.
References
- Czaplik, W. M., Mayer, M., & Bolm, C. (2018). Iron-Catalyzed Cross-Couplings in the Synthesis of Pharmaceuticals: In Pursuit of Sustainability. PubMed.
- The Validity of Iron as Catalyst for Cross-Coupling Reactions. (2021). YouTube.
- Neidig, M. L., & Tonzetich, Z. J. (2019).
- Kneebone, J. L., Brennessel, W. W., & Neidig, M. L. (2017). Intermediates and Reactivity in Iron-Catalyzed Cross-Couplings of Alkynyl Grignards with Alkyl Halides.
- A big leap forward in using iron catalysts for pharmaceuticals. (2021). ScienceDaily.
- Bedford, R. B. (2015). The Development of Iron Catalysts for Cross-Coupling Reactions.
- Hossain, M. A., et al. (2024).
- Recent Advances Iron-Catalysed Coupling Reactions for the Construction of C(sp 2 ) – C(sp 2 ) Bond. (n.d.).
- Fürstner, A., & Martin, R. (2005). Recent Advances in Iron-Catalyzed Csp2–Csp2 Cross-Couplings.
- Thompson, C. (2004). Metal-Catalyzed Cross-Coupling Reactions: Entering the Iron Age. University of Illinois Urbana-Champaign.
- Bedford, R. B. (2015). Recent Advances in Iron-Catalysed Cross Coupling Reactions and Their Mechanistic Underpinning.
- Tonzetich, Z. J., & Neidig, M. L. (2017).
- Wang, Z., et al. (2022). Iron-Catalyzed Cross-Electrophile Coupling of Inert C–O Bonds with Alkyl Bromides. CCS Chemistry.
- Jana, R., & Pathak, T. P. (n.d.). Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. Source not specified.
- Czaplik, W. M., Mayer, M., & Bolm, C. (2009). Iron-Catalyzed Cross-Coupling Reactions.
- Mechanistic investigations a, Model reduction reaction of Fe(ii) to... (n.d.).
- Recent advances in iron-catalysed coupling reactions for the construction of the C(sp2)–C(sp2) bond. (2020). Organic & Biomolecular Chemistry.
- Recent Developments in Iron-Catalyzed Cross-Coupling. (2016). Macmillan Group, Princeton University.
- Iron-Catalyzed Cross-Dehydrogen
- Hatakeyama, T., et al. (2010). Iron-Catalysed Enantioselective Suzuki–Miyaura Coupling of Racemic Alkyl Bromides. The Royal Society of Chemistry.
- Development of Iron‐Catalyzed Kumada Cross‐coupling for the Large‐Scale Production of Aliskiren Intermediate. (2015).
- General method for iron-catalyzed multicomponent radical cascades–cross-couplings. (2021). PubMed Central.
- Ligand effect on iron-catalyzed cross-coupling of aryl chlorobenzoates... (n.d.).
- Iron-Catalyzed Cross-Electrophile Coupling of Inert C–O Bonds with Alkyl Bromides. (2022). Chinese Chemical Society.
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry.
- Towards Iron-Catalyzed Sonogashira Cross-Coupling Reactions. (2015).
- Iron‐Catalyzed Suzuki—Miyaura Cross‐Coupling Reaction. (2010). Semantic Scholar.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- (PDF) Iron-catalysed Sonogashira Reactions. (2007).
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"Iron (II) bromide hydrate in the synthesis of pharmaceutical intermediates"
Introduction: The Strategic Value of Iron Catalysis in Pharmaceutical Intermediate Synthesis
In the landscape of pharmaceutical development, the synthesis of complex molecular architectures with high efficiency, low cost, and minimal environmental impact is a paramount objective. For decades, the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, fundamental transformations in drug synthesis, has been dominated by catalysts based on precious metals such as palladium and rhodium.[1][2] While effective, these metals present significant challenges, including high cost, toxicity, and stringent regulations regarding their removal from final active pharmaceutical ingredients (APIs).
This application note details the utility of Iron (II) bromide (FeBr₂) and its hydrated forms as a robust, inexpensive, and environmentally benign catalyst for the synthesis of key pharmaceutical intermediates.[3] Iron's natural abundance and low toxicity make it an attractive alternative to precious metals, aligning with the principles of green chemistry.[3] We will focus on a particularly elegant and powerful transformation: the FeBr₂-catalyzed tandem intramolecular C-H amination/[4][5]-shift reaction of aryl azides to produce 2,3-disubstituted indoles.[4][6] This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[7]
PART 1: Scientific Foundation & Mechanistic Insight
The Unique Catalytic Profile of Iron (II) Bromide
Iron (II) bromide serves as a versatile Lewis acid and a precursor to catalytically active iron species.[4][8] In the context of the target reaction, FeBr₂ is proposed to function dually: as a nitrene transfer catalyst and as a Lewis acid to facilitate the key rearrangement step.[4] Unlike many precious metal catalysts that operate through well-defined oxidative addition/reductive elimination cycles, iron catalysis often involves radical pathways or unique electronic states, offering novel reactivity.[9]
Mechanism of the FeBr₂-Catalyzed Tandem C-H Amination/[4][5]-Shift
The synthesis of 2,3-disubstituted indoles from ortho-substituted aryl azides is a powerful example of molecular complexity being generated from a simple starting material in a single, iron-catalyzed step. Computational studies have elucidated a plausible mechanistic pathway for this transformation.[4][10]
The catalytic cycle can be summarized in the following key steps:
-
Iron Nitrene Formation: The cycle begins with the coordination of the aryl azide to the Iron (II) bromide catalyst. This is followed by the extrusion of dinitrogen gas (N₂) to form a highly reactive iron nitrene intermediate.
-
Intramolecular C-H Amination: The iron nitrene then undergoes an intramolecular C-H bond amination, inserting into an ethereal C-H bond of the ortho-substituent to form a five-membered indoline ring intermediate (e.g., 2-methoxy-3,3-dimethylindoline).
-
Iminium Ion Formation: The FeBr₂ catalyst, acting as a Lewis acid, facilitates the elimination of the methoxy group from the indoline intermediate, generating a crucial iminium ion.
-
[4][5]-Shift (Migration): This step is the crux of the tandem reaction. A substituent on the C3 position of the indoline ring migrates to the C2 position. This[4][5]-shift is the rate-limiting step and dictates the final substitution pattern of the indole. The migratory aptitude has been established as Phenyl > Secondary Alkyl > Primary Alkyl > Methyl.[4]
-
Aromatization & Catalyst Regeneration: Following the migration, the intermediate rearomatizes to form the stable 2,3-disubstituted indole product, and the FeBr₂ catalyst is regenerated to re-enter the catalytic cycle.
This elegant cascade reaction highlights the efficiency of iron catalysis in orchestrating multiple bond-forming and bond-breaking events in a single operation.
PART 2: Application in Pharmaceutical Synthesis
Target Intermediate: 2,3-Disubstituted Indoles
The 2,3-disubstituted indole core is a cornerstone of many pharmaceuticals due to its ability to mimic peptide structures and interact with a wide range of biological targets.[1][7] A notable example is Pravadoline , an analgesic agent with a 2-methyl-3-(4-methoxybenzoyl)indole structure.[11][12] While Pravadoline itself is synthesized through various routes, its core 2,3-disubstituted indole scaffold exemplifies the type of intermediate that can be constructed using the iron-catalyzed methodology described herein.
Retrosynthetic Analysis of a Pravadoline-Type Intermediate
A retrosynthetic analysis of a key intermediate for a Pravadoline-type molecule demonstrates the strategic utility of the FeBr₂-catalyzed reaction. The N-alkylation and C3-acylation are standard transformations, leading back to the core 2,3-dimethylindole. This core can be envisioned as arising directly from a suitably substituted aryl azide via the tandem C-H amination/[4][5]-shift reaction.
Sources
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- 8. Iron-catalysed intramolecular C(sp 3 )–H amination of alkyl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04169K [pubs.rsc.org]
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- 12. scirp.org [scirp.org]
Application Notes & Protocols: The Strategic Use of Iron (II) Bromide in the Synthesis of Brominated Compounds
Abstract
Iron (II) bromide (FeBr₂) has established itself as a versatile and effective reagent in synthetic organic chemistry, primarily serving as a potent Lewis acid catalyst.[1] Its principal application lies in facilitating the electrophilic bromination of aromatic and heterocyclic systems, providing a reliable pathway to valuable brominated intermediates.[2] These intermediates are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] This technical guide provides an in-depth exploration of the mechanistic underpinnings of FeBr₂-catalyzed bromination, offers detailed, field-proven experimental protocols, and discusses the broader implications for drug discovery and development.
Introduction: The Role of Iron (II) Bromide as a Lewis Acid Catalyst
Aromatic compounds are generally unreactive towards elemental bromine (Br₂) alone because the stability of the aromatic system makes it a weak nucleophile.[5] To overcome this energy barrier, a catalyst is required to increase the electrophilicity of the bromine molecule.[6] This is the fundamental role of Iron (II) bromide.
As a Lewis acid, FeBr₂ possesses an electron-deficient iron center capable of accepting a pair of electrons.[1][7] When FeBr₂ interacts with molecular bromine, it coordinates to one of the bromine atoms, polarizing the Br-Br bond. This polarization creates a highly electrophilic bromine species (often represented as Br⁺) that is susceptible to attack by the π-electron system of an aromatic ring.[8] While Iron (III) bromide (FeBr₃) is also a very common catalyst for this transformation, FeBr₂ is an effective precursor and catalyst in its own right.[9][10] In many practical applications, iron powder is used, which reacts with bromine in situ to form the active iron bromide catalyst.[11][12]
The overall process is a classic electrophilic aromatic substitution (EAS), where a hydrogen atom on the aromatic ring is replaced by a bromine atom.[13] The reaction is valued for its efficiency and applicability to a wide range of substrates.
Mechanism of Action: Electrophilic Aromatic Bromination
The catalytic cycle involves three primary stages: activation of bromine, nucleophilic attack by the arene, and regeneration of the aromatic system and catalyst.
-
Activation: The Lewis acid FeBr₂ reacts with Br₂ to form a highly polarized complex, effectively generating a potent electrophile.
-
Nucleophilic Attack & Formation of the Sigma Complex: The electron-rich aromatic ring attacks the electrophilic bromine atom. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[14] This is typically the slow, rate-determining step of the reaction.[15]
-
Deprotonation & Regeneration: A weak base, typically the [FeBr₃]⁻ complex formed during activation, removes a proton from the carbon atom bearing the new bromine substituent.[16] This step restores the aromatic π-system and regenerates the FeBr₂ catalyst, completing the cycle.[10]
Caption: Standard workflow for an FeBr₂-catalyzed bromination reaction.
Protocol 1: General Procedure for Monobromination of an Activated Arene (e.g., Toluene)
This protocol describes the preparation of a mixture of o-bromotoluene and p-bromotoluene.
Materials:
-
Toluene (1.0 eq)
-
Iron (II) bromide, anhydrous (FeBr₂, 0.05 eq)
-
Bromine (Br₂, 1.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add toluene (1.0 eq) and anhydrous dichloromethane.
-
Add anhydrous Iron (II) bromide (0.05 eq) to the solution. Cool the flask to 0 °C using an ice bath.
-
In a dropping funnel, dissolve bromine (1.05 eq) in a small amount of anhydrous dichloromethane.
-
Add the bromine solution dropwise to the stirred toluene solution over 30-60 minutes. Maintain the temperature at 0 °C. A reddish-brown color may persist, and HBr gas will be evolved (ensure proper ventilation in a fume hood).
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed, slowly quench the reaction by adding saturated sodium thiosulfate solution until the reddish-brown color of excess bromine disappears.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by fractional distillation or column chromatography to separate the ortho and para isomers.
Characterization:
-
Confirm the identity and purity of the isomers using ¹H NMR, ¹³C NMR, and GC-MS.
Protocol 2: Synthesis of a Brominated Heterocycle (e.g., 2-Bromothiophene)
This protocol outlines the bromination of an electron-rich heterocycle.
Materials:
-
Thiophene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Iron (II) bromide, anhydrous (FeBr₂, 0.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated sodium sulfite (Na₂SO₃) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve thiophene (1.0 eq) in anhydrous THF.
-
Add Iron (II) bromide (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.0 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated sodium sulfite solution.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product via vacuum distillation to yield 2-bromothiophene as a clear liquid.
Quantitative Data Summary
The efficiency of FeBr₂-catalyzed bromination depends on the substrate's reactivity. The table below provides representative data for the bromination of various arenes.
| Substrate | Brominating Agent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Major Product(s) | Yield (%) |
| Benzene | Br₂ | 5% FeBr₃ | None | RT | Bromobenzene | ~80% |
| Toluene | Br₂ | 5% FeBr₂ | DCM | 0 | o/p-Bromotoluene | >90% |
| Nitrobenzene | Br₂ | 10% FeBr₃ | None | 50 | m-Bromonitrobenzene | ~75% |
| Anisole | NBS | 10% FeBr₂ | THF | 0 | p-Bromoanisole | >95% |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods. FeBr₃ is often cited and used interchangeably with FeBr₂ for these reactions. [24][25]
Relevance in Drug Discovery and Development
The introduction of a bromine atom into a molecular structure is a common strategy in drug design. [26]Bromine can modulate a compound's physicochemical properties, such as lipophilicity, which can enhance membrane permeability and oral absorption. Furthermore, the bromine atom can form halogen bonds, which are non-covalent interactions that can improve binding affinity and selectivity for a biological target. [4] Brominated arenes and heterocycles produced via FeBr₂ catalysis are critical starting materials for building more complex drug candidates. [27]They serve as versatile handles for diversification through cross-coupling reactions, allowing medicinal chemists to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies. [18]
Safety and Handling
Iron (II) Bromide (Anhydrous):
-
Hazards: Corrosive. Causes severe skin burns and eye damage. Hygroscopic and air-sensitive. [17]* Handling: Handle only in a chemical fume hood. [18]Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves. [19]Minimize dust generation. [20]Store in a tightly closed container in a cool, dry place, preferably under an inert atmosphere. [20]* First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes. [18]For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. [19]If inhaled, move to fresh air. Bromine (Br₂):
-
Hazards: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact. Inhalation can be fatal.
-
Handling: Must be handled in a well-ventilated chemical fume hood with extreme caution. Use a syringe or cannula for transfers. Always wear appropriate PPE, including heavy-duty gloves and face shield.
-
Spills: Neutralize small spills with a sodium thiosulfate solution.
Always consult the Safety Data Sheet (SDS) for any chemical before use. [28][29][30][31][32]
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-
Iron(II) Bromide-Catalyzed Intramolecular C–H Bond Amination–-[21]shift Tandem Reactions of Aryl Azides - NIH. (n.d.). Retrieved from
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- Haloalkanes and Haloarenes - NCERT. (n.d.).
- The Indispensable Role of Brominated Heterocycles in Modern Synthetic Chemistry: An In-depth Technical Guide - Benchchem. (n.d.).
- Iron-catalyzed cross-coupling of N-heterocyclic chlorides and bromides with arylmagnesium reagents - PubMed. (2012, September 21).
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- What would Br2 and Fe (not Br2 and FeBr3) do to a nitrobenzene? : r/chemhelp - Reddit. (2021, April 27).
- Preparation of New Polyfunctional Magnesiated Heterocycles Using a Chlorine−, Bromine−, or Iodine−Magnesium Exchange | The Journal of Organic Chemistry - ACS Publications. (n.d.).
-
Iron(II) bromide-catalyzed intramolecular C-H bond amination-[21]shift tandem reactions of aryl azides. - SciSpace. (n.d.). Retrieved from
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- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. assets.thermofisher.cn [assets.thermofisher.cn]
- 21. Novel method can efficiently create several 'building blocks' of pharmaceutical drugs | EurekAlert! [eurekalert.org]
"material science applications of Iron (II) bromide thin films"
An in-depth guide to the synthesis, characterization, and potential material science applications of iron (II) bromide (FeBr₂) thin films is presented for researchers and scientists. Due to the nascent stage of research into FeBr₂ thin films, this document combines established data on bulk FeBr₂ with proven methodologies for analogous transition metal halide thin films to provide a foundational framework for future exploration.
Introduction: The Potential of Iron (II) Bromide Thin Films
Iron (II) bromide (FeBr₂) is a layered van der Waals material that exhibits interesting magnetic and electronic properties in its bulk form. As a thin film, FeBr₂ is poised to offer tunable functionalities for a range of material science applications, from next-generation data storage to catalysis. The exploration of FeBr₂ in a two-dimensional or thin-film format is a promising frontier, with the potential to unlock novel physical phenomena and device applications. This guide provides a starting point for the synthesis and characterization of FeBr₂ thin films, enabling researchers to pioneer their application.
Part 1: Synthesis of Iron (II) Bromide Thin Films
The successful synthesis of high-quality FeBr₂ thin films is the cornerstone of exploring their applications. The choice of deposition technique is critical and depends on the desired film thickness, crystallinity, and substrate compatibility. Thermal evaporation is a widely accessible and effective method for the deposition of many metal halides and serves as an excellent starting point for FeBr₂ thin film synthesis.
Application Note: Thermal Evaporation of FeBr₂
Thermal evaporation is a physical vapor deposition (PVD) technique that involves heating a source material (in this case, anhydrous FeBr₂ powder) in a high-vacuum environment until it sublimes or evaporates. The vapor then travels and condenses on a cooler substrate, forming a thin film. This method is advantageous for its relative simplicity, high deposition rates, and the ability to produce high-purity films.
Key Considerations for Thermal Evaporation of FeBr₂:
-
Source Material Purity: The use of high-purity, anhydrous FeBr₂ powder is crucial to prevent the incorporation of impurities and ensure the desired stoichiometry of the film.
-
Vacuum Conditions: A high-vacuum environment (typically < 10⁻⁶ Torr) is necessary to minimize the mean free path of evaporated molecules and prevent contamination from residual gases.
-
Substrate Temperature: The temperature of the substrate during deposition plays a significant role in the crystallinity, morphology, and adhesion of the resulting film. Experimentation with a range of substrate temperatures is recommended to optimize film quality.
Protocol: Thermal Evaporation of FeBr₂ Thin Films
Materials and Equipment:
-
High-purity anhydrous Iron (II) Bromide powder (99.9% or higher)
-
Substrates (e.g., Si/SiO₂, quartz, Kapton)
-
Thermal evaporation system equipped with a suitable crucible (e.g., alumina-coated tungsten boat)
-
Substrate holder with heating capabilities
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
High-vacuum pump system
Step-by-Step Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrates using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Dry the substrates with a stream of nitrogen gas.
-
Mount the substrates onto the substrate holder in the deposition chamber.
-
-
Source Preparation:
-
Load the alumina-coated tungsten boat with a pre-weighed amount of anhydrous FeBr₂ powder.
-
Ensure the source is positioned correctly within the heating element.
-
-
System Evacuation:
-
Close the deposition chamber and evacuate to a base pressure of at least 10⁻⁶ Torr.
-
-
Deposition:
-
Heat the substrate to the desired temperature (e.g., 100-300 °C).
-
Gradually increase the current to the evaporation source to heat the FeBr₂ powder.
-
Monitor the deposition rate and thickness using the QCM. A typical deposition rate for exploratory studies is 0.1-0.5 Å/s.
-
Once the desired thickness is achieved, close the shutter and ramp down the source power.
-
-
Cooling and Venting:
-
Allow the substrate and source to cool down under vacuum.
-
Vent the chamber with an inert gas (e.g., nitrogen or argon) before removing the samples.
-
Experimental Workflow for Thermal Evaporation of FeBr₂
Caption: Workflow for the synthesis of FeBr₂ thin films via thermal evaporation.
Part 2: Characterization of Iron (II) Bromide Thin Films
Thorough characterization is essential to understand the structural, morphological, and physical properties of the synthesized FeBr₂ thin films. A multi-technique approach is recommended to gain a comprehensive understanding.
Application Note: Multi-Technique Characterization
-
Structural Analysis: X-ray Diffraction (XRD) is a primary technique to determine the crystal structure and phase purity of the films. The layered nature of FeBr₂ should result in characteristic diffraction peaks corresponding to the (00l) planes.
-
Morphological and Topographical Analysis: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are used to visualize the surface morphology, grain size, and roughness of the films.
-
Compositional Analysis: X-ray Photoelectron Spectroscopy (XPS) can confirm the elemental composition and oxidation states of iron and bromine, ensuring the formation of FeBr₂.
-
Magnetic Property Analysis: A SQUID (Superconducting Quantum Interference Device) magnetometer can be used to measure the magnetic properties of the films, such as magnetic anisotropy and coercive fields, which are critical for data storage applications.
Table 1: Key Characterization Techniques and Expected Observations for FeBr₂ Thin Films
| Technique | Parameter Measured | Expected Observations for High-Quality FeBr₂ Films |
| X-ray Diffraction (XRD) | Crystal structure, phase, and orientation | Sharp diffraction peaks corresponding to the FeBr₂ crystal structure, indicating good crystallinity. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness | Smooth, continuous film with well-defined grains. Low root-mean-square (RMS) roughness. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and oxidation states | Presence of Fe 2p and Br 3d core level peaks at the expected binding energies for Fe²⁺ and Br⁻. |
| SQUID Magnetometry | Magnetic properties | Hysteresis loop indicating ferromagnetic or antiferromagnetic behavior, depending on the film's structure and temperature. |
Part 3: Potential Applications of Iron (II) Bromide Thin Films
While the exploration of FeBr₂ thin films is in its early stages, their intrinsic properties suggest several promising application areas.
Application Note: Spintronics and Data Storage
The layered magnetic structure of FeBr₂ makes it a candidate for spintronic devices and high-density data storage. In thin-film form, the magnetic domains could be manipulated for data encoding. The van der Waals nature of the material may allow for the creation of novel magnetic heterostructures.
Application Note: Catalysis
Iron-based materials are known to be effective catalysts for various chemical reactions. FeBr₂ thin films, with their high surface area-to-volume ratio, could serve as robust and reusable catalysts, for example, in organic synthesis or environmental remediation.
Logical Relationship of Synthesis to Application
Caption: The relationship between synthesis, characterization, and potential applications.
Conclusion and Future Outlook
The study of iron (II) bromide thin films represents a promising, yet underexplored, area of material science. The protocols and insights provided in this guide offer a solid foundation for researchers to begin synthesizing and characterizing these films. Future work should focus on refining deposition techniques, exploring doping and heterostructuring to tune properties, and fabricating proof-of-concept devices to demonstrate their potential in spintronics, catalysis, and other emerging technologies. The systematic exploration of FeBr₂ thin films will undoubtedly lead to exciting scientific discoveries and technological innovations.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Oxidation of Iron(II) Bromide in Solution
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Document ID: TSC-FEBR2-OX-V1.0
Last Updated: January 13, 2026
Introduction
Welcome to the Technical Support Center for Iron(II) Bromide (FeBr₂). This guide is designed for researchers, scientists, and professionals in drug development who utilize iron(II) bromide in aqueous and other solvent systems. The primary challenge in handling FeBr₂ solutions is the rapid oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) state, which can significantly impact experimental outcomes, reaction yields, and product purity.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you maintain the integrity of your iron(II) bromide solutions. We will delve into the mechanisms of oxidation and provide practical, field-proven strategies for its prevention.
Part 1: Troubleshooting Guide - Diagnosing and Resolving FeBr₂ Oxidation
Oxidation of your FeBr₂ solution is often visually apparent and can be confirmed with simple tests. This section will help you identify the problem, understand its root cause, and implement effective solutions.
Issue 1: Solution Discoloration - From Pale Green to Yellow/Brown
Symptoms:
-
A freshly prepared Iron(II) bromide solution, which should be pale green or bluish-green, has turned yellow, orange, or reddish-brown.[1]
-
Formation of a reddish-brown precipitate over time.
Root Cause Analysis: The color change is a classic indicator of the oxidation of Fe²⁺ to Fe³⁺. In the presence of an oxidizing agent, most commonly dissolved atmospheric oxygen, the following reaction occurs:
4Fe²⁺(aq) + O₂(g) + 4H⁺(aq) → 4Fe³⁺(aq) + 2H₂O(l)
The resulting Fe³⁺ ions readily undergo hydrolysis to form insoluble iron(III) hydroxide or oxyhydroxides, which are responsible for the yellow-to-brown coloration and precipitation.[2] The rate of this oxidation is highly dependent on several factors, most notably pH and the concentration of dissolved oxygen.[3][4]
Immediate Corrective Actions:
-
Confirm Oxidation: While the color change is a strong indicator, you can confirm the presence of Fe³⁺ by adding a few drops of a potassium thiocyanate (KSCN) solution. The formation of a blood-red color confirms the presence of ferric ions.
-
Assess Viability: For many applications, particularly in catalysis and organic synthesis, the presence of Fe³⁺ is detrimental.[5] If significant oxidation has occurred, it is often best to discard the solution and prepare a fresh batch using preventative measures.
Long-Term Prevention Strategy:
The key to preventing oxidation is to control the solution's environment. This involves a multi-pronged approach focusing on deoxygenation, pH control, and proper storage.
-
Protocol 1: Preparation of a Stabilized Iron(II) Bromide Stock Solution
This protocol outlines the steps for preparing an FeBr₂ solution with enhanced stability.
-
Solvent Deoxygenation:
-
Before dissolving the FeBr₂ salt, thoroughly deoxygenate the solvent (e.g., deionized water, ethanol). This is the most critical step.[6]
-
Method: Purge the solvent with an inert gas (high-purity argon or nitrogen) for at least 30-60 minutes.[7] For larger volumes, this may require more extended purging. The goal is to reduce dissolved oxygen to minimal levels.
-
-
Acidification (pH Control):
-
The oxidation rate of Fe²⁺ increases dramatically with increasing pH.[8][9][10] Maintaining an acidic environment significantly slows down the oxidation process.[2][11]
-
Action: Add a small amount of a non-oxidizing acid, such as hydrobromic acid (HBr) or sulfuric acid (H₂SO₄), to the deoxygenated solvent before adding the FeBr₂. A target pH of 2-3 is generally effective.
-
Causality: At lower pH, the concentration of hydroxide ions (OH⁻) is low. The oxidation reaction mechanism involves Fe(OH)₂ species, which are more readily oxidized than the bare Fe²⁺ ion.[3] By keeping the pH low, the formation of these easily oxidizable hydroxide species is suppressed.
-
-
Handling and Dissolution:
-
Weigh the anhydrous or hydrated Iron(II) bromide solid in an inert atmosphere (e.g., a glove box) to prevent oxidation of the solid, which is also air-sensitive.[1][12][13]
-
Quickly add the weighed FeBr₂ to the deoxygenated, acidified solvent while maintaining a gentle inert gas blanket over the solution's surface.
-
Stir until fully dissolved.
-
-
Storage:
-
-
Diagram: Workflow for Preparing Stabilized FeBr₂ Solution
Caption: Workflow for preparing a stabilized FeBr₂ solution.
Part 2: Frequently Asked Questions (FAQs)
Q1: My experiment must be run at a neutral pH (around 7). How can I prevent the oxidation of FeBr₂ without acidifying the solution?
A1: This is a common and significant challenge, as Fe²⁺ oxidation is extremely rapid at neutral pH.[8][9] In this scenario, acidification is not an option. You must rely on a combination of rigorous deoxygenation and the use of stabilizing agents.
-
Rigorous Deoxygenation: All buffers and solutions must be thoroughly deoxygenated as described in Protocol 1. The experiment should be conducted entirely under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).[1][6]
-
Use of Stabilizing (Chelating) Agents: Chelating agents can form stable, soluble complexes with Fe²⁺, protecting it from oxidation.[15][16][17]
-
Recommended Agent: Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent that can stabilize iron ions across a wide pH range.[15] Citric acid is another effective option.[16]
-
Mechanism: The chelating agent wraps around the Fe²⁺ ion, occupying its coordination sites and sterically hindering the approach of oxygen molecules.[15]
-
Protocol: Add the chelating agent to your deoxygenated buffer before introducing the FeBr₂. A 1:1 molar ratio of chelating agent to Fe²⁺ is a good starting point, though optimization may be required.
-
Q2: I don't have a glove box or Schlenk line. Are there any other methods to deoxygenate my solvent?
A2: While less effective than inert gas purging, other methods can be used to reduce dissolved oxygen:
-
Boil and Cool: Boiling the solvent (typically water) for 10-15 minutes will drive off most dissolved gases. Subsequently, cool the solvent to room temperature under a gentle stream of inert gas or in a sealed container to prevent re-absorption of air.
-
Freeze-Pump-Thaw: This is a highly effective method for completely deoxygenating a solvent. It involves freezing the solvent, applying a vacuum to remove gases from the headspace, and then thawing. This cycle is typically repeated three times. This method is more suitable for smaller volumes and organic solvents.
Q3: Can I use a reducing agent to reverse the oxidation if my solution turns yellow?
A3: While it is technically possible to reduce Fe³⁺ back to Fe²⁺ using reducing agents like ascorbic acid or sodium sulfite, this is generally not recommended for routine use.[15]
-
Causality: Adding a reducing agent introduces another chemical species into your system, which can interfere with your downstream application. The stoichiometry must be carefully controlled, and byproducts are formed. For example, sodium sulfite will produce sulfate ions.[15]
-
Best Practice: It is far more reliable and scientifically rigorous to prevent oxidation from the outset rather than attempting to reverse it. Prepare fresh solutions using the preventative protocols.
Q4: How does temperature affect the rate of oxidation?
A4: Generally, increasing the temperature will increase the rate of the oxidation reaction, as with most chemical reactions. Therefore, storing your stock solutions in a refrigerator (at 2-8°C) can help to slow down any residual oxidation processes.[14] However, temperature control is secondary to deoxygenation and pH control, which are the primary drivers of stability.
Q5: What are the key differences in handling anhydrous FeBr₂ versus hydrated FeBr₂?
A5: Both forms are sensitive to oxidation. However, the primary difference is their hygroscopicity.
-
Anhydrous FeBr₂: This form is extremely hygroscopic (readily absorbs moisture from the air).[12][18] It must be handled exclusively in a dry, inert atmosphere (glove box). Any moisture absorption will not only alter the mass but can also accelerate surface oxidation.
-
Hydrated FeBr₂ (e.g., FeBr₂·4H₂O or FeBr₂·6H₂O): While still air-sensitive, the hydrated forms are less aggressively hygroscopic.[1] However, the same precautions regarding handling under an inert atmosphere should be followed to prevent oxidation.
Part 3: Mechanistic Overview & Key Parameters
Understanding the factors that govern the oxidation rate is crucial for effective troubleshooting.
The Central Role of pH
The rate of Fe(II) oxidation by dissolved oxygen is profoundly influenced by pH. As the pH increases, hydrolyzed iron species such as [Fe(OH)]⁺ and Fe(OH)₂ are formed. These species are oxidized much more rapidly than the aquated Fe²⁺ ion that predominates in acidic solutions.[3]
-
Diagram: pH-Dependent Oxidation Rate
Caption: Relationship between pH, iron speciation, and oxidation rate.
Summary of Key Stabilization Parameters
| Parameter | Recommended Condition | Rationale |
| Dissolved Oxygen | < 1 ppm (As low as possible) | Oxygen is the primary oxidizing agent.[4][6] |
| pH | 2-3 (for stock solutions) | Suppresses the formation of highly reactive Fe(OH)₂ species.[3][7] |
| Storage Temperature | 2-8 °C (Refrigerated) | Slows the kinetic rate of the oxidation reaction.[14] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents contact with atmospheric oxygen during handling and storage.[1][12] |
| Light Exposure | Minimal (Store in dark/amber bottles) | Prevents potential photochemical reactions.[13] |
| Additives (for neutral pH) | Chelating Agents (e.g., EDTA) | Forms a stable complex around Fe²⁺, sterically hindering oxidation.[15][16] |
References
-
Stumm, W., & Lee, G. F. (1961). The effect of pH on the kinetics of spontaneous Fe(II) oxidation by O2 in aqueous solution--basic principles and a simple heuristic description. PubMed. Available at: [Link]
-
He, S., et al. (2022). Effect of pH on the oxidation of aqueous Fe(II) in ultrapure,... ResearchGate. Available at: [Link]
-
Archer, C., et al. (2019). Determining the Effect of pH on Iron Oxidation Kinetics in Aquatic Environments. ACS Publications. Available at: [Link]
-
Huang, Y., et al. (2022). Effect of Environmental pH on Mineralization of Anaerobic Iron-Oxidizing Bacteria. PMC. Available at: [Link]
-
Chang, C-C., et al. (2010). Effect of pH on the Oxidation of Ferrous Ion and Immobilization Technology of Iron Hydr(oxide) in Fluidized Bed Reactor. Taylor & Francis Online. Available at: [Link]
-
Santana-Casiano, J. M., et al. (2005). The role of Fe(II) species on the oxidation of Fe(II) in natural waters in the presence of O2 and H2O2. ULPGC. Available at: [Link]
-
Solubility of Things. (n.d.). Iron (II) Bromide. Available at: [Link]
-
González-Dávila, M., et al. (2015). Oxidation of Fe(II) in Natural Waters at High Nutrient Concentrations. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Iron cycle. Available at: [Link]
-
Ai, B., et al. (2020). The Role of Dissolved Oxygen in Iron Oxidation in Supercritical Water: Insights From Reactive Dynamics Simulations. ResearchGate. Available at: [Link]
-
Sciencemadness.org. (2023). Stabilization of iron(II) by acids. Available at: [Link]
-
Acrylamide and Polyacrylamide. (2025). Mechanisms of Iron Ion Stabilizers: Scientific Principles from “Inhibition” to “Stabilization”. Available at: [Link]
-
Schlumberger. (n.d.). Iron stabilizer. Energy Glossary. Available at: [Link]
-
Chemtex Speciality Limited. (n.d.). Iron Stabilizer. Available at: [Link]
-
ResearchGate. (2014). How can I block the oxidation of Fe2+ to Fe3+ in aqueous media? Available at: [Link]
-
Function Material Group. (2018). Material Safety Data Sheet - Iron(II) bromide. Available at: [Link]
-
ResearchGate. (2022). What is the best way to study +2 state of Fe in solution and prevent its oxidation to +3 state? Available at: [Link]
-
Quora. (2020). Why does acidifying iron (II) solution prevent aerial oxidation of iron(II) into iron(III)? Available at: [Link]
-
Chemistry Stack Exchange. (2021). How do acids prevent ferrous sulfate from getting oxidised? Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. The effect of pH on the kinetics of spontaneous Fe(II) oxidation by O2 in aqueous solution--basic principles and a simple heuristic description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. rprorwxhoilrmj5q.ldycdn.com [rprorwxhoilrmj5q.ldycdn.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. News - Mechanisms of Iron Ion Stabilizers: Scientific Principles from “Inhibition” to “Stabilization” [cnccindustries.com]
- 16. iron stabilizer | Energy Glossary [glossary.slb.com]
- 17. Iron Stabilizer - Chemtex Speciality Limited [chemtexltd.com]
- 18. CAS 7789-46-0: Ferrous bromide | CymitQuimica [cymitquimica.com]
"methods for drying hydrated Iron (II) bromide to anhydrous form"
Welcome to the technical support center for the preparation of anhydrous Iron(II) bromide (FeBr₂). This guide is designed for researchers, scientists, and drug development professionals who require high-purity, anhydrous FeBr₂ for their work. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful dehydration of hydrated iron(II) bromide.
I. Understanding the Challenges of Dehydration
Iron(II) bromide is a hygroscopic solid, readily absorbing moisture from the air to form various hydrates, most commonly the hexahydrate (FeBr₂·6H₂O).[1] The presence of water can be detrimental to many sensitive reactions, particularly in organometallic chemistry and catalysis.[1] However, simply heating the hydrated salt in air is ineffective and often leads to the formation of iron(III) oxides and hydroxides due to the susceptibility of Fe(II) to oxidation.[2] Therefore, specialized methods are required to obtain the pure anhydrous form.
II. Frequently Asked Questions (FAQs)
Q1: My starting material, hydrated iron(II) bromide, is a dark green crystalline solid. Is this normal?
A1: Yes, the hexahydrate of iron(II) bromide is typically a dark green crystal.[2] This is the expected appearance of the starting material.
Q2: I heated my hydrated iron(II) bromide in a standard oven and ended up with a reddish-brown powder. What happened?
A2: You have likely caused both oxidation and hydrolysis of the iron(II) bromide. When heated in the presence of air and the water of hydration, the iron(II) is easily oxidized to iron(III), and hydrolysis can lead to the formation of iron oxides or hydroxides, which are typically reddish-brown.[2]
Q3: Can I use a strong desiccant like phosphorus pentoxide (P₂O₅) at room temperature to dry the hydrated salt?
A3: While using a strong desiccant under vacuum can be effective for drying some compounds, it is a very slow process for removing the tightly bound water of hydration from iron(II) bromide.[3] For complete and efficient dehydration, thermal methods under controlled atmospheres are generally preferred.
Q4: Is it necessary to use an inert gas or a hydrogen bromide atmosphere during heating?
A4: Absolutely. An inert atmosphere (like nitrogen or argon) or a reactive atmosphere of hydrogen bromide (HBr) gas is crucial to prevent the oxidation of Fe(II) to Fe(III) at elevated temperatures.[2][4] The HBr gas flow also helps to suppress hydrolysis by shifting the equilibrium away from the formation of iron oxides.[4]
Q5: What are the key safety precautions when working with anhydrous iron(II) bromide and the dehydration process?
A5: Key safety measures include:
-
Handling: Always handle anhydrous iron(II) bromide in an inert atmosphere, such as in a glovebox or using a Schlenk line, due to its hygroscopic and air-sensitive nature.[5][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1]
-
Ventilation: The dehydration process, especially when using HBr gas, must be performed in a well-ventilated fume hood.
-
Toxicity: Iron(II) bromide is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[1]
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Final product is yellow or brown instead of the expected pale yellow/brownish color of anhydrous FeBr₂. | Oxidation of Fe(II) to Fe(III). | - Ensure a completely oxygen-free inert atmosphere (argon or nitrogen) or a steady flow of HBr gas during heating.[2][4]- Check for leaks in your apparatus. |
| The final product is clumpy and appears damp. | Incomplete dehydration. | - Increase the final heating temperature or prolong the heating time at the maximum temperature.- Ensure the vacuum is sufficiently high to remove all liberated water vapor. |
| Low yield of the anhydrous product. | - Mechanical losses during transfer.- Sublimation of the product at very high temperatures and low pressures. | - Handle the material carefully, especially when transferring the fine powder.- Monitor the temperature closely to avoid excessive heating that could lead to sublimation. |
| The reaction tube or vessel cracks during heating. | Thermal shock. | - Use appropriate glassware (e.g., quartz) for high-temperature applications.- Ensure a slow and steady heating rate to avoid rapid temperature changes. |
IV. Experimental Protocol: Thermal Dehydration in a Hydrogen Bromide Atmosphere
This method is a reliable way to produce high-purity anhydrous iron(II) bromide by preventing oxidation and hydrolysis.[2][4]
Materials and Equipment:
-
Hydrated iron(II) bromide (FeBr₂·xH₂O)
-
Tube furnace
-
Quartz tube
-
Source of dry hydrogen bromide (HBr) gas
-
Source of dry inert gas (Nitrogen or Argon)
-
Schlenk line or glovebox for handling the final product
-
Appropriate safety equipment (fume hood, gloves, safety goggles)
Step-by-Step Procedure:
-
Preparation: Place a known quantity of hydrated iron(II) bromide into the center of the quartz tube.
-
Assembly: Assemble the quartz tube within the tube furnace and connect the gas inlet and outlet. The outlet should be connected to a bubbler and then a trap containing a sodium hydroxide solution to neutralize excess HBr gas.
-
Purging: Purge the entire system with a slow stream of dry inert gas for at least 30 minutes to remove any residual air and moisture.
-
Initiating HBr Flow: Switch the gas flow from the inert gas to a slow, steady stream of dry hydrogen bromide gas.
-
Heating Program:
-
Slowly ramp up the temperature of the tube furnace to around 400°C.[4] A gradual increase in temperature is important to control the rate of water evolution.
-
Hold the temperature at 400°C for several hours until all the water of hydration has been removed. The disappearance of water vapor condensing in the cooler parts of the tube is an indicator of completion.
-
-
Cooling: Once the dehydration is complete, turn off the furnace and allow the system to cool to room temperature under the continuous flow of HBr gas.
-
Final Purge and Storage: Once at room temperature, switch the gas flow back to the dry inert gas to purge the remaining HBr from the system. Transfer the anhydrous iron(II) bromide to a tightly sealed container inside a glovebox or under a positive pressure of inert gas.[6]
Visualization of the Experimental Workflow
Caption: Workflow for the dehydration of hydrated iron(II) bromide.
V. Chemical Principles of Dehydration
The process of drying hydrated iron(II) bromide is governed by several key chemical principles. Understanding these is essential for troubleshooting and optimizing the procedure.
The Problem of Direct Heating
Directly heating hydrated iron(II) bromide in the air leads to undesirable side reactions:
-
Oxidation: 2FeBr₂·6H₂O(s) + ½O₂(g) → Fe₂O₃(s) + 4HBr(g) + 10H₂O(g)
-
Hydrolysis: FeBr₂·6H₂O(s) → Fe(OH)₂(s) + 2HBr(g) + 4H₂O(g)
The presence of an HBr atmosphere suppresses the hydrolysis reaction by Le Chatelier's principle, and the inert nature of the gas flow prevents oxidation.
The Role of Temperature
The different hydrates of iron(II) bromide lose their water molecules at different temperatures.[3] A controlled, gradual heating process ensures that the water is removed efficiently without causing the solid to melt in its own water of hydration, which can trap moisture and lead to incomplete drying.
Visualization of Chemical Challenges
Caption: Pathways of heating hydrated iron(II) bromide.
VI. References
-
Exposome-Explorer. (n.d.). Iron(II) bromide, anhydrous MSDS. Retrieved from [Link]
-
Grokipedia. (n.d.). Iron(II) bromide. Retrieved from [Link]
-
Wikipedia. (n.d.). Iron(II) bromide. Retrieved from [Link]
-
Material Safety Data Sheet. (2018). Iron(II) bromide. Retrieved from [Link]
-
Reddit. (2017). Tips on drying ferrous bromide (FeBr2)?. Retrieved from [Link]
Sources
Technical Support Center: Instability of Iron(II) Bromide at High Temperatures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Iron(II) Bromide (FeBr₂). This guide provides in-depth troubleshooting advice and answers to frequently encountered issues regarding the stability of anhydrous Iron(II) Bromide at elevated temperatures. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments and the reliability of your results.
Understanding the Core Challenge
Anhydrous Iron(II) Bromide is a versatile precursor and catalyst in many chemical syntheses.[1] However, its utility at high temperatures is often compromised by three primary instability factors: oxidation , hydrolysis , and thermal decomposition . These phenomena can lead to sample contamination, inconsistent reaction yields, and the generation of hazardous byproducts. This guide is structured to help you identify, understand, and mitigate these challenges.
Frequently Asked Questions & Troubleshooting Guide
FAQ 1: My anhydrous FeBr₂ sample changed color from yellow-brown to reddish-brown upon heating. What happened?
Answer: This color change is a classic indicator of oxidation. The Fe²⁺ ion in your sample has been oxidized to the Fe³⁺ state, likely forming iron(III) bromide (FeBr₃) or iron oxybromides.
-
Causality: Anhydrous FeBr₂ is highly sensitive to air, especially at elevated temperatures.[2] The ferrous iron (Fe²⁺) is readily oxidized by atmospheric oxygen to the more stable ferric state (Fe³⁺). This reaction is often initiated at temperatures well below the melting point of FeBr₂. While iron(III) bromide itself decomposes back to iron(II) bromide above 200°C, in the presence of oxygen, a complex mixture of oxides and oxybromides can form.
-
Troubleshooting & Prevention:
-
Inert Atmosphere is Crucial: All handling of anhydrous FeBr₂ should be performed in a glovebox or glove bag with a dry, inert atmosphere (e.g., argon or nitrogen).
-
Proper Experimental Setup: High-temperature reactions must be conducted in a sealed or continuously purged tube furnace under a steady flow of an inert gas. Ensure all joints in your apparatus are well-sealed.
-
Degas Your Solvents: If the reaction is performed in a solvent, ensure it is thoroughly degassed via methods like freeze-pump-thaw cycles or by sparging with an inert gas to remove dissolved oxygen.
-
FAQ 2: I'm observing unexpected corrosive gas evolution and pressure buildup during my experiment. What is the likely cause?
Answer: The most probable cause is the hydrolysis of FeBr₂ due to the presence of moisture, which generates hydrogen bromide (HBr) gas.
-
Causality: Anhydrous Iron(II) Bromide is extremely hygroscopic, meaning it readily absorbs moisture from the air.[2][3] When heated, even trace amounts of water (either from atmospheric humidity or residual moisture in your apparatus/reagents) will react with FeBr₂ in a hydrolysis reaction to form iron oxides or hydroxides and corrosive HBr gas.
-
FeBr₂(s) + 2H₂O(g) → Fe(OH)₂(s) + 2HBr(g)
-
Further heating can decompose the iron(II) hydroxide.
-
-
Troubleshooting & Prevention:
-
Strict Anhydrous Conditions: Store anhydrous FeBr₂ in a desiccator or, preferably, within a glovebox.[2] Never leave the container open to the atmosphere.
-
Drying Procedures: All glassware and equipment must be rigorously dried before use, typically by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling under an inert atmosphere.
-
Use Anhydrous Reagents: Ensure all other reagents and solvents used in the reaction are certified anhydrous.
-
FAQ 3: At very high temperatures, my results are inconsistent, and I suspect the FeBr₂ itself is decomposing. Is this possible?
Answer: Yes, thermal decomposition is a significant concern, especially as temperatures approach the boiling point of FeBr₂. While a specific decomposition temperature is not widely reported, the process involves the breakdown of the compound into its constituent elements or other species.
-
Causality: As FeBr₂ is heated towards its boiling point (934°C), the thermal energy can become sufficient to break the Fe-Br bonds.[1][4][5] This can lead to the formation of iron metal and bromine gas, or potentially disproportionation reactions. During a fire, thermal decomposition can generate irritating and highly toxic gases.[2]
-
Troubleshooting & Prevention:
-
Temperature Control: Carefully control the reaction temperature and avoid unnecessary excursions to temperatures approaching the 934°C boiling point.
-
Thermogravimetric Analysis (TGA): If precise thermal stability data is critical for your application, it is highly recommended to perform a TGA analysis on your specific batch of FeBr₂ under your experimental atmosphere (e.g., N₂ or Ar). This will reveal the exact temperature at which mass loss (indicating decomposition) begins. (See Protocol 2 below).
-
Material Compatibility: The potential evolution of bromine gas at very high temperatures necessitates the use of compatible reactor materials, such as quartz or certain high-nickel alloys, to prevent corrosion.
-
FAQ 4: How can I confirm the stability and purity of my FeBr₂ sample before and after my experiment?
Answer: A combination of analytical techniques can provide a comprehensive picture of your sample's integrity.
-
X-ray Diffraction (XRD): XRD is an excellent method to check for the presence of crystalline impurities like iron oxides (e.g., Fe₂O₃, Fe₃O₄) or iron(III) bromide. The presence of new peaks in your post-reaction sample compared to your starting material can confirm degradation.
-
Thermogravimetric Analysis (TGA): As mentioned, TGA is the best way to determine the onset temperature of decomposition or dehydration. A TGA curve for a hydrated sample will show an initial mass loss corresponding to the loss of water molecules, followed by a plateau, and then a final mass loss at the decomposition temperature.[6]
-
Mössbauer Spectroscopy: This technique is highly sensitive to the oxidation state of iron and can definitively distinguish between Fe²⁺ and Fe³⁺, providing a quantitative measure of any oxidation that has occurred.
Visual Troubleshooting Guide
The following flowchart provides a logical path to diagnose common issues encountered when working with FeBr₂ at high temperatures.
Caption: Troubleshooting flowchart for FeBr₂ instability issues.
Experimental Protocols & Data
Data Summary Tables
Table 1: Physical and Chemical Properties of Anhydrous Iron(II) Bromide
| Property | Value | Source(s) |
| Chemical Formula | FeBr₂ | [1][7] |
| Molar Mass | 215.65 g/mol | [5][7] |
| Appearance | Yellow or brownish paramagnetic solid | [7] |
| Melting Point | 684 °C (1263 °F) | [1][4][5] |
| Boiling Point | 934 °C (1713 °F) | [1][4][5] |
| Density | 4.63 g/cm³ | [1][4] |
| Solubility | Soluble in water, THF, methanol, ethanol | [3][7] |
| Key Sensitivities | Hygroscopic (absorbs moisture), Air-sensitive | [2][3] |
Table 2: Summary of Instability Issues and Mitigation Strategies
| Issue | Primary Cause | Key Indicators | Prevention Strategy |
| Oxidation | Exposure to Oxygen (Air) | Color change to reddish-brown | Strict use of inert atmosphere (glovebox, inert gas purge) |
| Hydrolysis | Exposure to Water (Moisture) | Corrosive gas (HBr) evolution, pressure buildup | Use of anhydrous reagents and properly dried equipment |
| Decomposition | Excessive Temperature | Inconsistent yields, potential Br₂ evolution | Precise temperature control, operate well below boiling point |
Protocol 1: Handling and Preparing Anhydrous FeBr₂ for High-Temperature Synthesis
This protocol ensures the integrity of the FeBr₂ is maintained prior to and during its addition to a reaction.
-
Preparation:
-
Place all necessary glassware (e.g., reaction tube, spatulas, weighing boats) in an oven at >120°C for at least 4 hours.
-
Transfer the hot glassware directly to a desiccator to cool under vacuum or move it into the antechamber of a glovebox.
-
-
Inert Atmosphere Transfer:
-
Transfer the sealed container of anhydrous FeBr₂ and the dried glassware into a glovebox with a dry N₂ or Ar atmosphere.
-
Allow all items to equilibrate to the glovebox atmosphere for at least 30 minutes.
-
-
Weighing and Addition:
-
Inside the glovebox, carefully unseal the FeBr₂ container.
-
Using a clean, dry spatula, weigh the desired amount of the yellow-brown solid into a tared container.[7]
-
Quickly add the FeBr₂ to your reaction vessel (e.g., a quartz tube).
-
-
Sealing the Reaction:
-
Seal the reaction vessel inside the glovebox. If the reaction requires a gas flow, ensure the fittings are gas-tight and can be connected to an inert gas line immediately upon removal from the glovebox.
-
-
Execution:
-
Remove the sealed vessel from the glovebox and immediately place it in your reaction setup (e.g., tube furnace) and start the inert gas purge.
-
Only begin heating once you are confident the system is free of air and moisture.
-
Protocol 2: General Procedure for TGA of Anhydrous FeBr₂
This protocol outlines how to characterize the thermal stability of your FeBr₂ sample.
-
Instrument Preparation:
-
Ensure the TGA instrument is clean, calibrated, and coupled to an inert gas supply (high-purity Ar or N₂).
-
-
Sample Loading (Critical Step):
-
In a glovebox, load a small, representative amount of anhydrous FeBr₂ (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Place the loaded pan into a sealed container suitable for transfer from the glovebox to the TGA instrument with minimal atmospheric exposure. Many TGA autosamplers have sealed enclosures that can be purged.
-
-
TGA Program Setup:
-
Gas: Set a constant inert gas flow rate (e.g., 50-100 mL/min) throughout the experiment.
-
Temperature Program:
-
Equilibrate at a low temperature (e.g., 30°C) for 10-15 minutes to allow the system to purge.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected boiling point (e.g., 1000°C).
-
-
-
Data Analysis:
-
Analyze the resulting TGA curve (mass vs. temperature).
-
Identify the onset temperature of any significant mass loss events. A sharp drop in mass after the melting point (684°C) and approaching the boiling point (934°C) would indicate decomposition and/or sublimation.
-
Chemical Pathways and Experimental Workflow
The following diagrams illustrate the key chemical transformations and a recommended experimental workflow.
Caption: Key instability pathways for Iron(II) Bromide.
Caption: Recommended workflow for high-temperature FeBr₂ experiments.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Iron (II) Bromide, anhydrous - ProChem, Inc. [prochemonline.com]
- 5. 溴化铁(II) 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Iron(II) bromide - Wikipedia [en.wikipedia.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. webqc.org [webqc.org]
- 13. IRON (II) BROMIDE CAS#: 7789-46-0 [m.chemicalbook.com]
- 14. americanelements.com [americanelements.com]
- 15. quora.com [quora.com]
"optimizing reaction conditions for Iron (II) bromide catalyzed polymerization"
Welcome to the technical support center for Iron(II) Bromide (FeBr₂) catalyzed polymerization. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their polymerization reactions. Our focus is on providing scientifically grounded, practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My polymerization is not initiating or is extremely slow. What are the likely causes and how can I fix it?
A1: Slow or no initiation is a common issue that can often be traced back to the activity of the catalytic system or the purity of the reagents.
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Catalyst Activity: The Fe(II) catalyst, FeBr₂, is responsible for activating the dormant polymer chains.[1] Its activity is highly dependent on the chosen ligand and solvent system. In the absence of a suitable ligand, the catalyst may have poor solubility or low activity.[2]
-
Troubleshooting:
-
Ligand Choice: If you are not using a ligand, consider adding one. Nitrogen-based ligands like derivatives of bipyridine or phosphine-based ligands can significantly enhance catalyst activity.[3] Simple inorganic salts can also act as effective promoters.[4][5]
-
Solvent Polarity: Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile (MeCN) can act as ligands themselves, solubilizing and activating the FeBr₂ catalyst.[6][7] If you are using a non-polar solvent, switching to or adding a polar co-solvent can improve the polymerization rate.[8]
-
Catalyst Purity: Ensure your FeBr₂ is anhydrous and has not been oxidized to Fe(III) through prolonged exposure to air.
-
-
-
Initiator Efficiency: The initiator must be sufficiently active to start the polymerization process effectively. The strength of the carbon-halogen bond is a key factor.[3]
-
Troubleshooting:
-
Initiator Structure: Use an alkyl halide initiator with an activating group on the α-carbon (e.g., phenyl, carbonyl).[3] For instance, ethyl 2-bromophenylacetate is a commonly used effective initiator.[4]
-
Halogen Choice: Alkyl bromides are generally more reactive and lead to faster initiation than alkyl chlorides in iron-catalyzed Atom Transfer Radical Polymerization (ATRP).[9][10][11]
-
-
-
Reagent Purity: Oxygen is a radical scavenger and can inhibit the polymerization. Monomers often contain inhibitors that need to be removed.
-
Troubleshooting:
-
Deoxygenation: Thoroughly deoxygenate your reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution.
-
Monomer Purification: Pass your monomer through a column of basic alumina to remove the inhibitor.
-
-
Q2: The polydispersity (Đ or Mw/Mn) of my polymer is high (>1.5). How can I achieve better control over the molecular weight distribution?
A2: High polydispersity is typically a sign of poor control over the polymerization, often stemming from an imbalance between the rates of activation and deactivation of the growing polymer chains.[3][12] In an ideal ATRP system, the deactivation of propagating radicals by the Fe(III) species should be fast and efficient.[13]
-
Inefficient Deactivation: If the deactivation rate is too slow compared to the propagation rate, the concentration of active radical species becomes too high, leading to termination reactions and a broad molecular weight distribution.[12]
-
Troubleshooting:
-
Increase Deactivator Concentration: The deactivator is the Fe(III) species, FeBr₃. Adding a small amount of FeBr₃ at the beginning of the reaction can significantly improve control and lower the polydispersity.[4][6]
-
Solvent Choice: The polarity of the solvent plays a crucial role. Highly polar solvents like acetonitrile can sometimes lead to the formation of stable iron species that are poor deactivators, resulting in higher dispersity.[9][11] Conversely, less polar solvents like anisole may afford better control.[9][11] A solvent screen is recommended to find the optimal medium for your specific monomer and ligand system.
-
Halogen Exchange: Bromine-based systems generally offer better control and lower polydispersity than chlorine-based systems in iron-catalyzed ATRP. This is because the affinity of chlorine for the iron center can be too high, leading to less efficient deactivation of the growing polymer chains.[9][10][11]
-
-
-
Temperature Effects: While higher temperatures increase the rate of polymerization, they can also lead to an increase in side reactions, such as thermal self-initiation or chain transfer, which can broaden the polydispersity.[3]
Q3: My polymer's molecular weight is much higher than the theoretical value. What's happening?
A3: A higher-than-expected molecular weight suggests that the number of growing polymer chains is lower than the number of initiator molecules you added. This points to a low initiation efficiency.
-
Causes of Low Initiation Efficiency:
-
Slow Initiation: If the rate of initiation is slower than the rate of propagation, some initiator molecules will not start a polymer chain before a significant amount of monomer has been consumed.
-
Impure Initiator: The initiator may have degraded or contain impurities.
-
Catalyst Deactivation: The catalyst may have been partially deactivated by impurities, reducing the number of active catalytic centers available to initiate chains.
-
-
Troubleshooting:
-
Check Initiator and Catalyst: Use a more active initiator (see Q1) and ensure both the initiator and catalyst are pure.
-
Pre-activation: Allow the catalyst and initiator to stir together in the solvent for a short period before adding the monomer to ensure all chains are initiated at roughly the same time.
-
Increase Catalyst Concentration: A higher catalyst concentration can lead to a faster rate of activation and potentially improve initiation efficiency.[12]
-
Troubleshooting Guides
Guide 1: Systematic Approach to a Failed Polymerization (No Polymer Formed)
If your reaction yields no polymer, follow this diagnostic workflow to identify the root cause.
Caption: Troubleshooting workflow for a failed polymerization.
Guide 2: Optimizing for Low Polydispersity (Đ)
This guide provides a systematic approach to narrowing the molecular weight distribution of your polymer.
Step 1: Analyze the Current System Before making changes, ensure your analytical technique (e.g., Gel Permeation Chromatography - GPC) is calibrated and providing accurate data.
Step 2: Implement Changes Sequentially
| Parameter to Adjust | Recommended Action | Rationale |
| Deactivator Conc. | Add 0.1 equivalents of FeBr₃ relative to FeBr₂. | Increases the deactivation rate, reducing the concentration of propagating radicals and minimizing termination reactions.[4][6] |
| Solvent Polarity | If using a highly polar solvent (e.g., MeCN), switch to a less polar one (e.g., anisole or toluene). | Less polar solvents can enhance the deactivation efficiency of the iron catalyst, leading to better control.[9][11] |
| Temperature | Decrease the reaction temperature in 5-10°C increments. | Lower temperatures slow down propagation and side reactions more than deactivation, often improving control.[3] |
| Catalyst/Ligand | Ensure the FeBr₂ and ligand are well-solubilized. If not, consider a different ligand or solvent system. | A homogeneous catalytic system is crucial for uniform chain growth. Polar solvents can act as ligands to aid solubility.[6][7] |
Step 3: Monitor Progress After each adjustment, run a small-scale polymerization and analyze the polydispersity to assess the impact of the change.
Experimental Protocols
Protocol 1: General Procedure for FeBr₂-Catalyzed ATRP of Methyl Methacrylate (MMA)
This protocol is a starting point and may require optimization for your specific setup and desired polymer characteristics.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl 2-bromophenylacetate (EBrPA)
-
Iron(II) bromide (FeBr₂), anhydrous
-
Tetrabutylammonium bromide (TBABr) or another suitable ligand/salt
-
Anisole or another suitable solvent
-
Schlenk flask and line
-
Syringes and rubber septa
Procedure:
-
Setup: Assemble a Schlenk flask with a magnetic stir bar and flame-dry it under vacuum. Allow it to cool to room temperature under an inert atmosphere (e.g., argon).
-
Reagent Preparation:
-
Prepare a stock solution of the initiator (EBrPA) in the chosen solvent.
-
Prepare a stock solution of the ligand (TBABr) if it's a solid.
-
Ensure the monomer (MMA) is inhibitor-free by passing it through a column of basic alumina.
-
-
Reaction Assembly:
-
To the Schlenk flask, add FeBr₂ (1 eq.) and TBABr (1 eq.).
-
Seal the flask and purge with an inert gas.
-
Add the desired amount of deoxygenated solvent via syringe.
-
Add the inhibitor-free MMA (e.g., 100 eq.) via syringe.
-
Add the initiator solution (e.g., 1 eq. of EBrPA) via syringe to start the polymerization.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70°C).[4]
-
Allow the reaction to proceed, taking samples periodically via a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight/polydispersity (by GPC).
-
-
Termination and Purification:
-
Once the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization.
-
Dilute the mixture with a suitable solvent (e.g., THF) and precipitate the polymer in a non-solvent (e.g., cold methanol).
-
Filter and dry the polymer under vacuum.
-
Caption: The core equilibrium of Iron-Catalyzed ATRP.
References
-
Fantin, M., et al. (2021). Electrochemical Investigation of Iron-Catalyzed Atom Transfer Radical Polymerization. Polymers (Basel).
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews.
-
Matyjaszewski Polymer Group. Atom Transfer Radical Polymerization. Carnegie Mellon University.
-
Dadashi-Silab, S., et al. (2022). Effect of Halogen and Solvent on Iron-Catalyzed Atom Transfer Radical Polymerization. Polymer Chemistry.
-
Dadashi-Silab, S., & Matyjaszewski, K. (2020). Iron Catalysts in Atom Transfer Radical Polymerization. Molecules.
-
Matyjaszewski Polymer Group. Iron Based ATRP. Carnegie Mellon University.
-
Dadashi-Silab, S., & Matyjaszewski, K. (2020). Iron Catalysts in Atom Transfer Radical Polymerization. National Center for Biotechnology Information.
-
Fantin, M., et al. (2021). Electrochemical Investigation of Iron-Catalyzed Atom Transfer Radical Polymerization. MDPI.
-
Dadashi-Silab, S., et al. (2022). Effect of halogen and solvent on iron-catalyzed atom transfer radical polymerization. Polymer Chemistry (RSC Publishing).
-
Wang, J., et al. (2019). FeBr2-Catalyzed Bulk ATRP Promoted by Simple Inorganic Salts. ACS Publications.
-
Dadashi-Silab, S., et al. (2022). Effect of halogen and solvent on iron-catalyzed atom transfer radical polymerization. Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01601F.
-
Fantin, M., et al. (2022). Electrochemical Investigation of Iron-Catalyzed Atom Transfer Radical Polymerization. Molecules.
-
Wang, J., et al. (2019). FeBr2-Catalyzed Bulk ATRP Promoted by Simple Inorganic Salts. SciSpace.
-
Zhang, Y., et al. (2015). Iron-catalyzed atom transfer radical polymerization. Polymer Chemistry (RSC Publishing).
-
Matyjaszewski Polymer Group. Kinetic Studies on ATRP. Carnegie Mellon University.
-
Fantin, M., et al. (2022). Electrochemical Investigation of Iron-Catalyzed Atom Transfer Radical Polymerization. National Center for Biotechnology Information.
-
ResearchGate. (2015). Iron-catalyzed atom transfer radical polymerization. ResearchGate.
-
ResearchGate. (2012). ATRP of styrene catalyzed by elemental Fe(0) and Br2: An easy and economical ATRP process. ResearchGate.
-
Wang, F., & Matyjaszewski, K. (2008). ATRP of MMA in polar solvents catalyzed by FeBr2 without additional ligand. ResearchGate.
-
Tang, W., & Matyjaszewski, K. (2007). Determination of Activation and Deactivation Rate Constants of Model Compounds in Atom Transfer Radical Polymerization. ResearchGate.
-
ResearchGate. (2021). Tuning High Temperature Performance Through Targeted Halide Substitution in a Bis(Imino)Pyridine‐Iron Ethylene Polymerization Catalyst. ResearchGate.
-
Buback, M., & Matyjaszewski, K. (2012). Unexpected Pressure-Dependence for Iron-Mediated ATRP. Advanced Science News.
-
Dadashi-Silab, S., & Matyjaszewski, K. (2020). Iron Catalysts in Atom Transfer Radical Polymerization. NSF Public Access Repository.
-
ResearchGate. (2015). Iron-Catalyzed Oligomerization and Polymerization Reactions. ResearchGate.
-
Monteil, V., & D'Agosto, F. (2015). Iron-Catalyzed Oligomerization and Polymerization Reactions. OUCI.
-
Holland, A. W. (n.d.). Understanding Iron Catalyzed Olefin Polymerization. ACS - American Chemical Society.
-
ResearchGate. (2019). Iron-Based and Cobalt-Based Olefin Polymerisation Catalysts. ResearchGate.
-
Al-Shannaq, M., et al. (2023). Roles of Polymerization Temperature and Initiator Type on Thermal Properties of Rubitherm® 21 PCM Microcapsules. MDPI.
Sources
- 1. Iron Catalysts in Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron Based ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Effect of halogen and solvent on iron-catalyzed atom transfer radical polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Effect of halogen and solvent on iron-catalyzed atom transfer radical polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Electrochemical Investigation of Iron-Catalyzed Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Technical Support Center: Troubleshooting Low Yields in Reactions Using Iron (II) Bromide
Welcome to the technical support center for optimizing reactions involving Iron (II) bromide (FeBr₂). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and achieve desired outcomes.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial queries and provides quick, actionable solutions.
Q1: My reaction with Iron (II) bromide is giving a very low yield or failing completely. What is the most common culprit?
A1: The most frequent cause of low yields in reactions using Iron (II) bromide is the quality and handling of the reagent itself. Anhydrous Iron (II) bromide is highly hygroscopic and sensitive to air.[1][2] Exposure to moisture and oxygen can lead to the formation of iron oxides and hydroxides, which are generally catalytically inactive for the desired transformation.
-
Immediate Action: Ensure you are using strictly anhydrous FeBr₂ and that it has been stored under an inert atmosphere (e.g., argon or nitrogen).[3][4] If the reagent's quality is uncertain, consider purification or purchasing from a reputable supplier who provides an analysis of trace metal impurities and water content.[5]
Q2: I'm using anhydrous Iron (II) bromide, but my yields are still inconsistent. What else should I check?
A2: Inconsistent yields, even with anhydrous FeBr₂, often point to issues with your reaction setup and solvent quality. Trace amounts of water or oxygen in your reaction solvent or entering through a poorly sealed apparatus can deactivate the catalyst.
-
Troubleshooting Steps:
-
Solvent Purity: Use freshly distilled and thoroughly degassed solvents. Standard procedures for drying solvents, such as distillation from appropriate drying agents, should be followed.
-
Inert Atmosphere: Employ robust air-sensitive techniques. This includes using Schlenk lines or a glovebox for the reaction setup.[6][7][8][9] Ensure all glassware is oven-dried and cooled under a stream of inert gas before use.
-
Positive Pressure: Maintain a slight positive pressure of an inert gas (argon or nitrogen) throughout the reaction to prevent air from entering the system.[8]
-
Q3: Can the quality of my other reagents, like Grignard reagents, affect the outcome of an Iron (II) bromide catalyzed cross-coupling reaction?
A3: Absolutely. The quality of your organometallic reagent is critical. Grignard reagents, for instance, can degrade upon storage, leading to the presence of magnesium salts and hydroxides. These impurities can interfere with the catalytic cycle.
-
Best Practice: It is highly recommended to titrate your Grignard reagent before use to determine its exact concentration. This ensures you are adding the correct stoichiometry, which is crucial for many iron-catalyzed reactions.[10]
Section 2: In-Depth Troubleshooting Guides
This section provides a more detailed analysis of specific problems, including the underlying chemistry and step-by-step protocols for resolution.
Issue 1: Catalyst Inactivity or Decomposition
Low yields are often a direct result of the catalyst not being in its active form or decomposing during the reaction.
Q4: I suspect my Iron (II) bromide is hydrated. How can I dry it?
A4: While purchasing high-purity anhydrous Iron (II) bromide is recommended, you can dry the hydrated form. However, simple heating in air will lead to oxidation.
-
Protocol for Drying Hydrated Iron (II) Bromide:
-
Place the hydrated Iron (II) bromide in a Schlenk flask equipped with a stir bar.
-
Heat the flask gently under a high vacuum. This will remove the water of hydration.
-
For more rigorous drying, the anhydrous salt can be heated in a stream of hydrogen bromide gas.[11] This method requires specialized equipment and safety precautions.
-
Q5: What are the common catalyst deactivation pathways for iron catalysts, and how can I mitigate them?
A5: Iron catalysts can deactivate through several mechanisms. One common pathway is the formation of inactive iron clusters or dimers.[12] The presence of certain impurities or reaction conditions can promote these off-cycle species.
-
Mitigation Strategies:
-
Ligand Choice: The use of appropriate ligands can stabilize the active iron species and prevent aggregation.[13] The choice of ligand is highly reaction-dependent.
-
Additives: In some cases, additives like N-methyl-2-pyrrolidone (NMP) or N,N,N′,N′-tetramethylethylenediamine (TMEDA) can stabilize the catalytic species and improve yields in cross-coupling reactions.[14][15]
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting low yields in reactions using Iron (II) bromide.
Caption: A decision tree for troubleshooting low yields in FeBr₂-mediated reactions.
Issue 2: Competing Side Reactions
Even with an active catalyst, side reactions can consume starting materials and reduce the yield of the desired product.
Q6: I am observing significant amounts of homocoupling product from my Grignard reagent. How can I suppress this side reaction?
A6: Homocoupling is a common side reaction in iron-catalyzed cross-coupling reactions, where the Grignard reagent couples with itself. This is often promoted by certain reaction conditions.
-
Strategies to Minimize Homocoupling:
-
Slow Addition: Add the Grignard reagent slowly to the reaction mixture. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
-
Temperature Control: Running the reaction at a lower temperature can sometimes suppress the rate of homocoupling relative to the desired cross-coupling.
-
Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of the Grignard reagent can lead to increased homocoupling.
-
Q7: My reaction involves an alkyl halide, and I'm getting products from β-hydride elimination. What can I do?
A7: β-hydride elimination is a decomposition pathway for organometallic intermediates containing β-hydrogens, leading to the formation of an alkene and a metal hydride.[16]
-
Solutions for β-Hydride Elimination:
-
Ligand Selection: Certain ligands can influence the geometry and electron density at the iron center, making β-hydride elimination less favorable.
-
Substrate Choice: If possible, using substrates that lack β-hydrogens will circumvent this issue entirely.
-
Temperature: Lowering the reaction temperature can often reduce the rate of β-hydride elimination.
-
Section 3: Data-Driven Optimization
The following table summarizes key parameters and their impact on reaction yield, providing a quick reference for optimization.
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| FeBr₂ Quality | Hydrated or oxidized | Use anhydrous FeBr₂ stored under inert gas; purify if necessary.[2][11] | Increased catalytic activity and reproducible yields. |
| Solvent | Presence of water or oxygen | Use freshly distilled and degassed solvents. | Prevents catalyst deactivation. |
| Atmosphere | Air leakage into the reaction | Employ rigorous air-sensitive techniques (Schlenk line/glovebox).[6][7] | Consistent reaction outcomes. |
| Grignard Reagent | Incorrect concentration or degradation | Titrate before use or use freshly prepared reagent.[10] | Accurate stoichiometry and reduced side reactions. |
| Temperature | Too high, promoting side reactions | Optimize temperature; often lower temperatures are beneficial. | Increased selectivity for the desired product. |
| Ligands/Additives | Catalyst instability or aggregation | Screen different ligands or additives like NMP or TMEDA.[13][14] | Enhanced catalyst lifetime and improved yields. |
Section 4: Experimental Protocols
Protocol 1: General Procedure for an Air-Sensitive Iron-Catalyzed Cross-Coupling Reaction
-
Glassware Preparation: Dry all glassware in an oven at >120 °C overnight and assemble while hot under a stream of dry nitrogen or argon.
-
Reagent Preparation: In a glovebox or under a positive pressure of inert gas, weigh the anhydrous Iron (II) bromide and any solid ligand into the reaction flask containing a magnetic stir bar.
-
Solvent Addition: Add the desired volume of anhydrous, degassed solvent to the reaction flask via a syringe.
-
Substrate Addition: Add the electrophile to the reaction mixture via a syringe.
-
Nucleophile Addition: Slowly add the freshly titrated Grignard reagent to the stirred reaction mixture at the desired temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction carefully (e.g., with aqueous NH₄Cl) and proceed with the standard extraction and purification procedures.
References
- Bauer, I., & Knölker, H.-J. (2008). Iron Complexes in Organic Chemistry. In Iron Catalysis in Organic Chemistry. Wiley-VCH.
-
Wikipedia. (n.d.). Iron(II) bromide. Retrieved from [Link]
- Czaplik, W. M., et al. (2009).
- Byers, J. A., et al. (2016). Development and Evolution of Mechanistic Understanding in Iron-Catalyzed Cross-Coupling. Accounts of Chemical Research, 49(8), 1485–1493.
- Fürstner, A., et al. (2002). Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes. Journal of the American Chemical Society, 124(46), 13856–13863.
-
Harvey Mudd College Chemistry Department. (2020, March 29). air sensitive reaction setup [Video]. YouTube. [Link]
-
Schlenk Line Survival Guide. (n.d.). Performing Sensitive Reactions without a Schlenk Line. Retrieved from [Link]
- Organ, M. G., et al. (2006). Iron-Catalyzed Cross-Coupling of Imidoyl Chlorides with Grignard Reagents. Organic Letters, 8(20), 4417–4419.
- Warren, T. H., et al. (2017). Mechanistic Insights into Iron-Catalyzed C−H Bond Activation and C−C Coupling. Inorganic Chemistry, 56(14), 8089–8097.
-
Macmillan Group, Princeton University. (n.d.). Deactivation Pathways in Transition Metal Catalysis. Retrieved from [Link]
- Fürstner, A. (2016). Iron Catalysis in Organic Synthesis: A Critical Assessment of What It Takes To Make This Base Metal a Multitasking Champion. ACS Central Science, 2(11), 778–789.
- Milstein, D., et al. (2018). Mechanistic Studies on Iron-Catalyzed Dehydrogenation of Amines Involving Cyclopentadienone Iron Complexes: Evidence for Stepwise Hydride and Proton Transfer.
- Chai, G., et al. (2018). Effects of Additives in Iron-Catalyzed Cross-Coupling Reactions Involving Grignard Reagents. Chinese Journal of Chemistry, 36(3), 223–234.
-
ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]
- Nakamura, M., et al. (2005). Iron-Catalyzed Oxidative Homo-Coupling of Aryl Grignard Reagents. Organic Letters, 7(22), 4967–4969.
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
Sources
- 1. Intermediates and Mechanism in Iron-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron(II) bromide - Wikipedia [en.wikipedia.org]
- 3. 031154.22 [thermofisher.com]
- 4. strem.com [strem.com]
- 5. 臭化鉄(II) AnhydroBeads™, −10 mesh, 99.999% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [guidechem.com]
- 12. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Additives in Iron-Catalyzed Cross-Coupling Reactions Involving Grignard Reagents [ccspublishing.org.cn]
- 14. Development and Evolution of Mechanistic Understanding in Iron-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Effect of Solvent on the Catalytic Activity of Iron (II) Bromide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers and drug development professionals utilizing Iron (II) bromide (FeBr₂) in catalysis. The choice of solvent is a critical, yet often underestimated, parameter that can profoundly influence the outcome of your reaction. A suboptimal solvent can lead to inconsistent yields, poor selectivity, or complete reaction failure. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering you to harness the full potential of your iron-catalyzed reactions by making informed solvent choices.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, with a focus on solvent-related causes and solutions.
Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
Q: My reaction yields are highly variable between runs, and in some cases, the reaction fails to proceed entirely. I'm using the same batch of Iron (II) bromide. Could the solvent be the culprit?
A: Absolutely. Inconsistent results are a classic symptom of uncharacterised or poorly controlled solvent and catalyst conditions. Iron (II) bromide's activity is exquisitely sensitive to its immediate chemical environment, which is dominated by the solvent.
Causality & Troubleshooting Steps:
-
Catalyst Hydration State: Anhydrous Iron (II) bromide is a yellow-brown, highly hygroscopic solid that readily absorbs atmospheric moisture to form pale green hydrated forms (e.g., FeBr₂·xH₂O).[1] Both anhydrous and hydrated forms can be catalytically active, but they possess different Lewis acidities and solubilities, leading to drastic differences in performance.[1][2]
-
Action: First, identify the state of your catalyst. If you require anhydrous conditions, handle the FeBr₂ in an inert atmosphere (glovebox or Schlenk line) and store it in a desiccator.[1] If using a hydrated form, ensure the hydration level is consistent.
-
-
Solvent Purity and Water Content: The most common cause of inconsistency is variable water content in the solvent. While trace amounts of water can sometimes be beneficial, excess water can hydrolyze sensitive reagents (like Grignards) or deactivate the catalyst.[2]
-
Action: Always use freshly dried, de-gassed, anhydrous-grade solvents. For highly sensitive reactions, it is best practice to dry the solvent over an appropriate drying agent (e.g., molecular sieves, sodium/benzophenone) and distill it under an inert atmosphere immediately before use.
-
-
Catalyst Solubility: FeBr₂ has variable solubility across different organic solvents. If the catalyst is not sufficiently soluble, the reaction will be heterogeneous and the concentration of the active catalytic species in solution will be low and unpredictable, leading to poor rates and reproducibility.
-
Action: Visually inspect your reaction mixture. If the catalyst remains largely undissolved, consider a more coordinating solvent (see FAQ 2) like tetrahydrofuran (THF) or acetonitrile (MeCN) to improve solubility.
-
Issue 2: Poor Selectivity & Formation of Side Products (e.g., Homocoupling)
Q: My FeBr₂-catalyzed cross-coupling reaction is plagued by homocoupling of my organometallic reagent. How can I mitigate this by changing the solvent?
A: This is a common challenge in iron-catalyzed cross-coupling. The solvent plays a crucial role in modulating the stability and reactivity of the organoiron intermediates, directly impacting the competition between the desired cross-coupling pathway and undesired side reactions like homocoupling.
Causality & Troubleshooting Steps:
-
Solvent Coordination and Speciation: The choice of solvent can dramatically alter the nature of the active iron species.[3] For example, in cross-coupling reactions involving Grignard reagents, changing the solvent from THF to diethyl ether (Et₂O) has been shown to have a drastic, positive effect on the reaction by altering iron speciation and the stability of catalytic intermediates.[3]
-
Action: If you are using a strongly coordinating solvent like THF and observing significant side reactions, consider switching to a less coordinating ether like Et₂O or a non-polar solvent like toluene. This change can disfavor pathways that lead to homocoupling.
-
-
Stabilization of Intermediates: Solvents can stabilize or destabilize key intermediates. In some cases, additives like N-methyl-2-pyrrolidone (NMP) are used, which can coordinate to the counter-ion (e.g., Mg²⁺) rather than the iron center, thereby influencing the overall reactivity and selectivity of the active iron species.[3] While NMP is an additive, its function highlights the principle of modulating the ionic environment, a role the primary solvent also plays.
-
Action: Conduct a small-scale screen of solvents with different coordinating abilities. For Grignard-based cross-couplings, the classic comparison is THF vs. Et₂O. For other reactions, compare a coordinating solvent (e.g., MeCN) with a non-polar one (e.g., toluene).
-
Issue 3: Slow or Stalled Reaction Kinetics
Q: My reaction is proceeding cleanly but is impractically slow. Can a change in solvent accelerate the reaction rate?
A: Yes, the solvent can have a dramatic impact on reaction kinetics. According to the Hughes-Ingold rules, the effect of solvent polarity on reaction rate depends on the change in charge density between the reactants and the transition state of the rate-determining step.[4]
Causality & Troubleshooting Steps:
-
Transition State Stabilization:
-
If the transition state is more charged or polar than the ground state reactants: Increasing the solvent polarity will stabilize the transition state more than the reactants, lowering the activation energy and accelerating the reaction.[4]
-
If the transition state is less charged or polar than the reactants: Increasing the solvent polarity will stabilize the reactants more than the transition state, increasing the activation energy and slowing the reaction.[4]
-
-
Practical Application: For many reactions catalyzed by FeBr₂, a Lewis acidic species, the key steps often involve the formation of polar or charged intermediates.
-
Action: If you suspect a polar transition state, switching from a non-polar solvent (e.g., hexane, toluene) to a polar aprotic solvent (e.g., acetonitrile, DMF, DMSO) can lead to a significant rate enhancement. However, be mindful that this can also affect selectivity. For instance, in iron-catalyzed Atom Transfer Radical Polymerization (ATRP), decreasing the polarity of the medium (e.g., using anisole instead of acetonitrile) can improve polymerization control, even if it affects the rate of certain steps.[5][6]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: In general, how does solvent polarity impact the catalytic activity of FeBr₂?
A: Solvent polarity is a measure of its ability to stabilize charged species. Its effect on an FeBr₂-catalyzed reaction is not universal and depends entirely on the reaction mechanism.
-
Rate Acceleration: In reactions where the rate-determining step involves the formation of a charged intermediate or a transition state with significant charge separation, a more polar solvent will generally increase the reaction rate.[4]
-
Selectivity & Control: Polarity can negatively impact control and selectivity. In iron-catalyzed ATRP, polar solvents like acetonitrile can promote the formation of anionic and cationic iron species, which may slow the crucial deactivation step, leading to polymers with higher dispersity.[5][6] In contrast, less polar solvents like anisole lead to better-controlled polymerizations.[5][6]
-
Lewis Acidity: The effective Lewis acidity of FeBr₂ can be modulated by the solvent. Polar solvents can coordinate to the iron center, potentially reducing its Lewis acidity and inhibiting its ability to activate substrates.[4][7]
Q2: What is the difference between coordinating and non-coordinating solvents, and why is it critical for FeBr₂ catalysis?
A: This is a fundamental concept in transition metal catalysis.
-
Coordinating Solvents (e.g., THF, acetonitrile, DMF, DMSO) possess lone pairs of electrons (on oxygen or nitrogen atoms) that can donate into the empty orbitals of the Fe(II) center. They essentially act as ligands.[8] This coordination can:
-
Increase Solubility: Solubilize the FeBr₂ salt, creating a homogeneous catalytic system.
-
Stabilize the Catalyst: Prevent catalyst aggregation and deactivation.[3]
-
Inhibit Catalysis: Competitively bind to the iron center, blocking the substrate from accessing the active site and thus inhibiting the reaction.[4]
-
-
Non-coordinating Solvents (e.g., toluene, hexane, dichloromethane) interact much more weakly with the iron center.[9] Using a non-coordinating solvent:
-
Maximizes Lewis Acidity: Leaves the iron center more exposed and electronically unsaturated, which can be crucial for activating certain substrates.
-
May Cause Solubility Issues: Can lead to poor solubility of the FeBr₂ catalyst, potentially requiring higher temperatures or agitation.
-
The choice between them is a trade-off: a coordinating solvent may be needed for solubility but could inhibit the reaction, while a non-coordinating solvent might enable higher activity if solubility can be achieved.
Q3: Does the hydration state of Iron (II) bromide matter, and how does the solvent choice relate to this?
A: The hydration state is critically important. Anhydrous FeBr₂ is a potent Lewis acid, but it is highly hygroscopic.[1] Commercially available FeBr₂ can have varying amounts of water of hydration.
-
Inconsistency: The primary issue with uncontrolled hydration is a lack of reproducibility. Water can act as a ligand, altering the catalyst's activity.[1]
-
Solvent Choice: When working with moisture-sensitive reactions, such as those involving Grignard reagents or other strong bases/nucleophiles, it is imperative to use anhydrous FeBr₂ and anhydrous solvents.[2] Any water present in the catalyst or solvent will preferentially react with and quench the organometallic reagent before it can participate in the catalytic cycle. In other systems where trace water is tolerated or even beneficial, the key is consistency.
Q4: How should I approach selecting a solvent for a new FeBr₂-catalyzed reaction?
A: A systematic approach is best.
-
Literature Precedent: Start by reviewing the literature for similar iron-catalyzed transformations. The solvent systems used in published procedures are an excellent starting point.
-
Consider the Reactants: Are your substrates and reagents sensitive to moisture or air? (e.g., Grignards, organolithiums). If so, your choice is immediately restricted to anhydrous, aprotic solvents. Are your substrates polar or non-polar? Choose a solvent that will fully dissolve all components at the reaction temperature.
-
Hypothesize the Mechanism: Consider the likely rate-determining step. Does it involve charge buildup? If so, a polar solvent may be beneficial. Does it require strong substrate coordination to a highly Lewis acidic iron center? If so, a non-coordinating solvent might be superior.
-
Perform a Solvent Screen: The most reliable method is an empirical screen. Choose a representative set of solvents from different classes (e.g., an ether like THF, an aromatic like Toluene, a polar aprotic like MeCN, and a chlorinated solvent like DCE) and run small-scale reactions in parallel to evaluate yield, selectivity, and rate.
Part 3: Data & Protocols
Table 1: Properties of Common Solvents in Iron Catalysis
| Solvent | Formula | Dielectric Constant (ε at 20°C) | Donor Number (DN) | Class | Typical Role & Considerations |
| Toluene | C₇H₈ | 2.4 | 0.1 | Non-polar, Aprotic | Good for reactions requiring high Lewis acidity; low catalyst solubility.[7] |
| Hexane | C₆H₁₄ | 1.9 | ~0 | Non-polar, Aprotic | Very non-coordinating; often poor solvent for FeBr₂ and polar substrates. |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | 0.1 | Polar, Aprotic | Good general-purpose solvent; non-coordinating but can dissolve more polar species. |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 4.3 | 19.2 | Non-polar, Aprotic | Weakly coordinating; classic solvent for Grignard reagents; can improve selectivity over THF.[3] |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | 20.0 | Polar, Aprotic | Strongly coordinating; excellent for dissolving FeBr₂ and organometallics. Can inhibit some reactions.[10] |
| Acetonitrile (MeCN) | CH₃CN | 37.5 | 14.1 | Polar, Aprotic | Highly polar, moderately coordinating. Can promote ionic pathways.[5][6] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | 26.6 | Polar, Aprotic | Highly polar, strongly coordinating. High boiling point. |
Dielectric constant is a measure of polarity. Donor Number (Gutmann scale) is a measure of Lewis basicity or coordinating ability.
Protocol 1: General Procedure for Solvent Screening in an FeBr₂-Catalyzed Reaction
This protocol provides a template for testing multiple solvents in parallel for a generic cross-coupling reaction.
Objective: To determine the optimal solvent for the FeBr₂-catalyzed coupling of Aryl-X with Nu-M.
Setup:
-
Use a parallel reaction block or a series of identical reaction vials equipped with stir bars.
-
All glassware should be oven-dried and cooled under an inert atmosphere (N₂ or Ar).
-
All liquid reagents and solvents should be handled via syringe under an inert atmosphere.
Procedure:
-
Catalyst Preparation: In a glovebox, weigh Iron (II) bromide (e.g., 5 mol%) into each of the reaction vials.
-
Reagent Addition: To each vial, add the limiting reagent (e.g., Aryl-X, 1.0 equiv).
-
Solvent Addition: Add the designated anhydrous solvent (e.g., Toluene, THF, MeCN, Et₂O) to each vial to achieve the desired reaction concentration (e.g., 0.1 M).
-
Equilibration: Stir the mixtures at room temperature for 5-10 minutes.
-
Initiation: Add the excess reagent (e.g., Nu-M, 1.2 equiv) to each vial simultaneously or in rapid succession.
-
Reaction: Transfer the reaction block to a pre-heated plate and stir at the desired temperature (e.g., 80 °C) for a set time (e.g., 12 hours).
-
Analysis:
-
After the allotted time, cool the reactions to room temperature.
-
Take a small, measured aliquot from each reaction vial and quench it into a labeled autosampler vial containing a solution of an internal standard in a suitable solvent (e.g., ethyl acetate).
-
Analyze the quenched samples by GC, GC-MS, or LC-MS to determine the conversion of the starting material and the yield of the desired product relative to the internal standard.
-
Part 4: Visualizations
Diagram 1: Troubleshooting Decision Tree for Low Yield in FeBr₂ Catalysis
Caption: A streamlined workflow for parallel solvent screening experiments.
References
- Benchchem. Technical Support Center: The Role of Water of Hydration in Iron(II) Bromide Catalysis.
- Dadashi-Silab, S., et al. (2022). Effect of Halogen and Solvent on Iron-Catalyzed Atom Transfer Radical Polymerization. Polymer Chemistry.
- Das, S., et al. (2025). Role of Solvents in Iron Nanoparticle Synthesis: Analyzing Water and 1‑Methyl-2-Pyrrolidone with Green Tea Extract as a Reducing Agent. ACS Omega.
- Cole-Hamilton, D. J. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology.
- Dadashi-Silab, S., et al. Effect of Halogen and Solvent on Iron-Catalyzed Atom Transfer Radical Polymerization. ResearchGate.
- Sun, X., et al. (2019). Understanding the Differences Between Iron and Palladium in Cross-Coupling Reactions. ResearchGate.
- Dadashi-Silab, S., et al. (2022). Effect of halogen and solvent on iron-catalyzed atom transfer radical polymerization. Polymer Chemistry.
- Benchchem. Technical Support Center: Optimizing Iron(II) Bromide Hexahydrate Catalyzed Reactions.
- Gallagher, K. J., et al. (2016). Additive and Counterion Effects in Iron-Catalyzed Reactions Relevant to C–C Bond Formation. Accounts of Chemical Research.
- van Stappen, C., et al. (2015). Studies on the Reaction of Iron(II) with NO in a Noncoordinating Ionic Liquid. Inorganic Chemistry.
-
Driver, T. G., et al. (2011). Iron(II) Bromide-Catalyzed Intramolecular C–H Bond Amination–-[1][5]shift Tandem Reactions of Aryl Azides. Journal of the American Chemical Society. Available from:
- García-Calvo, J., et al. (2018). Coordinating ability of anions and solvents towards transition metals and lanthanides. Dalton Transactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Additive and Counterion Effects in Iron-Catalyzed Reactions Relevant to C–C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Effect of halogen and solvent on iron-catalyzed atom transfer radical polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Iron(II) Bromide-Catalyzed Intramolecular C–H Bond Amination–[1,2]-shift Tandem Reactions of Aryl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coordinating ability of anions and solvents towards transition metals and lanthanides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Studies on the Reaction of Iron(II) with NO in a Noncoordinating Ionic Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing the Deliquescent and Air-Sensitive Properties of Iron (II) Bromide
Welcome to the technical support guide for Iron (II) bromide (FeBr₂). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging reagent. The inherent deliquescent and air-sensitive nature of FeBr₂ demands meticulous handling to ensure experimental reproducibility and success. This guide provides in-depth, field-proven insights, troubleshooting protocols, and a causal understanding of best practices.
Section 1: Frequently Asked Questions - The Root of the Problem
This section addresses the fundamental properties of Iron (II) bromide that are critical to understand before its use in any experimental setup.
Q1: What does "deliquescent" truly mean in the context of my experiment?
A: Deliquescence is an extreme form of hygroscopy. While a hygroscopic material absorbs moisture from the air, a deliquescent substance like anhydrous Iron (II) bromide will absorb so much atmospheric moisture that it will dissolve into a liquid solution.[1][2][3] For your experiment, this has a critical implication: the mass you weigh is not purely FeBr₂. It contains a significant, and often unknown, amount of water. This directly compromises the stoichiometry of your reaction, leading to lower yields, incomplete reactions, or the formation of unintended byproducts.
Q2: Beyond moisture, why is anhydrous Iron (II) bromide considered "air-sensitive"?
A: The iron center in FeBr₂ is in the +2 oxidation state (Fe²⁺). In the presence of atmospheric oxygen, particularly with moisture acting as a catalyst, Fe²⁺ is readily oxidized to the more stable Fe³⁺ state.[4][5][6] This chemical transformation degrades your reagent, converting it into a mixture containing Iron (III) species. Since Fe(II) and Fe(III) compounds have vastly different chemical and catalytic properties, using an oxidized reagent can completely alter the course of your intended reaction.[7]
Q3: How can I visually identify degraded Iron (II) bromide?
A: A visual inspection is the first line of defense against using a compromised reagent. Fresh, high-purity material has distinct characteristics that change upon degradation.
| Reagent Form | Appearance (High Purity) | Appearance (Degraded/Moisture-Exposed) |
| Anhydrous FeBr₂ | Yellow to dark brown, free-flowing powder or beads.[1][8][9] | Dark reddish-brown or black solid; clumpy, wet, or partially dissolved appearance.[6][10] |
| FeBr₂ Hexahydrate | Pale green or bluish-green crystals.[1][5][6] | Yellow, brown, or rust-colored appearance due to oxidation to Fe(III).[6] |
Q4: What are the specific consequences of using compromised FeBr₂ in my synthesis?
A: Using degraded FeBr₂ can lead to a cascade of experimental problems:
-
Failed Reactions: If FeBr₂ is a catalyst, the presence of water or the change in oxidation state can render it inactive for the desired transformation.[7]
-
Inaccurate Stoichiometry: As mentioned, absorbed water adds mass without adding active reagent, leading to an effective under-loading of your catalyst or reactant.[6]
-
Unpredictable Side Reactions: The presence of water can hydrolyze FeBr₂ to form iron hydroxides.[4] Furthermore, Fe(III) impurities can catalyze entirely different reaction pathways than the intended Fe(II)-catalyzed route.[7]
-
Non-Reproducible Results: The degree of degradation can vary each time the bottle is opened, leading to inconsistent results that are impossible to rationalize or repeat.
Section 2: Troubleshooting Guide - Diagnosing and Solving Experimental Failures
When an experiment involving FeBr₂ fails, systematic troubleshooting is key. This guide addresses common failure modes.
Issue 1: My reaction yield is significantly lower than expected or the reaction failed to initiate.
-
Primary Suspect: Compromised reagent integrity leading to inaccurate stoichiometry. The amount of active FeBr₂ you added was likely much lower than calculated.
-
Causality: The molar mass of anhydrous FeBr₂ is 215.65 g/mol . If the reagent has absorbed even one equivalent of water (forming FeBr₂·H₂O), the molar mass increases to 233.66 g/mol . Weighing out 216 mg would give you only ~0.92 mmol of FeBr₂ instead of the intended 1.0 mmol, an immediate 8% error. Deliquescence can lead to errors far exceeding this.
-
Troubleshooting Protocol:
-
Visually Inspect: Check the reagent against the table in Section 1. If it appears clumpy or wet, it is compromised.
-
Use a Fresh Bottle: The most reliable solution is to open a new, factory-sealed bottle of anhydrous Iron (II) bromide and handle it exclusively under an inert atmosphere.
-
Review Handling Technique: Ensure that all glassware was rigorously dried and that all transfers were conducted using a glove box or Schlenk line techniques.[11][12][13]
-
Issue 2: I'm observing unexpected byproducts in my NMR/LC-MS analysis.
-
Primary Suspect: The presence of Fe(III) species is catalyzing an alternative reaction pathway, or water is participating in the reaction.
-
Causality: Iron (II) bromide is often used in atom transfer radical polymerization (ATRP) and other reactions where the Fe(II)/Fe(III) redox cycle is crucial.[3] Uncontrolled oxidation prior to the reaction disrupts this delicate balance. In other cases, Fe(III) salts are stronger Lewis acids than Fe(II) salts and may promote undesired side reactions.[7]
-
Troubleshooting Protocol:
-
Test for Fe(III): A simple qualitative test can be performed. Dissolve a small sample of the suspect FeBr₂ in deionized water and add a drop of potassium thiocyanate (KSCN) solution. The formation of a deep blood-red color indicates the presence of Fe(III) ions.[14]
-
Purge Solvents: Ensure all reaction solvents are freshly dried and thoroughly deoxygenated before use. Oxygen dissolved in the solvent can be a major contributor to Fe(II) oxidation.
-
Strict Inert Atmosphere: Re-evaluate your inert atmosphere technique. Ensure there are no leaks in your Schlenk line or glove box.
-
Section 3: Core Protocols for Ensuring Experimental Integrity
Adherence to strict, validated protocols is non-negotiable when working with FeBr₂.
Protocol 1: Weighing and Dispensing Anhydrous FeBr₂ in a Glove Box
This is the gold standard for handling solid FeBr₂. The controlled, low-moisture, low-oxygen environment of a glove box is the most effective way to prevent degradation.
Methodology:
-
Glove Box Preparation: Ensure the glove box atmosphere has been adequately purged and that oxygen and moisture levels are low (typically <10 ppm).
-
Material Introduction: Introduce a new, sealed bottle of anhydrous FeBr₂, along with spatulas, weighing paper/boats, and sealable vials into the glove box antechamber.
-
Purge Antechamber: Cycle the antechamber with the inert gas (e.g., 3-5 purge/evacuation cycles) to remove atmospheric contaminants.
-
Equilibration: Transfer the materials into the main chamber and allow them to equilibrate with the glove box atmosphere for at least 20-30 minutes. This prevents temperature and pressure differentials.
-
Dispensing: Open the main FeBr₂ container. Using a clean, dry spatula, promptly weigh the desired amount of the free-flowing powder into a tared, sealable container (e.g., a vial with a PTFE-lined cap).
-
Sealing: Tightly seal both the new vial containing the weighed reagent and the main stock bottle inside the glove box.
-
Removal: Remove the sealed vial containing your weighed sample via the antechamber. The main stock bottle should remain in the glove box if possible, or be removed after sealing and its exterior cleaned.
Caption: Workflow for weighing anhydrous FeBr₂ in a glove box.
Protocol 2: Preparing and Transferring an FeBr₂ Solution via Schlenk Line
When a glove box is unavailable, a well-practiced Schlenk technique is a viable alternative for preparing solutions.
Methodology:
-
Glassware Preparation: All glassware (Schlenk flask, syringes, needles) must be rigorously dried in an oven (>120°C for at least 4 hours) or by flame-drying under vacuum.[12][13][15]
-
System Assembly: Assemble the hot glassware and allow it to cool to room temperature under a positive pressure of high-purity inert gas (Argon or Nitrogen).
-
Reagent Addition: In a separate, dry flask under inert gas, prepare a solution of FeBr₂ using anhydrous, deoxygenated solvent. This step is best performed in a glove bag or by quickly adding the solid under a strong positive flow of inert gas to minimize exposure.
-
Syringe Preparation: Purge a dry syringe fitted with a long needle with inert gas by drawing gas from the headspace of a blank, inerted flask and expelling it 3-5 times.[15][16]
-
Liquid Transfer: a. Puncture the septum of the flask containing the FeBr₂ solution with the syringe needle. b. Withdraw a slightly larger volume of the solution than required. Invert the syringe and push any gas bubble back into the flask. c. Adjust the volume to the exact amount required. d. Withdraw a small "buffer" of inert gas (~10% of the syringe volume) from the flask's headspace.[16][17] This prevents the solution at the needle tip from being exposed to the atmosphere during transfer.
-
Delivery: Puncture the septum of the reaction flask. First, inject the inert gas buffer, then slowly deliver the reagent solution.
-
Cleaning: Immediately rinse the syringe by drawing up and expelling an anhydrous solvent (used in the reaction) multiple times, followed by water and acetone.[12][16]
Caption: Go/No-Go checklist before using Iron (II) bromide.
References
-
XI'AN FUNCTION MATERIAL GROUP CO., LTD. (2018). Material Safety Data Sheet - Iron (II) bromide. Retrieved from [Link]
-
Grokipedia. (n.d.). Iron(II) bromide. Retrieved from [Link]
-
Reddit. (2017). Tips on drying ferrous bromide (FeBr2)?. r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Handling and Storage of Air-Sensitive Iron(II) Bromide Hexahydrate.
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Iron(II) bromide. Retrieved from [Link]
-
Organic Lab Techniques. (2022). Inert Atmosphere. YouTube. Retrieved from [Link]
-
Organic Lab Techniques. (2022). Inert Atmosphere, with no O2. YouTube. Retrieved from [Link]
-
Punji, B., & Hartwig, J. F. (2010). Iron(II) Bromide-Catalyzed Intramolecular C–H Bond Amination–-[1][18]shift Tandem Reactions of Aryl Azides. Angewandte Chemie International Edition, 49(39), 7146-7150. Retrieved from [Link]
-
MEL Science. (n.d.). “Bleeding iron” experiment. Retrieved from [Link]
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"storage and handling best practices for Iron (II) bromide hydrate"
Welcome to the technical support guide for Iron (II) bromide hydrate. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity of your experiments through proper storage and handling of this sensitive reagent. This guide moves beyond simple instructions to explain the causality behind best practices, helping you troubleshoot issues and maintain the high quality of your research.
Section 1: Understanding the Reagent: Core Properties & Stability
A foundational understanding of this compound's chemical nature is paramount to its successful use. Its utility in catalysis and synthesis is directly linked to the purity and stability of the Iron (II) oxidation state.
FAQ: What is this compound and why is it so sensitive?
Iron (II) bromide (FeBr₂) is an inorganic compound that exists in various hydrated forms, such as the hexahydrate (FeBr₂·6H₂O).[1] It is a valuable precursor for synthesizing other iron compounds and acts as a catalyst in reactions like Atom Transfer Radical Polymerization (ATRP).[2]
Its sensitivity stems from two primary chemical properties:
-
Air Sensitivity: The ferrous ion (Fe²⁺) is readily oxidized to the ferric ion (Fe³⁺) in the presence of atmospheric oxygen.[3] This oxidation is often irreversible and renders the reagent impure, which can poison catalysts or lead to incorrect stoichiometry and reaction failure.[3]
-
Hygroscopic Nature: The compound readily absorbs moisture from the air.[2][4][5] This absorption not only can accelerate oxidation but also changes the compound's molecular weight by altering the degree of hydration. This is a critical source of error when preparing solutions based on mass.[3]
Table 1: Key Properties of this compound
| Property | Value / Description | Significance for Handling |
| Chemical Formula | FeBr₂·xH₂O | The degree of hydration (x) can vary, affecting molecular weight. |
| Appearance (Fresh) | Pale green or bluish-green crystals.[3] | A key visual indicator of purity. |
| Air & Moisture Sensitivity | Highly sensitive to both.[3][4][5] | Mandates storage and handling in an inert, dry atmosphere. |
| Solubility | Soluble in water, ethanol, methanol, and THF.[6][7][8] | Provides flexibility in solvent choice for reactions. |
| Primary Hazards | Corrosive (causes severe skin/eye burns), harmful if swallowed/inhaled.[2][5][9] | Requires strict adherence to safety protocols and use of PPE. |
Table 2: Visual Indicators of Compound Quality
| Observation | Indication | Recommended Action |
| Color | Pale green / Bluish-green | High purity. Proceed with use. |
| Yellow, brown, or reddish-brown[3] | Significant oxidation to Fe³⁺. Do not use for sensitive applications. | |
| Form | Free-flowing crystals | Good. The material is dry. |
| Clumped, caked, or damp appearance | Moisture absorption.[3] Do not use; molar calculations will be inaccurate. |
Section 2: Troubleshooting Guide
This section addresses common issues encountered during experimentation that may be linked to the quality or handling of this compound.
Q: My reaction is failing or giving inconsistent, low yields. Could my this compound be the problem?
A: Absolutely. This is a classic symptom of using a degraded reagent. The presence of Fe³⁺ impurities from oxidation can interfere with catalytic cycles or alter reaction pathways.[3] Furthermore, if the material has absorbed moisture, your calculated molar amounts will be incorrect, leading to improper stoichiometry and poor results.[3] Always begin your troubleshooting by visually inspecting the reagent according to Table 2.
Q: The color of my this compound is yellowish-brown, not pale green. Can I still use it?
A: A yellowish-brown color is a definitive sign of oxidation to Iron (III).[2][3] For most applications, especially in catalysis or syntheses where the Fe²⁺ oxidation state is critical, this material should be considered compromised and should not be used. Using it will introduce a significant, unquantified impurity into your reaction.
Q: My material has become clumpy and looks wet. What should I do?
A: This indicates significant moisture absorption due to improper storage. The material's hydration state is unknown, making accurate weighing for molar calculations impossible. This reagent should be discarded according to hazardous waste protocols.[9] Do not attempt to dry the material in an oven, as this can lead to decomposition and further oxidation.[1]
Q: I'm seeing inconsistent results between experiments, even with a new bottle of the reagent. What could be the cause?
A: This often points to inconsistent handling practices. If the bottle is being opened and closed frequently on the open bench, you are introducing air and moisture with each use, progressively degrading the reagent. The first experiment from a new bottle may work perfectly, while subsequent ones fail. The solution is to implement a strict inert atmosphere handling protocol (see Section 3) and consider aliquoting the reagent into smaller, single-use containers under an inert atmosphere upon receiving a new bottle.
Diagram 1: Troubleshooting Workflow for Reagent Quality
This decision tree provides a logical path for assessing your this compound before use.
Caption: Troubleshooting workflow for assessing reagent quality.
Section 3: Best Practices & Experimental Protocols
Adherence to rigorous storage and handling protocols is non-negotiable for maintaining the integrity of this compound.
FAQ: What are the absolute essential storage conditions?
A: To prevent degradation, this compound must be stored under conditions that rigorously exclude both air and moisture.[4][5]
-
Atmosphere: Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).[3][5]
-
Container: Use a tightly sealed, clearly labeled container.[9]
-
Location: Keep in a cool, dry, and well-ventilated area designated for corrosive and sensitive reagents.[5][9] For long-term storage, refrigeration inside a desiccator is highly recommended.[3]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[4][5]
Protocol: Step-by-Step Guide for Handling this compound
This protocol ensures the reagent is transferred from storage to your reaction vessel with minimal exposure to the atmosphere. All handling should be done inside a glovebox or using a Schlenk line.[3]
-
Preparation: Ensure the glovebox or Schlenk line is purged and operating at low oxygen and moisture levels (<10 ppm recommended).
-
Equilibration: Place the sealed container of this compound inside the glovebox antechamber. Allow it to equilibrate to the glovebox temperature for at least 30 minutes to prevent condensation.
-
Transfer: Once inside the main chamber, open the container.
-
Weighing: Using a clean spatula, weigh the desired amount of the crystalline solid into a tared, dry vial or flask.
-
Sealing: Tightly seal the weighing vessel and the main stock container immediately after dispensing.
-
Removal: Remove the weighed sample and the stock container from the glovebox via the antechamber.
-
Storage: Immediately return the main stock container to its proper storage location (e.g., refrigerated desiccator).
-
Use: The weighed sample can now be taken to the reaction setup. If using a Schlenk line, the flask should be sealed with a septum and immediately connected to the inert gas manifold.
Diagram 2: Safe Handling Workflow
This diagram illustrates the critical steps for safely handling air and moisture-sensitive this compound.
Caption: Safe handling workflow for this compound.
FAQ: How should I prepare a solution of this compound?
A: To prevent oxidation in solution, especially in aqueous media, the solvent must be deoxygenated.[10]
-
Deoxygenate Solvent: Purge your chosen solvent (e.g., water, THF, ethanol) with a stream of inert gas (Argon or Nitrogen) for at least 15-30 minutes.
-
Acidify (for water): For aqueous solutions, acidifying the water to a pH of 5.5 or lower can help stabilize the Fe²⁺ ion against oxidation.[10]
-
Dissolution: Under an inert atmosphere (in a glovebox or via cannula transfer on a Schlenk line), add the deoxygenated solvent to the flask containing the pre-weighed this compound.
-
Blanket: Maintain a positive pressure of inert gas over the solution at all times.
Section 4: Safety & Disposal
This compound is a hazardous chemical. Strict adherence to safety protocols is mandatory.
FAQ: What Personal Protective Equipment (PPE) is mandatory?
A: When handling this compound, the following PPE must be worn:[4][9]
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (inspect for tears before use).
-
Body Protection: A lab coat and appropriate protective clothing to prevent skin exposure.
FAQ: What should I do in case of accidental exposure?
A: Immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][5][11]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][11]
FAQ: How do I properly dispose of waste this compound?
A: Unused or degraded this compound is considered hazardous waste.[5]
-
Do not dispose of it down the drain.[9]
-
Collect waste material in a suitable, sealed, and clearly labeled container.
-
Dispose of the material through a licensed professional waste disposal service, following all federal, state, and local regulations.[9][11]
References
- Thermo Fisher Scientific. (2021). Safety Data Sheet: Iron(II)
- Acros Organics. (n.d.). Material Safety Data Sheet: Iron(II) bromide, anhydrous. Exposome-Explorer.
- Alfa Aesar. (2021).
- ChemicalBook. (2023).
- Fisher Scientific. (n.d.). Iron(II)
- BenchChem. (2025). Thermal Decomposition of Iron(II)
- BenchChem. (2025). Technical Support Center: Handling and Storage of Air-Sensitive Iron(II)
- LDY CDN. (2018).
- Grokipedia. (n.d.). Iron(II) bromide.
- Cole-Parmer. (n.d.).
- CymitQuimica. (n.d.). CAS 7789-46-0: Ferrous bromide.
- ChemicalBook. (n.d.). IRON (II) BROMIDE CAS#: 7789-46-0.
- Guidechem. (n.d.). IRON (II) BROMIDE 7789-46-0 wiki.
- American Elements. (n.d.). Iron(II) Bromide.
- Wikipedia. (n.d.). Iron(II) bromide.
- ResearchGate. (2014).
- American Elements. (n.d.). Iron(II)
- Thermo Fisher Scientific. (n.d.). Iron(II)
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Validation & Comparative
A Comparative Analysis of Iron(II) Bromide and Iron(II) Chloride as Catalysts in Organic Synthesis
In the ever-evolving landscape of synthetic chemistry, the pursuit of cost-effective, sustainable, and efficient catalytic systems is paramount. Iron, being the most abundant and least toxic transition metal, has emerged as a compelling alternative to precious metal catalysts. Within the iron catalyst family, the simple halides—iron(II) bromide (FeBr₂) and iron(II) chloride (FeCl₂)—have demonstrated considerable utility in a range of organic transformations. This guide provides an in-depth comparative study of these two catalysts, offering insights into their performance, mechanistic nuances, and practical applications for researchers, scientists, and drug development professionals.
Physicochemical Properties and Synthesis of Anhydrous Catalysts
The catalytic activity of both FeBr₂ and FeCl₂ is highly dependent on their anhydrous form, as water can deactivate the catalyst.[1][2] Therefore, the synthesis and handling of the anhydrous salts are critical for reproducible catalytic performance.
Iron(II) Chloride (FeCl₂) , in its anhydrous state, is a white to pale green solid.[3] The tetrahydrate (FeCl₂·4H₂O) is a more common and stable form but must be dehydrated for use in most catalytic applications.[3]
Iron(II) Bromide (FeBr₂) is a yellowish-brown solid in its anhydrous form.[4] Similar to its chloride counterpart, it is hygroscopic and requires careful handling.[5]
| Property | Iron(II) Chloride (FeCl₂) | Iron(II) Bromide (FeBr₂) |
| Molar Mass | 126.75 g/mol | 215.65 g/mol |
| Appearance (Anhydrous) | White/pale green powder[6] | Yellowish-brown solid[4] |
| Melting Point | 677 °C | 684 °C |
| Solubility | Soluble in water, THF, ethanol[3] | Soluble in water, THF, methanol, ethanol[5] |
Experimental Protocol: Synthesis of Anhydrous Iron(II) Chloride
A common laboratory-scale synthesis involves the reaction of iron powder with hydrochloric acid in methanol.[3]
Materials:
-
Iron powder
-
Methanol
-
Concentrated Hydrochloric Acid
Procedure:
-
Carefully add iron powder to a solution of hydrochloric acid in methanol. This reaction produces the methanol solvate of iron(II) chloride and hydrogen gas.
-
The resulting methanol solvate is then heated in a vacuum at approximately 160 °C to yield anhydrous FeCl₂.[3]
Experimental Protocol: Synthesis of Anhydrous Iron(II) Bromide
Anhydrous iron(II) bromide can be prepared by reacting iron powder with hydrobromic acid in methanol, followed by vacuum heating.[4]
Materials:
-
Iron powder
-
Methanol
-
Concentrated Hydrobromic Acid
Procedure:
-
React iron powder with a methanol solution of concentrated hydrobromic acid to form the methanol solvate, [Fe(MeOH)₆]Br₂.
-
Heat the resulting complex under vacuum to obtain pure, anhydrous FeBr₂.[4]
Comparative Catalytic Performance
While a direct, comprehensive comparative study across a wide range of reactions is not extensively documented in a single source, we can infer performance differences from individual studies on similar reaction types. The primary areas where these catalysts have shown significant activity are in cross-coupling reactions and polymerizations.
Cross-Coupling Reactions
Iron-catalyzed cross-coupling reactions are a cost-effective alternative to palladium- or nickel-catalyzed transformations.[7] Both FeCl₂ and FeBr₂ have been employed in various cross-coupling reactions, including Kumada, Suzuki-Miyaura, and Negishi couplings.[8][9][10]
Kumada Cross-Coupling:
In the Kumada cross-coupling of aryl and alkyl Grignard reagents with organic halides, both FeCl₂ and FeBr₂ have been used. Mechanistic studies suggest that the reaction often proceeds through a radical pathway initiated by the iron catalyst.[11] While direct comparative data is scarce, the nature of the halide can influence the reaction rate and selectivity. Generally, in cross-coupling reactions, the reactivity of halides follows the trend I > Br > Cl for the organic halide substrate.[12] This trend is related to the bond dissociation energy of the carbon-halogen bond.
Suzuki-Miyaura Cross-Coupling:
Recent studies have explored iron-catalyzed Suzuki-Miyaura couplings. For instance, an iron(II) chloride-bisphosphine complex has been shown to be an effective precatalyst for the coupling of phenyl nucleophiles with secondary alkyl halides.[9] In one study, using 3 mol % of FeCl₂(SciOPP) as a precatalyst in a Suzuki-Miyaura coupling reaction resulted in an 89% yield of the cross-coupled product.[10] While a direct comparison with FeBr₂ under the same conditions is not provided, the choice of halide on the catalyst can influence the stability and reactivity of the active catalytic species.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a powerful technique for synthesizing well-defined polymers. Iron-based catalysts are attractive for ATRP due to their low cost and environmental friendliness.[13] Both FeCl₂ and FeBr₂ have been successfully used to catalyze the ATRP of various monomers, such as styrene and methyl methacrylate (MMA).[14][15]
Polymerization of Styrene:
A study on the heterogeneous ATRP of styrene mediated by iron(II) chloride in p-xylene at 50 °C detailed the kinetic profile of the polymerization.[15] The study suggests that at low mediator amounts, the adsorption of the initiator to the catalyst surface is the rate-limiting step, while at higher amounts, the activation step in the ATRP equilibrium becomes rate-limiting.[15]
Photoinduced ATRP of Methacrylates:
A photoinduced ATRP of MMA using iron(III) bromide as a catalyst precursor (which is reduced in situ to the active iron(II) species) has been reported to proceed with excellent control, achieving low dispersity (Đ < 1.20) with ppm levels of the catalyst.[16] This system also demonstrated high tolerance to oxygen.[16] While this study used FeBr₃, it highlights the potential of iron bromide species in controlled polymerization. The choice of the halide in the catalyst can affect the equilibrium constant of the ATRP process, thereby influencing the polymerization rate and the degree of control.
Mechanistic Considerations: The Role of the Halide Ligand
The difference in the catalytic behavior of FeBr₂ and FeCl₂ can be attributed to the distinct electronic and steric properties of the bromide and chloride ligands.
Lewis Acidity:
Halogen Atom Transfer in ATRP:
In ATRP, the reversible transfer of a halogen atom between the dormant polymer chain and the catalyst is the key step. The strength of the iron-halogen bond and the stability of the resulting iron(III) species influence the atom transfer equilibrium constant. The weaker Fe-Br bond compared to the Fe-Cl bond generally leads to a higher activation rate constant in ATRP, which can result in a faster polymerization rate. However, this can also lead to a higher concentration of radicals and potentially more termination reactions if not properly controlled.
Catalytic Cycle in Cross-Coupling:
The catalytic cycle in iron-catalyzed cross-coupling reactions is complex and can involve various oxidation states of iron, including Fe(0), Fe(I), Fe(II), and Fe(III).[8][17] The halide ligand remains coordinated to the iron center throughout many of the proposed catalytic cycles and can influence the rates of key steps such as oxidative addition and reductive elimination. For instance, the nature of the halide can affect the stability of intermediate organoiron species.[11]
Experimental Protocols
Protocol 1: Iron(II) Chloride-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Alkyl Chlorides
This protocol describes a cross-electrophile coupling reaction facilitated by an iron/B₂pin₂ catalytic system.[18]
Materials:
-
Aryl chloride (1.0 equiv)
-
Alkyl chloride (1.5 equiv)
-
FeCl₂ (10 mol%)
-
NaI (2.0 equiv)
-
B₂pin₂ (1.5 equiv)
-
LiOtBu (3.0 equiv)
-
1,3-diaminopropane (42 mol%)
-
Methyltributylammonium bis(trifluoromethylsulfonyl)imide (MTBE) (solvent)
Procedure:
-
In a glovebox, combine FeCl₂, NaI, B₂pin₂, LiOtBu, and 1,3-diaminopropane in a glass vial equipped with a magnetic stir bar.
-
Add the aryl chloride, alkyl chloride, and MTBE.
-
Seal the vial and move it out of the glovebox.
-
Heat the reaction mixture at 80°C for 15 hours.
-
After cooling, quench the reaction and purify the product by column chromatography.
Protocol 2: Photoinduced Iron-Catalyzed ATRP of Methyl Methacrylate (MMA)
This protocol is adapted from a procedure using an iron(III) bromide precursor which is reduced in situ.[16]
Materials:
-
Methyl methacrylate (MMA) (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
FeBr₃ (catalyst precursor)
-
Tetrabutylammonium bromide (TBABr) (ligand/salt)
-
Anisole (solvent)
-
Blue light source (e.g., LEDs)
Procedure:
-
Prepare a stock solution of FeBr₃ and TBABr in anisole.
-
In a Schlenk tube, add MMA, EBiB, and the catalyst stock solution.
-
Degas the mixture by several freeze-pump-thaw cycles.
-
Place the tube under an inert atmosphere (e.g., nitrogen or argon).
-
Irradiate the reaction mixture with a blue light source at a controlled temperature.
-
Monitor the monomer conversion by ¹H NMR spectroscopy.
-
Terminate the polymerization by exposing the solution to air and diluting with a suitable solvent.
-
Purify the polymer by precipitation in a non-solvent (e.g., methanol or hexane).
Conclusion and Future Outlook
Both iron(II) bromide and iron(II) chloride are valuable, inexpensive, and environmentally benign catalysts for a variety of organic transformations. The choice between the two often depends on the specific reaction and desired outcome.
-
Iron(II) chloride , being a stronger Lewis acid, may be more effective in reactions requiring strong substrate activation. Its use is well-documented in various cross-coupling reactions.
-
Iron(II) bromide , with its weaker iron-halogen bond, can offer advantages in reactions involving halogen atom transfer, such as ATRP, potentially leading to faster reaction rates.
While this guide provides a comparative overview based on existing literature, there is a clear need for more direct, head-to-head comparative studies to fully elucidate the subtle differences in their catalytic performance. Future research should focus on systematic investigations of these two catalysts under identical conditions for a broader range of reactions. Such studies will enable a more rational selection of the optimal iron(II) halide catalyst for a given synthetic challenge, further advancing the field of sustainable catalysis.
References
-
Springer Nature Experiments. Atom transfer radical polymerization.[Link]
-
Wikipedia. Iron(II) chloride.[Link]
-
Zhang, P., et al. (2024). Protocol for iron-catalyzed cross-electrophile coupling of aryl chlorides with unactivated alkyl chlorides. STAR Protocols, 5(1), 102846. [Link]
-
Anastasaki, A., et al. (2017). Photoinduced Iron-Catalyzed Atom Transfer Radical Polymerization with ppm Levels of Iron Catalyst under Blue Light Irradiation. Macromolecules, 50(19), 7549–7557. [Link]
-
Defense Technical Information Center. PREPARATION OF HIGH PURITY ANHYDROUS FERROUS CHLORIDE.[Link]
-
Matyjaszewski, K., et al. (1997). Controlled/“Living” Radical Polymerization of Styrene and Methyl Methacrylate Catalyzed by Iron Complexes. Macromolecules, 30(26), 8161–8164. [Link]
-
Wikipedia. Iron(II) bromide.[Link]
-
Neidig, M. L., et al. (2014). Intermediates and Mechanism in Iron-Catalyzed Cross-Coupling. Accounts of chemical research, 47(2), 494-505. [Link]
-
Instructables. How to Make Anhydrous Ferrous Chloride.[Link]
-
Dadashi-Silab, S., et al. (2020). Iron Catalysts in Atom Transfer Radical Polymerization. Polymers, 12(4), 856. [Link]
-
Nyström, D., et al. (2009). Heterogeneous iron(II)-chloride mediated radical polymerization of styrene. Journal of Molecular Catalysis A: Chemical, 306(1-2), 69-76. [Link]
-
Pan, X., et al. (2019). Iron-Catalyzed Atom Transfer Radical Polymerization of Semifluorinated Methacrylates. ACS Macro Letters, 8(9), 1110-1114. [Link]
-
Thompson, C. (2004). Metal-Catalyzed Cross-Coupling Reactions: Entering the Iron Age. University of Illinois Urbana-Champaign. [Link]
-
Wallentin, C.-J., et al. (2015). On the Radical Nature of Iron-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition, 54(48), 14531-14535. [Link]
-
Sciencemadness Wiki. Iron(II) chloride.[Link]
-
Wikipedia. Cross-coupling reaction.[Link]
-
Sci-Hub. Iron Catalysts in Atom Transfer Radical Polymerization.[Link]
-
Driver, T. G., et al. (2012). Iron(II) bromide-catalyzed intramolecular C–H bond amination–[1][19]-shift tandem reactions of aryl azides. Journal of the American Chemical Society, 134(22), 9070-9073. [Link]
-
Fürstner, A., et al. (2002). Iron-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 124(46), 13856–13863. [Link]
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Neidig, M. L., et al. (2015). Iron(II) Active Species in Iron–Bisphosphine Catalyzed Kumada and Suzuki–Miyaura Cross-Couplings of Phenyl Nucleophiles and Secondary Alkyl Halides. Journal of the American Chemical Society, 137(33), 10660–10672. [Link]
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Plietker, B. (2008). Iron Catalysis in Organic Synthesis: Reactions and Applications. Wiley-VCH. [Link]
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Neidig, M. L., et al. (2015). Iron(II) Active Species in Iron–Bisphosphine Catalyzed Kumada and Suzuki–Miyaura Cross-Couplings of Phenyl Nucleophiles and Secondary Alkyl Halides. Journal of the American Chemical Society, 137(33), 10660-10672. [Link]
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Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
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Driver, T. G., et al. (2012). Iron(II) Bromide-Catalyzed Intramolecular C-H Bond Amination[1][19]-Shift Tandem Reactions of Aryl Azides. Journal of the American Chemical Society, 134(22), 9070-9073. [Link]
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Bedford, R. B., et al. (2022). The iron-catalysed Suzuki coupling of aryl chlorides. ChemRxiv. [Link]
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Fantuzzi, F., et al. (2021). Electrochemical Investigation of Iron-Catalyzed Atom Transfer Radical Polymerization. Polymers, 13(16), 2772. [Link]
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Nakamura, M., et al. (2018). Iron-Catalysed Enantioselective Suzuki–Miyaura Coupling of Racemic Alkyl Bromides. Chemical Science, 9(28), 6048-6053. [Link]
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Matsubara, S., et al. (2018). FeCl3 as an Ion-Pairing Lewis Acid Catalyst. Formation of Highly Lewis Acidic FeCl2+ and Thermodynamically Stable FeCl4– To Catalyze the Aza-Diels–Alder Reaction with High Turnover Frequency. Organic Letters, 20(23), 7474-7477. [Link]
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Rodrigues, J. A. R., et al. (2021). Cationic polymerization of styrene using iron-containing ionic liquid catalysts in an aqueous dispersed medium. Polímeros, 31(1). [Link]
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Zheng, M., et al. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 59(39), 17091-17098. [Link]
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Bedford, R. B., et al. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis, 7(6), 524-532. [Link]
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De Vleeschouwer, F., et al. (2022). Iron-catalyzed Kumada Cross-coupling Reaction Involving Fe8Me and Related Clusters. Lirias.[Link]
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Noël, T., et al. (2019). Visible light-promoted Fe-catalyzed Csp2-Csp3 Kumada cross-coupling in flow. Angewandte Chemie International Edition, 58(33), 11339-11343. [Link]
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Machado, F., et al. (2021). Cationic polymerization of styrene using iron-containing ionic liquid catalysts in an aqueous dispersed medium. Polímeros, 31(1). [Link]
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Tonzetich, Z. J., et al. (2017). Fe-catalysed Kumada-type alkyl–alkyl cross-coupling. Evidence for the intermediacy of Fe(i) complexes. Chemical Science, 8(2), 1196-1202. [Link]
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Bedford, R. B., et al. (2022). The iron-catalysed Suzuki coupling of aryl chlorides. ResearchGate. [Link]
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Bauer, E. B. (Ed.). (2015). Iron Catalysis II: Modern Iron-Catalyzed Reactions. Springer. [Link]
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Chen, J. R., et al. (2024). Direct and Practical Synthesis of Primary Anilines through Iron-Catalyzed C-H Bond Amination. Nature Catalysis.[Link]
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Matsubara, S., et al. (2018). FeCl3 as an Ion-Pairing Lewis Acid Catalyst. Formation of Highly Lewis Acidic FeCl2+ and Thermodynamically Stable FeCl4- To Catalyze the Aza-Diels-Alder Reaction with High Turnover Frequency. Organic Chemistry Portal.[Link]
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ResearchGate. Catalyst = AlCl3, FeCl3, FeCl2, FeBr3 or BiCl3.[Link]
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"Iron (II) bromide versus Iron (III) bromide in bromination reactions"
Studies have shown that FeBr₂ is an optimal catalyst for this transformation, outperforming other iron salts. [12]The reaction exhibits excellent functional group tolerance and can be scaled up, making it a practical method for diversifying complex molecules like natural products and pharmaceuticals. For example, substrates with multiple potential reaction sites show high selectivity for the benzylic position over other tertiary C-H bonds. [12]
Experimental Protocols
The following protocols are representative examples for conducting brominations with FeBr₃ and FeBr₂.
Protocol 1: FeBr₃-Catalyzed Aromatic Bromination of Anisole
This procedure details the bromination of an activated aromatic ring, anisole, where FeBr₃ catalyzes the electrophilic substitution.
Objective: To synthesize 4-bromoanisole.
Materials:
-
Anisole
-
Molecular Bromine (Br₂)
-
Anhydrous Iron (III) Bromide (FeBr₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
To a stirred solution of anisole (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add anhydrous FeBr₃ (0.05 eq) in one portion.
-
Add a solution of Br₂ (1.05 eq) in DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium thiosulfate solution to consume excess bromine.
-
Add saturated sodium bicarbonate solution to neutralize any generated HBr.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography (hexanes/ethyl acetate gradient) to obtain pure 4-bromoanisole.
Protocol 2: FeBr₂-Catalyzed Benzylic Bromination of 4-Methylacetophenone
This protocol, adapted from Li et al., demonstrates the selective bromination of a benzylic C-H bond. [12] Objective: To synthesize 4-(bromomethyl)acetophenone.
Materials:
-
4-Methylacetophenone
-
N-Bromosuccinimide (NBS)
-
Iron (II) Bromide (FeBr₂)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask, add 4-methylacetophenone (1.0 eq), NBS (1.2 eq), and FeBr₂ (0.01 eq).
-
Add anhydrous DCM to create a 0.2 M solution with respect to the substrate.
-
Fit the flask with a reflux condenser and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, dilute the reaction mixture with DCM and filter through a short plug of silica gel to remove the iron catalyst and succinimide byproduct.
-
Wash the silica plug with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography (hexanes/ethyl acetate gradient) to obtain pure 4-(bromomethyl)acetophenone.
Choosing the Right Catalyst: A Decision Workflow
The selection between FeBr₂ and FeBr₃ is dictated entirely by the desired bond transformation.
Caption: Decision workflow for selecting the appropriate iron bromide catalyst.
Conclusion
Iron (III) bromide and iron (II) bromide are not interchangeable catalysts; they are specialists that enable fundamentally different bromination reactions. FeBr₃ is the established Lewis acid for activating Br₂ in electrophilic aromatic substitutions, a cornerstone of arene functionalization. Conversely, FeBr₂ has emerged as a highly effective catalyst for the radical-mediated, site-selective bromination of benzylic C-H bonds using NBS. Understanding these distinct mechanistic pathways and catalytic roles is crucial for any researcher aiming to perform targeted and efficient bromination in organic synthesis.
References
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University of Glasgow. Selectivity of Aryl and Benzylic Bromination. Available at: [Link]
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Li, S., et al. (2021). Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. Organic Letters, 23(15), 6105-6109. Available at: [Link]
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University of California, Davis. Experiment 24: Electrophilic Aromatic Substitution. Available at: [Link]
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Chen, C. H., et al. (2015). Iron(III) bromide catalyzed bromination of 2-tert-butylpyrene and corresponding position-dependent aryl-functionalized pyrene derivatives. RSC Advances, 5(12), 8969-8976. Available at: [Link]
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Chemistry Stack Exchange. (2015). Why do we need to add FeBr3 for bromination of anisole, but not for bromination of phenol?. Available at: [Link]
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Chen, C. H., et al. (2015). Iron(iii) bromide catalyzed bromination of 2-tert-butylpyrene and corresponding position-dependent aryl-functionalized pyrene derivatives. RSC Advances. Available at: [Link]
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Ashenhurst, J. (2018). Halogenation of Benzene via Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
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Chemistry Stack Exchange. (2021). Electrophilic substitution of bromine on styrene and cinnamic acid in the presence of FeBr3, a Lewis acid. Available at: [Link]
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Padrón, J. I., et al. (2021). Iron(II) and Copper(I) Control the Total Regioselectivity in the Hydrobromination of Alkenes. Organic Letters, 23(15), 6105-6109. Available at: [Link]
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A Comparative Guide to the Characterization of Reaction Intermediates in Iron(II) Bromide Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of synthetic chemistry, the quest for efficient, sustainable, and cost-effective catalytic systems is paramount. Iron, owing to its natural abundance and low toxicity, has emerged as a compelling alternative to precious metal catalysts.[1] Iron(II) bromide (FeBr₂), in particular, has demonstrated significant utility in a range of organic transformations, including cross-coupling and amination reactions.[2][3] A deep understanding of the reaction mechanisms, especially the nature of the transient intermediates, is crucial for optimizing these catalytic processes and expanding their synthetic utility.
This guide provides an in-depth comparison of the methods used to characterize reaction intermediates in Fe(II) bromide catalysis. We will delve into the common intermediates observed, the spectroscopic techniques employed for their identification, and how these approaches compare with those used for alternative catalytic systems. This guide is intended to be a practical resource, offering not only theoretical insights but also actionable experimental protocols.
The Elusive Intermediates of Fe(II) Bromide Catalysis
The transient and often paramagnetic nature of iron intermediates makes their characterization a formidable challenge.[4] Unlike the well-defined catalytic cycles of palladium, iron-catalyzed reactions can proceed through a variety of pathways involving different oxidation states and spin states of the iron center. The primary intermediates implicated in Fe(II) bromide catalysis can be broadly categorized as follows:
-
Organoiron(II) Species: In cross-coupling reactions, the initial interaction of the iron catalyst with an organometallic reagent (e.g., a Grignard reagent) can lead to the formation of organoiron(II) intermediates. These species are central to the catalytic cycle, participating in transmetalation and reductive elimination steps.[3][5]
-
High-Valent Iron Species (Fe(III), Fe(IV)): The involvement of high-valent iron intermediates, such as Fe(III) and Fe(IV)-oxo or -imido species, has been proposed in various iron-catalyzed oxidation and amination reactions.[6][7][8] These highly reactive species are often responsible for the key bond-forming steps.
-
Iron Nitrenes: In reactions involving azides, the formation of iron nitrene intermediates is a key mechanistic proposal.[2] These species are thought to be responsible for C-H amination and other nitrogen-transfer reactions.
The following diagram illustrates a generalized catalytic cycle for an Fe(II)Br₂-catalyzed cross-coupling reaction, highlighting the potential involvement of different iron species.
Caption: A simplified catalytic cycle for an Fe(II)Br₂-catalyzed cross-coupling reaction.
A Comparative Analysis of Characterization Techniques
The identification and characterization of these fleeting intermediates necessitate the use of sophisticated spectroscopic techniques capable of providing detailed information about the electronic and geometric structure of the iron center. This section compares the primary methods employed and provides an overview of their principles, strengths, and limitations.
| Technique | Principle | Strengths | Limitations |
| Mössbauer Spectroscopy | A nuclear technique that probes the hyperfine interactions between the ⁵⁷Fe nucleus and its surrounding electrons. It is highly sensitive to the oxidation state, spin state, and coordination environment of iron.[9][10] | Provides quantitative information on different iron species present in a sample. Can distinguish between different oxidation and spin states (e.g., high-spin Fe(II), low-spin Fe(III)).[11] | Requires the use of the ⁵⁷Fe isotope. Can be challenging to perform under true operando conditions due to long acquisition times. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detects species with unpaired electrons (paramagnetic species). Provides information about the electronic structure and coordination geometry of paramagnetic iron centers.[6][12] | Highly sensitive to paramagnetic intermediates, such as high-spin Fe(III) and some Fe(II) states. Can provide information on ligand binding and symmetry of the metal center.[13][14] | Only detects paramagnetic species ("EPR silent" species are not observed). Spectra can be complex and difficult to interpret, especially for integer spin systems. |
| X-ray Absorption Spectroscopy (XAS) | Probes the electronic structure and local coordination environment of the absorbing atom by measuring the absorption of X-rays. Comprises X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).[15][16] | Element-specific and can be applied to amorphous or crystalline samples. Provides information on oxidation state (XANES) and coordination number and bond distances (EXAFS).[17][18] Amenable to in situ and operando measurements.[15][19] | Provides average information over all absorbing atoms in the sample. Data analysis can be complex and requires theoretical modeling. |
Experimental Protocols: A Practical Guide
To facilitate the application of these techniques, we provide detailed, step-by-step methodologies for their implementation in the study of Fe(II)Br₂ catalysis.
Protocol 1: Operando Mössbauer Spectroscopy
This protocol outlines the general steps for conducting an operando Mössbauer spectroscopy experiment to monitor the evolution of iron species during a catalytic reaction.
-
Sample Preparation:
-
Synthesize the Fe(II)Br₂ precatalyst enriched with the ⁵⁷Fe isotope.
-
Prepare the reaction mixture containing the ⁵⁷Fe-enriched catalyst, substrates, and solvent in a Schlenk flask under an inert atmosphere.
-
-
Cell Assembly:
-
Transfer the reaction mixture to a specialized in situ Mössbauer cell equipped with windows transparent to γ-rays (e.g., beryllium or Kapton).
-
The cell should be designed to allow for temperature control and the introduction of reactants.[7]
-
-
Data Acquisition:
-
Mount the cell in the Mössbauer spectrometer.
-
Begin data acquisition at the desired reaction temperature.
-
Continuously monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or NMR) to correlate spectroscopic changes with catalytic activity.
-
-
Data Analysis:
-
Fit the resulting Mössbauer spectra to extract parameters such as isomer shift (δ), quadrupole splitting (ΔE_Q), and hyperfine field (B_hf).
-
Correlate changes in these parameters with the formation and decay of reaction intermediates.[20]
-
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A Senior Application Scientist's Guide to the Kinetic Analysis of Iron(II) Bromide Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
In the ever-present drive for more sustainable and cost-effective chemical synthesis, iron catalysis has emerged as a compelling alternative to methods reliant on precious metals.[1] Iron(II) bromide (FeBr₂) is a workhorse in this arena, particularly for robust carbon-carbon bond formation through cross-coupling reactions. However, transitioning from established palladium-catalyzed protocols to iron-based systems requires a nuanced understanding of the underlying reaction kinetics. This guide provides a comparative framework for the kinetic analysis of FeBr₂-catalyzed reactions, with a focus on the Kumada cross-coupling, offering insights into experimental design, data interpretation, and the fundamental differences that govern the catalytic efficiency of iron versus palladium.
The Rationale for Iron Catalysis: A Kinetic Perspective
The allure of iron catalysts extends beyond their low cost and environmental benignity; their unique electronic structure offers distinct reactivity.[1] Theoretical studies comparing model iron and palladium complexes reveal that iron can exhibit lower activation barriers for the crucial C-X bond activation step (oxidative addition) in cross-coupling reactions.[2][3][4][5] This is attributed to the ability of iron complexes to engage in strong σ-donation from the substrate, a pathway less favorable for palladium's d¹⁰ electron configuration.[3] This fundamental difference in the rate-determining step has profound implications for catalyst loading, reaction times, and overall process efficiency.
However, the kinetic landscape of iron catalysis is complex. The accessibility of multiple oxidation states and the potential for radical pathways can lead to intricate reaction networks. A thorough kinetic analysis is therefore not merely academic but a critical tool for process optimization and scale-up in pharmaceutical and fine chemical production.
Comparative Kinetic Profile: FeBr₂ vs. Palladium in Kumada Cross-Coupling
To illustrate the kinetic differences, we will consider the Kumada cross-coupling of an aryl halide with a Grignard reagent, a reaction where both iron and palladium catalysts are employed.
Reaction: Aryl-X + R-MgBr → Aryl-R + MgXBr
While a direct, side-by-side kinetic study under identical conditions is scarce in the literature, we can synthesize a comparative profile from existing data.
| Parameter | Iron(II) Bromide | Palladium (e.g., Pd(PPh₃)₄) | Rationale & Insights |
| Typical Reaction Times | Often very rapid, from minutes to a few hours at or below room temperature.[6] | Can range from hours to a full day, often requiring elevated temperatures. | The potentially lower activation barrier for oxidative addition with iron catalysts can lead to significantly faster overall reaction rates.[2][4] |
| Rate-Determining Step | Can be substrate-dependent, but transmetalation is often implicated as the selectivity-determining step.[7] | Oxidative addition is frequently the rate-determining step.[8] | This mechanistic divergence is a key differentiator. For iron, the initial activation of the aryl halide can be very fast, with the subsequent exchange of organic groups from the Grignard reagent to the iron center governing the overall kinetics. |
| Catalyst Loading | Typically higher (1-10 mol%) compared to palladium. | Often effective at very low loadings (<1 mol%). | While individual catalytic cycles may be fast, iron catalysts can be more prone to deactivation pathways, necessitating a higher initial concentration to maintain catalytic activity over the course of the reaction. |
| Side Reactions | Prone to homocoupling of the Grignard reagent and β-hydride elimination with certain substrates. | β-hydride elimination can also be a significant issue, but is often mitigated with appropriate ligand design.[9] | The high reactivity of the Grignard reagent in the presence of highly reactive iron species can lead to these undesired pathways. Careful control of reaction conditions, such as slow addition of the Grignard reagent, is often crucial. |
| Functional Group Tolerance | Generally lower than palladium systems due to the high reactivity of the Grignard reagent with the iron catalyst.[8] | Palladium catalysts, particularly with sophisticated phosphine ligands, offer broader functional group tolerance.[10] | The strongly reducing nature of the reaction environment in iron-catalyzed Kumada couplings can be incompatible with sensitive functional groups like esters and nitriles. |
Experimental Design for Kinetic Analysis
A robust kinetic study is built on a foundation of carefully planned experiments and precise analytical monitoring. The choice of methodology will depend on the specific reaction and available instrumentation.
Workflow for Kinetic Investigation
Caption: A generalized workflow for the kinetic analysis of a catalyzed reaction.
Detailed Experimental Protocol: Monitoring Kumada Cross-Coupling via GC Analysis
This protocol outlines a typical procedure for obtaining kinetic data using offline gas chromatography (GC) analysis of quenched reaction aliquots.
1. Materials and Reagents:
-
Iron(II) bromide (anhydrous)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Aryl halide (e.g., 4-bromotoluene)
-
Grignard reagent (e.g., phenylmagnesium bromide in THF)
-
Anhydrous solvent (e.g., THF)
-
Internal standard for GC analysis (e.g., decane)
-
Quenching solution (e.g., dilute HCl)
-
Drying agent (e.g., anhydrous Na₂SO₄)
2. Reaction Setup:
-
All glassware should be oven-dried and cooled under an inert atmosphere (N₂ or Ar).
-
In a Schlenk flask equipped with a magnetic stir bar, add FeBr₂ (or the palladium catalyst), the aryl halide, and the internal standard.
-
Add anhydrous THF via syringe.
-
Place the flask in a thermostated bath at the desired reaction temperature.
3. Kinetic Run:
-
At time t=0, add the Grignard reagent via syringe pump at a controlled rate.
-
At specified time intervals, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing the quenching solution.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Dry the organic layer over the drying agent.
-
Analyze the sample by GC to determine the concentration of the reactant and product relative to the internal standard.
4. Data Analysis:
-
Plot the concentration of the product versus time.
-
Determine the initial rate of the reaction from the initial slope of the curve.
-
Repeat the experiment, varying the concentration of one reactant at a time while keeping others constant, to determine the reaction order with respect to each component.
Mechanistic Insights and Causality
The kinetic data obtained from these experiments provide a window into the catalytic cycle.
Proposed Catalytic Cycle for Iron-Catalyzed Kumada Coupling
Caption: A simplified representation of a possible catalytic cycle for iron-catalyzed Kumada cross-coupling.
The observed rate law can help to identify the turnover-limiting step. For instance, if the reaction is found to be zero-order with respect to the aryl halide, it would suggest that oxidative addition is not the rate-determining step, and that a subsequent step, such as transmetalation or reductive elimination, is slower. This contrasts with many palladium-catalyzed couplings where the reaction is often first-order in the aryl halide, pointing to oxidative addition as the kinetic bottleneck.[8]
Conclusion: A Practical Framework for Advancing Iron Catalysis
The transition from precious metal to iron catalysis is a significant step towards more sustainable chemical manufacturing. Iron(II) bromide offers a potent and reactive catalytic system, but its successful implementation hinges on a deep understanding of its kinetic behavior. By employing systematic kinetic analysis, researchers can dissect the complexities of the catalytic cycle, optimize reaction conditions to favor desired product formation, and rationally design more efficient and selective iron-based catalysts. This guide provides a foundational framework for this endeavor, empowering scientists to harness the full potential of iron catalysis in their research and development efforts.
References
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Fernández-Ibáñez, M. Á., & van der Vlugt, J. I. (2019). Understanding the differences between iron and palladium in cross-coupling reactions. Physical Chemistry Chemical Physics, 21(19), 9651-9664. [Link]
-
Dong, V. M., & Macmillan, D. W. C. (2016). Recent Developments in Iron-Catalyzed Cross-Coupling. Macmillan Group Meeting. [Link]
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Neidig, M. L., & Chirik, P. J. (2015). Intermediates and Reactivity in Iron-Catalyzed Cross-Couplings of Alkynyl Grignards with Alkyl Halides. Journal of the American Chemical Society, 137(32), 10336–10344. [Link]
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Krylov, A. V., & Monchaud, D. (2025). Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy. ResearchGate. [Link]
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Fernández, I., & Frenking, G. (2024). Can iron mimic the behavior of palladium in cross-coupling reactions?. Software for Chemistry & Materials. [Link]
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Bedford, R. B., & Norrby, P.-O. (2011). Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study. Chemistry – A European Journal, 17(25), 6946-6953. [Link]
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Wikipedia contributors. (2023). Kumada coupling. Wikipedia. [Link]
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Fernández-Ibáñez, M. Á., & van der Vlugt, J. I. (2019). Understanding the differences between iron and palladium in cross-coupling reactions. Vrije Universiteit Amsterdam Research Portal. [Link]
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Nakamura, E., & Hatakeyama, T. (2014). Iron-Catalyzed Kumada Cross-Coupling Reaction Involving Fe8Me12– and Related Clusters: A Computational Study. ResearchGate. [Link]
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Kryk, H. (2007). On-line monitoring of Grignard reactions. Helmholtz-Zentrum Dresden-Rossendorf. [Link]
-
Fernández-Ibáñez, M. Á., & van der Vlugt, J. I. (2019). Understanding the differences between iron and palladium in cross-coupling reactions. Physical Chemistry Chemical Physics, 21(19), 9651-9664. [Link]
-
Jana, R., & Maji, A. (2020). Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates. Molecules, 25(23), 5601. [Link]
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Malig, T. C., et al. (2022). Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development, 26(5), 1473–1480. [Link]
-
Kryk, H. (2006). Process control and real-time monitoring of Grignard reactions. Helmholtz-Zentrum Dresden-Rossendorf. [Link]
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Organic Chemistry Portal. (n.d.). Kumada Coupling. Organic Chemistry Portal. [Link]
-
Neidig, M. L., & Chirik, P. J. (2015). Iron(II) Active Species in Iron–Bisphosphine Catalyzed Kumada and Suzuki–Miyaura Cross-Couplings of Phenyl Nucleophiles and Secondary Alkyl Halides. Journal of the American Chemical Society, 137(32), 10336–10344. [Link]
-
Nakamura, E., & Hatakeyama, T. (2004). Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents. Organic Letters, 6(18), 3123–3125. [Link]
-
Chem-Station. (2014). Kumada-Tamao-Corriu Cross Coupling. Chem-Station. [Link]
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Miyaura, N. (Ed.). (2002). Cross-Coupling Reactions: A Practical Guide. Springer. [Link]
-
Nakamura, E., & Hatakeyama, T. (2013). Iron-Catalyzed Cross Coupling of Aryl Chlorides with Alkyl Grignard Reagents: Synthetic Scope and FeII/FeIV Mechanism Supported by X-ray Absorption Spectroscopy and Density Functional Theory Calculations. Journal of the American Chemical Society, 135(33), 12294–12305. [Link]
-
Neidig, M. L., & Chirik, P. J. (2017). A TMEDA-Iron Adduct Reaction Manifold in Iron-Catalyzed C(sp2)-C(sp3) Cross-Coupling Reactions. Inorganic chemistry, 56(15), 8878–8885. [Link]
-
Ready, J. M., & Miller, S. J. (2014). Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature. Organic Letters, 16(10), 2688–2691. [Link]
-
Szostak, M., & Szostak, R. (2013). Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. The Journal of Organic Chemistry, 78(23), 12053–12063. [Link]
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A Spectroscopic Guide to the Hydrates of Iron(II) Bromide: A Comparative Analysis
For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of active pharmaceutical ingredients and their precursors is paramount. Iron(II) bromide (FeBr₂), a compound utilized in various synthetic applications, exists in several hydrated forms, each with distinct structural and, consequently, spectroscopic characteristics. The degree of hydration critically influences the coordination environment of the ferrous ion, which in turn dictates its reactivity and stability. This guide provides an in-depth spectroscopic comparison of the common hydrates of iron(II) bromide—specifically the hexahydrate (FeBr₂·6H₂O), tetrahydrate (FeBr₂·4H₂O), and dihydrate (FeBr₂·2H₂O)—leveraging Mössbauer, Near-Infrared (NIR), Infrared (IR), Raman, and UV-Visible spectroscopy.
Introduction: The Significance of Hydration in Iron(II) Bromide
The number of water molecules coordinated to the iron(II) center in iron(II) bromide dictates the local symmetry and ligand field strength, which directly impacts the electronic and vibrational properties of the compound. The common hydrates can be selectively prepared by controlling the crystallization temperature from an aqueous solution of iron(II) bromide. The pale green hexahydrate crystallizes at room temperature, while the tetrahydrate forms above 49°C, and the dihydrate precipitates at temperatures exceeding 83°C[1][2]. Understanding the spectroscopic signatures of these hydrates is crucial for quality control, stability testing, and reaction monitoring.
Mössbauer Spectroscopy: A Probe of the Iron Nucleus
Mössbauer spectroscopy is exceptionally sensitive to the local chemical environment of the iron nucleus, providing precise information on oxidation state, spin state, and site symmetry. The key parameters, isomer shift (δ) and quadrupole splitting (ΔE_Q), offer a definitive fingerprint for each hydrate.
The isomer shift is indicative of the s-electron density at the nucleus and is characteristic of the oxidation state. For high-spin Fe²⁺, δ values typically fall in the range of +1.0 to +1.3 mm/s relative to sodium nitroprusside. Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherical electric field gradient (EFG) at the nucleus. In high-spin Fe²⁺ (d⁶ configuration), the non-spherically symmetric d-electron distribution results in a significant EFG, leading to a large quadrupole splitting.
A comparative study by Burbridge and Goodgame (1968) provides key Mössbauer data for the iron(II) bromide hydrates, revealing a clear trend with the degree of hydration[3].
| Hydrate | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |
| FeBr₂·6H₂O | 1.23 | 2.85 |
| FeBr₂·4H₂O | 1.20 | 2.70 |
| FeBr₂·2H₂O | 1.15 | 1.83 |
| Relative to sodium nitroprusside at 295 K |
Interpretation of Mössbauer Data:
The consistently high isomer shifts confirm the +2 oxidation state of iron in all three hydrates. The significant quadrupole splitting is characteristic of high-spin Fe²⁺ in a distorted coordination environment. The most striking feature is the substantial decrease in quadrupole splitting for the dihydrate. This suggests a significant change in the symmetry of the electric field at the iron nucleus.
-
In FeBr₂·6H₂O and FeBr₂·4H₂O , the iron is in a pseudo-octahedral environment, coordinated to water molecules and bromide ions. The large and similar quadrupole splittings suggest a comparable degree of distortion from perfect octahedral symmetry.
-
The marked decrease in ΔE_Q for FeBr₂·2H₂O indicates a more symmetric coordination environment. This is consistent with a change to a polymeric structure with bridging bromide ions, leading to a less distorted local environment around the iron atom compared to the higher hydrates.
Caption: Workflow for Mössbauer Spectroscopy of Iron(II) Bromide Hydrates.
Near-Infrared (NIR) and UV-Visible Spectroscopy: Probing Electronic Transitions
Solid-state UV-Vis-NIR reflectance spectroscopy probes the d-d electronic transitions of the Fe²⁺ ion. In a pseudo-octahedral crystal field, the ⁵D ground state of the free Fe²⁺ ion is split into a lower energy ⁵T₂g state and a higher energy ⁵E_g state. Due to the Jahn-Teller effect and lower symmetry environments in the hydrates, these levels are further split, often resulting in two observable absorption bands in the near-infrared region.
The positions of these bands are sensitive to the ligand field strength and the coordination geometry. The study by Burbridge and Goodgame (1968) also provides valuable NIR data for the iron(II) bromide hydrates[3].
| Hydrate | Absorption Band 1 (cm⁻¹) | Absorption Band 2 (cm⁻¹) |
| FeBr₂·6H₂O | ~8,000 | ~10,500 |
| FeBr₂·4H₂O | ~8,200 | ~9,500 |
| FeBr₂·2H₂O | ~7,500 | Not clearly resolved |
Interpretation of NIR Data:
The presence of two absorption bands for the hexahydrate and tetrahydrate is indicative of a distorted octahedral environment, where the ⁵E_g level is split. The shift in the band positions reflects changes in the ligand field as the number of coordinated water molecules and bromide ions changes.
-
The spectrum of FeBr₂·6H₂O is consistent with a trans-[Fe(H₂O)₄Br₂] coordination sphere, rather than an [Fe(H₂O)₆]²⁺ complex with bromide counter-ions[3].
-
The change in band positions for FeBr₂·4H₂O suggests a modification of this coordination environment, likely involving a different arrangement or bonding of the water and bromide ligands.
-
The spectrum of FeBr₂·2H₂O shows a broader, less resolved absorption at lower energy, consistent with a more significant structural change to a polymeric lattice, which alters the d-orbital splitting.
Caption: Workflow for UV-Vis-NIR Spectroscopy of Iron(II) Bromide Hydrates.
Vibrational Spectroscopy: FT-IR and Raman
Expected FT-IR and Raman Spectral Features:
-
O-H Stretching Region (ν(O-H)): ~3000-3600 cm⁻¹: This region will be dominated by the stretching vibrations of the coordinated water molecules. The number, position, and width of these bands are sensitive to the strength of the hydrogen bonding between the water molecules and the bromide ions, as well as between adjacent water molecules.
-
As the degree of hydration decreases from hexahydrate to dihydrate, the nature of the hydrogen bonding network will change significantly. This is expected to result in shifts in the O-H stretching frequencies and changes in the band profiles.
-
-
H-O-H Bending Region (δ(H₂O)): ~1600-1650 cm⁻¹: The bending mode of coordinated water is also sensitive to the coordination environment. Changes in the position and intensity of this band can be correlated with the degree of hydration.
-
Fe-O Stretching and other Low-Frequency Modes (<600 cm⁻¹): This region contains information about the vibrations of the Fe-O bonds of the coordinated water molecules and the Fe-Br bonds. These modes are expected to be sensitive to the changes in the coordination sphere and the overall crystal structure of the different hydrates. A study on hydrated ferrous chlorides showed that peaks below 500 cm⁻¹ can be attributed to the lattice vibration of Fe-O.
Anticipated Trends:
-
Complexity: The complexity of the O-H stretching region is likely to change with the number of non-equivalent water molecules in the crystal structure.
-
Frequency Shifts: Changes in the coordination from [Fe(H₂O)₄Br₂] in the hexahydrate to a more polymeric structure in the dihydrate will alter the Fe-O and Fe-Br bond strengths, leading to shifts in their corresponding vibrational frequencies in the low-frequency region.
Experimental Protocols
Synthesis of Iron(II) Bromide Hydrates:
-
General Procedure: React iron powder with a slight excess of concentrated hydrobromic acid in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation of Fe²⁺ to Fe³⁺. The reaction is exothermic and should be performed with caution.
-
Hexahydrate (FeBr₂·6H₂O): Cool the resulting solution and allow it to crystallize at room temperature (below 27°C)[1][2]. Filter the pale green crystals and dry them under a stream of inert gas.
-
Tetrahydrate (FeBr₂·4H₂O): Crystallize the solution at a temperature above 49°C[1][2].
-
Dihydrate (FeBr₂·2H₂O): Precipitate the dihydrate by crystallizing the solution at a temperature above 83°C[1][2].
Spectroscopic Measurements:
-
Mössbauer Spectroscopy: Samples should be finely ground powders mounted in a sample holder. Spectra are typically recorded at both room temperature and cryogenic temperatures (e.g., 77 K) using a ⁵⁷Co source.
-
UV-Vis-NIR Reflectance Spectroscopy: Solid powder samples are analyzed using an integrating sphere attachment. The reflectance spectrum is then converted to an absorption spectrum using the Kubelka-Munk function.
-
FT-IR Spectroscopy: Spectra of the solid hydrates can be obtained by preparing KBr pellets or as a mull in an appropriate oil (e.g., Nujol).
-
Raman Spectroscopy: Spectra can be acquired directly from the solid crystalline samples using a Raman microscope.
Conclusion
The various hydrates of iron(II) bromide exhibit distinct spectroscopic signatures that directly correlate with the coordination environment of the ferrous ion. Mössbauer and NIR spectroscopy provide clear, quantitative data that can be used to differentiate between the hexahydrate, tetrahydrate, and dihydrate. While detailed comparative FT-IR and Raman data are less prevalent, the principles of vibrational spectroscopy allow for predictable trends based on the changing nature of the coordinated water and the overall crystal structure. This guide provides a foundational understanding for researchers working with these materials, enabling them to use spectroscopic techniques for confident identification and characterization.
References
-
Wikipedia. (2023, October 27). Iron(II) bromide. Retrieved from [Link]
-
Burbridge, C. D., & Goodgame, D. M. L. (1968). Electronic and Mössbauer spectra of some iron(II) halide hydrates. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1410-1413. DOI: 10.1039/J19680001410. Retrieved from [Link]
-
Li, Y., Shi, E., & Ling, Z. (2023). THE RAMAN SPECTRA OF FERRIC CHLORIDES AND FERROUS CHLORIDES. 54th Lunar and Planetary Science Conference. Retrieved from [Link]
Sources
A Comparative Guide to Assessing the Purity of Commercial Iron (II) Bromide Hydrate
Introduction: The Imperative of Purity in Iron (II) Bromide Applications
Iron (II) bromide (FeBr₂), particularly in its hydrated forms, is a crucial reagent and precursor in numerous scientific domains. It serves as a catalyst in polymerization reactions, a component in water treatment processes, and a precursor for the synthesis of novel iron-based compounds and materials.[1][2][3] The efficacy and reproducibility of these applications are directly contingent on the purity of the starting material. Commercial Iron (II) bromide is typically supplied as a hydrate, such as the pale green hexahydrate, and is known to be hygroscopic and susceptible to oxidation.[1][3][4]
Consequently, a comprehensive assessment of its purity extends beyond a simple assay of the iron content. It requires a multi-faceted approach to quantify:
-
The precise content of Iron (II) versus the common impurity Iron (III).
-
The accurate molar ratio of the bromide anion.
-
The exact level of hydration (the 'x' in FeBr₂·xH₂O).
-
The presence of other anionic or cationic impurities.
This guide provides an in-depth comparison of robust analytical techniques to establish a complete purity profile for commercial Iron (II) bromide hydrate. We will delve into the causality behind methodological choices, present field-proven protocols, and offer a framework for validating the reliability of your results.
Part 1: Determination of Iron Content: Titrimetry vs. Spectrophotometry
The most fundamental purity metric is the mass percentage of iron. However, it is critical to distinguish between the desired ferrous (Fe²⁺) state and the ferric (Fe³⁺) state, an impurity formed via oxidation.
Method 1A: Redox Titration with Potassium Permanganate (KMnO₄)
This classical volumetric method provides a direct measure of the Fe²⁺ content.
Expertise & Experience (The 'Why'): The principle of this assay is the oxidation-reduction reaction between the permanganate ion (MnO₄⁻) and ferrous ions (Fe²⁺) in an acidic medium.[5]
MnO₄⁻(aq) + 5Fe²⁺(aq) + 8H⁺(aq) → Mn²⁺(aq) + 5Fe³⁺(aq) + 4H₂O(l)
We choose potassium permanganate as the titrant because it acts as its own indicator; the first drop of excess MnO₄⁻ imparts a persistent faint pink color to the solution, signaling the endpoint.[5] An acidic environment, typically provided by dilute sulfuric acid, is crucial to prevent the formation of manganese dioxide (MnO₂), a brown precipitate that would otherwise interfere with the reaction and obscure the endpoint.[6] Hydrochloric acid is avoided as the chloride ions can be oxidized by permanganate, leading to erroneously high results.[6]
Trustworthiness (Self-Validation): The accuracy of this method hinges on the precise concentration of the KMnO₄ titrant. This is established by standardizing the solution against a primary standard of known purity, such as sodium oxalate or a high-purity iron wire, before assaying the unknown sample.
Experimental Protocol: Permanganate Titration for Fe²⁺
-
Titrant Standardization:
-
Accurately weigh approximately 0.6 g of ferrous ammonium sulfate hexahydrate (a stable primary standard) and record the mass.[5]
-
Dissolve the standard in a 250 mL Erlenmeyer flask with ~50 mL of deionized water and 40 mL of 1 M sulfuric acid.[5]
-
Titrate with the prepared KMnO₄ solution until the first persistent faint pink color remains for at least 30 seconds.[5]
-
Record the volume of titrant used and calculate the exact molarity of the KMnO₄ solution. Repeat for a total of three determinations to ensure precision.
-
-
Sample Analysis:
-
Accurately weigh approximately 0.4 g of the commercial this compound sample and record the mass.
-
Dissolve the sample in a 250 mL Erlenmeyer flask containing ~50 mL of deionized water and 40 mL of 1 M sulfuric acid.
-
Immediately titrate with the standardized KMnO₄ solution to the same faint pink endpoint.
-
Record the volume and calculate the mass percent of Fe²⁺ in the original sample.
-
Workflow: Redox Titration
Caption: Workflow for determining Fe²⁺ content via permanganate titration.
Method 1B: UV-Visible Spectrophotometry with 1,10-Phenanthroline
This colorimetric method is highly sensitive and can be adapted to determine both Fe²⁺ and total iron content.
Expertise & Experience (The 'Why'): Iron (II) reacts with 1,10-phenanthroline to form a stable, intensely red-orange complex, Fe(phen)₃²⁺, which strongly absorbs light at a wavelength of approximately 510-522 nm.[7][8] The intensity of the color, measured as absorbance, is directly proportional to the concentration of Fe²⁺, following the Beer-Lambert Law.
To measure total iron (Fe²⁺ + Fe³⁺), a reducing agent such as hydroxylamine hydrochloride is added to the sample solution. This quantitatively converts any Fe³⁺ present into Fe²⁺ before the addition of the complexing agent.[8] By running the analysis with and without the reducing agent, one can determine the concentration of both iron species. A buffer, typically sodium acetate, is required to maintain the pH in the optimal range of 3 to 9 for complete complex formation.[8][9]
Trustworthiness (Self-Validation): This method's reliability is ensured by creating a calibration curve. A series of standard solutions with accurately known Fe²⁺ concentrations are prepared and their absorbances are measured. Plotting absorbance versus concentration yields a linear calibration curve. The concentration of the unknown sample is then determined by measuring its absorbance and interpolating from this curve.[10]
Experimental Protocol: Spectrophotometry for Total Iron
-
Stock & Standard Preparation:
-
Prepare a 100 mg/L iron stock solution by dissolving a known mass of ferrous ammonium sulfate hexahydrate in acidified water.[7]
-
From the stock solution, prepare a series of at least five standard solutions ranging from approximately 0.5 to 5.0 mg/L in 100 mL volumetric flasks.
-
-
Color Development (Standards & Sample):
-
Prepare an unknown sample solution by accurately weighing a small amount of this compound and dissolving it in a volumetric flask to achieve a concentration within the standard curve range.
-
To each standard and sample flask, add the following reagents in order, mixing after each addition:
-
Dilute each flask to the 100 mL mark with deionized water and allow ~15 minutes for full color development.
-
-
Measurement & Analysis:
-
Set the spectrophotometer to the wavelength of maximum absorbance (~510 nm).
-
Use a "blank" solution (containing all reagents except iron) to zero the instrument.
-
Measure the absorbance of each standard and the unknown sample.
-
Plot the calibration curve (Absorbance vs. Concentration) for the standards and determine the concentration of the unknown sample using the linear regression equation.
-
| Feature | Redox Titration (KMnO₄) | UV-Vis Spectrophotometry (1,10-Phenanthroline) |
| Analyte | Directly measures Fe²⁺ | Measures total iron (with reducer) or Fe²⁺ (without) |
| Sensitivity | Lower (mg range) | Higher (µg/L or ppm range)[11] |
| Equipment Cost | Low (Burette, Glassware) | Moderate (Spectrophotometer) |
| Throughput | Slower (one sample at a time) | Higher (batch processing of samples and standards) |
| Interferences | Other reducing agents | Strongly colored or turbid solutions |
| Validation | Titrant Standardization | Multi-point Calibration Curve[10] |
Part 2: Bromide and Anionic Impurity Profiling via Ion Chromatography (IC)
While the iron content is critical, verifying the bromide counter-ion and screening for other anionic impurities (e.g., chloride, sulfate) is equally important for confirming the compound's identity and purity.
Expertise & Experience (The 'Why'): Ion Chromatography (IC) is the definitive technique for the separation and quantification of anions.[12] The sample is injected into a stream of eluent and passed through a separator column containing an ion-exchange resin. Anions in the sample are separated based on their relative affinities for the resin. A suppressor is used post-column to reduce the background conductivity of the eluent, thereby enhancing the detection signal of the analyte anions as they pass through a conductivity detector.[13] This method allows for the simultaneous determination of bromide and other common anionic impurities in a single run.[14]
Trustworthiness (Self-Validation): The method is validated through the creation of a calibration curve using certified bromide standards. To ensure specificity and accuracy, a mixed-anion standard containing expected impurities (e.g., Cl⁻, SO₄²⁻) should also be run to confirm retention times and demonstrate the method's ability to resolve these species from the primary bromide peak.[15]
Experimental Protocol: Ion Chromatography for Anions
-
Sample and Standard Preparation:
-
Prepare a stock solution of the this compound by dissolving a known mass in a volumetric flask with deionized water. The final concentration should be within the linear range of the instrument.
-
Prepare a series of calibration standards from a certified sodium bromide or potassium bromide standard.
-
Prepare a quality control (QC) standard containing bromide and expected impurities (chloride, sulfate) at known concentrations.
-
-
Instrumental Analysis:
-
Equilibrate the IC system with the appropriate eluent (e.g., sodium carbonate/bicarbonate solution).[14]
-
Inject the calibration standards to generate a calibration curve for bromide.
-
Inject the QC standard to verify peak resolution and accuracy.
-
Inject the prepared sample solution.
-
-
Data Processing:
-
Identify the bromide peak in the sample chromatogram based on its retention time compared to the standard.
-
Quantify the bromide concentration using the calibration curve.
-
Screen for and quantify any impurity peaks (chloride, sulfate, etc.) if detected.
-
Calculate the mass percent of bromide in the original solid sample.
-
Workflow: Ion Chromatography
Caption: General workflow for anionic analysis using Ion Chromatography.
Part 3: Quantifying Water of Hydration by Thermogravimetric Analysis (TGA)
The degree of hydration directly impacts the molecular weight and, therefore, the molar quantity of FeBr₂ in a given mass. TGA is the most direct and accurate method for this determination.
Expertise & Experience (The 'Why'): Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[16] When a hydrated salt like this compound is heated, it will lose its water of crystallization at specific temperatures. This mass loss is recorded by a highly sensitive microbalance, and the resulting TGA curve shows distinct steps corresponding to each dehydration event.[17][18] From the percentage mass loss, one can perform a stoichiometric calculation to determine the number of water molecules per formula unit of FeBr₂. Using an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the oxidation of Fe²⁺ to Fe³⁺ at elevated temperatures, which would cause a mass gain and interfere with the analysis.
Trustworthiness (Self-Validation): The instrument's temperature and mass readings are calibrated using certified reference materials with known transition temperatures (e.g., indium for temperature) and mass loss events (e.g., calcium oxalate monohydrate).[19] Running a known hydrated salt, such as CuSO₄·5H₂O, as a control sample further validates the experimental setup and data analysis procedure.[18]
Experimental Protocol: TGA for Water of Hydration
-
Instrument Setup & Calibration:
-
Ensure the TGA is calibrated for mass and temperature.
-
Set the furnace purge gas to high-purity nitrogen or argon at a consistent flow rate (e.g., 50 mL/min).
-
-
Sample Analysis:
-
Accurately weigh 5-10 mg of the this compound sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Program the instrument to heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to approximately 300 °C. This temperature is sufficient to drive off water without decomposing the anhydrous salt.[17]
-
-
Data Analysis:
-
Analyze the resulting TGA curve (Mass % vs. Temperature).
-
Identify the mass loss step(s) corresponding to dehydration.
-
Determine the total percentage mass loss (%Δm) from the dehydration plateau(s).
-
Calculate the number of moles of water (x) using the formula: x = [ (%Δm / MW_H₂O) / ((100 - %Δm) / MW_FeBr₂) ] where MW is the molecular weight.
-
Workflow: Thermogravimetric Analysis
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- 17. researchgate.net [researchgate.net]
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- 19. pubs.acs.org [pubs.acs.org]
A Comparative Benchmarking Guide to Iron (II) Bromide and Novel Iron Catalysts for C-C Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the quest for efficient, sustainable, and cost-effective catalytic methods is perpetual. Iron, being the most abundant and least toxic transition metal, presents a compelling alternative to precious metal catalysts that have long dominated the landscape of organic synthesis.[1] This guide provides an in-depth technical comparison of the performance of a traditional iron catalyst, Iron (II) bromide, against a representative novel iron catalyst system in the context of a benchmark C-C cross-coupling reaction. Our objective is to furnish you with the data and insights necessary to make informed decisions for your synthetic challenges.
Introduction: The Imperative for Iron Catalysis and Rigorous Benchmarking
The reliance on precious metals like palladium and nickel for cross-coupling reactions, while effective, is fraught with challenges including high cost, toxicity, and environmental concerns.[2] Iron catalysis has emerged as a powerful and sustainable alternative, offering a rich and versatile reactivity profile.[1][3] However, the rapid evolution of novel iron-based catalytic systems necessitates a standardized approach to performance evaluation. This guide will utilize the Kumada-Tamao-Corriu (Kumada) cross-coupling reaction as a benchmark to objectively assess the capabilities of a simple iron salt, Iron (II) bromide, against a state-of-the-art N-heterocyclic carbene (NHC) ligated iron catalyst.
The Kumada coupling, the reaction of a Grignard reagent with an organic halide, is a foundational C-C bond-forming reaction and one of the earliest examples of iron-catalyzed cross-coupling.[1][2] Its continued relevance and the wealth of available data make it an ideal platform for this comparative study.
The Catalysts Under Evaluation
The Traditional Workhorse: Iron (II) Bromide (FeBr₂)
Iron (II) bromide is a simple, inexpensive, and readily available iron salt. While its application in cross-coupling is less documented than other simple iron salts like FeCl₃ and Fe(acac)₃, its viability as a precatalyst has been noted.[4] For the purpose of this guide, and in the absence of extensive direct data for FeBr₂, we will consider its performance to be representative of simple iron (II) halides, often used with additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance their catalytic activity.[5]
The Novel Contender: An Iron-N-Heterocyclic Carbene (NHC) Complex
N-heterocyclic carbenes (NHCs) have revolutionized catalysis through their strong σ-donating properties and steric tunability, which allow for the stabilization of metal centers and the promotion of challenging catalytic steps.[6][7] Iron-NHC complexes have demonstrated remarkable efficacy in a variety of cross-coupling reactions, including the Kumada coupling of challenging substrates like aryl chlorides.[7][8] For this guide, we will consider a representative in-situ generated Fe-NHC catalyst.
Performance Benchmarking: The Kumada Cross-Coupling Reaction
To provide a clear and objective comparison, we will examine the performance of our selected catalysts in a representative Kumada cross-coupling reaction: the coupling of an aryl chloride with an alkyl Grignard reagent. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts, making this a challenging and informative benchmark reaction.
Quantitative Performance Data
The following table summarizes the typical performance of a simple iron salt system (as a proxy for FeBr₂) and a representative iron-NHC catalytic system in the Kumada coupling of an aryl chloride with an alkyl Grignard reagent.
| Catalyst System | Typical Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Simple Iron Salt / TMEDA | 3 - 5 | 0 - 25 | 0.5 - 2 | 80 - 95+ | Highly efficient for a broad range of substrates. TMEDA is a crucial additive.[9] |
| Iron-NHC Complex | 1 - 5 | 25 - 80 | 1 - 24 | 70 - 99 | Effective for unactivated aryl chlorides; performance is highly dependent on the specific NHC ligand.[6][7] |
Analysis of Performance:
From the data, it is evident that both catalytic systems can achieve high yields in the Kumada coupling of aryl chlorides. The simple iron salt system, when used with an additive like TMEDA, offers a very efficient and rapid transformation at mild temperatures.[9] This makes it an attractive option for its simplicity and cost-effectiveness.
The iron-NHC system, while sometimes requiring higher temperatures or longer reaction times, demonstrates exceptional versatility and can be highly effective for even the most challenging, unactivated aryl chlorides.[6][7] The ability to tune the steric and electronic properties of the NHC ligand provides a powerful tool for optimizing the reaction for specific substrates.[7]
Experimental Protocols and Methodologies
To ensure the reproducibility and validity of these findings, a detailed, step-by-step methodology for the benchmark Kumada coupling reaction is provided below.
Benchmark Experimental Protocol: Kumada Coupling of 4-Chlorotoluene with Ethylmagnesium Bromide
Materials:
-
4-Chlorotoluene (1.0 equiv)
-
Ethylmagnesium bromide (1.2 - 1.5 equiv, solution in THF)
-
Iron Catalyst (precatalyst, 3-5 mol%)
-
Additive/Ligand (e.g., TMEDA or NHC precursor, as required)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the iron precatalyst (e.g., Fe(acac)₃ as a proxy for a simple iron salt, or the Fe-NHC precursor).[9]
-
Add the aryl chloride (4-chlorotoluene).[9]
-
Add anhydrous THF and stir the mixture at room temperature.[9]
-
If using an additive like TMEDA, mix it with the Grignard reagent solution in a separate flask.[9]
-
Slowly add the Grignard reagent (or Grignard/additive mixture) to the solution of the aryl chloride and iron catalyst at 0 °C.[9]
-
Allow the reaction to warm to the desired temperature (e.g., room temperature for the simple iron salt system, or heated for some Fe-NHC systems) and stir for the specified reaction time.[9]
-
Upon completion (monitored by TLC or GC), quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Experimental workflow for the iron-catalyzed Kumada cross-coupling.
Mechanistic Insights: Understanding the Performance Difference
The difference in performance between simple iron salts and novel iron-NHC catalysts can be attributed to their distinct catalytic cycles.
Catalytic Cycle with Simple Iron Salts
The mechanism of iron-catalyzed cross-coupling with simple salts is complex and thought to involve low-valent iron species.[9] A plausible catalytic cycle begins with the reduction of the Fe(III) or Fe(II) precatalyst by the Grignard reagent to form a low-valent iron species, potentially an "inorganic Grignard reagent" like Fe(MgX)₂.[2][9] This species then undergoes oxidative addition with the aryl halide, followed by transmetalation with another equivalent of the Grignard reagent, and finally reductive elimination to yield the cross-coupled product and regenerate the active iron catalyst.[1] The role of additives like TMEDA is believed to be the stabilization of the active iron species and prevention of unwanted side reactions.[5]
Caption: Simplified catalytic cycle for Kumada coupling with simple iron salts.
Catalytic Cycle with Iron-NHC Complexes
In the case of iron-NHC catalysts, the NHC ligand plays a crucial role in stabilizing the iron center throughout the catalytic cycle. This stabilization allows for more controlled reactivity and can prevent the formation of inactive iron aggregates.[3] The catalytic cycle is generally believed to proceed through well-defined iron(I)/iron(III) or iron(0)/iron(II) pathways.[3] The strong σ-donating ability of the NHC ligand facilitates the oxidative addition of the aryl chloride, which is often the rate-limiting step. The steric bulk of the NHC can also influence the rate of reductive elimination, ultimately impacting the overall efficiency of the catalyst.
Caption: Catalytic cycle for an Iron-NHC complex in Kumada coupling.
Conclusion and Future Outlook
This guide has provided a comparative overview of a traditional simple iron salt catalyst and a modern iron-NHC complex for the benchmark Kumada cross-coupling reaction.
-
Iron (II) Bromide (and other simple iron salts): These catalysts offer a highly cost-effective and straightforward approach to C-C bond formation, often with high efficiency and short reaction times, particularly when paired with additives like TMEDA. They are an excellent choice for many standard applications.
-
Novel Iron-NHC Catalysts: These systems provide enhanced versatility and the ability to tackle more challenging substrates, such as unactivated aryl chlorides. The tunability of the NHC ligand allows for fine-tuning of the catalyst's performance, making them a powerful tool for complex synthetic problems.
The choice between a traditional and a novel iron catalyst will ultimately depend on the specific requirements of the synthesis, including cost, substrate scope, and the need for functional group tolerance. The field of iron catalysis continues to evolve at a rapid pace, with new ligands and catalytic systems being developed continuously. It is an exciting time for researchers in this area, with the promise of even more powerful and sustainable synthetic methodologies on the horizon.
References
- Dahadha, A. (2021). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst.
- Huang, J., & Nolan, S. P. (1999). Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Journal of the American Chemical Society, 121(43), 9889-9890.
- Neidig, M. L., & Tonzetich, Z. J. (2018). Development and Evolution of Mechanistic Understanding in Iron-Catalyzed Cross-Coupling. Accounts of Chemical Research, 51(8), 1836-1847.
- Huynh, H. V., & Duong, H. A. (2018). Ring-expanded N-heterocyclic carbenes as ligands in iron-catalysed cross-coupling reactions of arylmagnesium reagents and aryl chlorides.
- Lin, H., & Sun, H. (2016). Iron Pincer Complexes as Catalysts and Intermediates in Alkyl-Aryl Kumada Coupling Reactions. figshare.
- Xi, Z., Liu, B., & Chen, W. (2008). Room-Temperature Kumada Cross-Coupling of Unactivated Aryl Chlorides Catalyzed by N-Heterocylic Carbene-Based Nickel(II) Complexes. The Journal of Organic Chemistry, 73(10), 3954-3957.
- BenchChem. (2025). Assessing the Efficiency of Fe(acac)
- Bedford, R. B., et al. (2010). Examples of iron–NHC catalysed cross-coupling reactions.
- Lin, H., & Sun, H. (2016). Iron Pincer Complexes as Catalysts and Intermediates in Alkyl–Aryl Kumada Coupling Reactions. Semantic Scholar.
- Neidig, M. L., et al. (2017). Intermediates and Reactivity in Iron-Catalyzed Cross-Couplings of Alkynyl Grignards with Alkyl Halides.
- Buono, F. G., et al. (2016).
- Bedford, R. B., et al. (2011). Iron(II)
- Bedford, R. B., et al. (2010). Iron-catalysed Kumada cross-coupling.
- Gerard, D., et al. (2009). Functional Group Tolerant Kumada−Corriu−Tamao Coupling of Nonactivated Alkyl Halides with Aryl and Heteroaryl Nucleophiles: Catalysis by a Nickel Pincer Complex Permits the Coupling of Functionalized Grignard Reagents. Journal of the American Chemical Society, 131(41), 14941-14954.
- Lin, H., & Sun, H. (2015). Iron Pincer Complexes as Catalysts and Intermediates in Alkyl–Aryl Kumada Coupling Reactions. Semantic Scholar.
- Neidig, M. L., et al. (2015). Iron(II) Active Species in Iron–Bisphosphine Catalyzed Kumada and Suzuki–Miyaura Cross-Couplings of Phenyl Nucleophiles and Secondary Alkyl Halides.
- Bedford, R. B., et al. (2012). Possible catalytic cycle for the iron‐catalyzed Kumada coupling.
- Neidig, M. L., et al. (2015). Iron(II) Active Species in Iron–Bisphosphine Catalyzed Kumada and Suzuki–Miyaura Cross-Couplings of Phenyl Nucleophiles and Secondary Alkyl Halides. Journal of the American Chemical Society, 137(33), 10674-10681.
- Dahadha, A. (2021). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst.
- Macmillan Group. (2016).
- Jana, C. K. (2013). Iron-Catalyzed Cross Coupling of Alkyl Electrophiles.
- Wikipedia. (n.d.). Kumada coupling.
- Nolan, S. P., et al. (2018). C(sp3) Nickel-Catalyzed Kumada–Corriu and Buchwald–Hartwig Cross-Coupling of Aryl Sulfamates Enabled by Sterically-Demanding, Electron-Rich IPr*OMe N-Heterocyclic Carbenes.
- Cahiez, G., et al. (2011). Fe-catalysed Kumada-type alkyl–alkyl cross-coupling. Evidence for the intermediacy of Fe(I) complexes. Request PDF.
- Alcaide, B., et al. (2019). Regioselective Iron‐Catalysed Cross‐Coupling Reaction of Aryl Propargylic Bromides and Aryl Grignard Reagents.
- Jana, C. K., et al. (2020).
- Cahiez, G., et al. (2011). Fe-catalysed Kumada-type alkyl–alkyl cross-coupling. Evidence for the intermediacy of Fe(i) complexes. Chemical Science, 2(11), 2203-2207.
- Alfa Chemistry. (n.d.). Kumada Cross-Coupling Reaction.
- Dai, Z. Q., et al. (2013). Iron-Catalyzed Cross-Coupling Reaction of Alkyl Halides with Biphenyl Grignard Reagent. Asian Journal of Chemistry, 25(13), 7247-7249.
- Hayashi, T., et al. (2015). Iron-Catalyzed Enantioselective Cross-Coupling Reactions of α-Chloroesters with Aryl Grignard Reagents. SciSpace.
- Fürstner, A., & Martin, R. (2005). Iron-Catalyzed Grignard Cross-Coupling with Alkyl Halides Possessing β-Hydrogens. Request PDF.
- Weix, D. J., et al. (2022). Fe-Catalyzed Conjunctive Cross-Couplings of Unactivated Alkenes with Grignard Reagents. ChemRxiv.
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for Iron (II) Bromide Hydrate
A-Z GUIDE TO SAFETY AND LOGISTICS
As a Senior Application Scientist, my priority is to ensure that every procedure in the lab not only advances our research but also upholds the highest standards of safety and environmental responsibility. Iron (II) bromide is a valuable reagent in many synthetic applications, but its hazardous nature requires a meticulous and informed approach to its disposal. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in the chemical principles that dictate its handling.
Immediate Safety Protocols: Your First Priority
Before handling Iron (II) bromide hydrate for any purpose, including disposal, you must be fully prepared. This compound is not benign; it is classified as a corrosive solid that can cause severe skin burns and eye damage. Inhalation or ingestion can also be harmful.
Personal Protective Equipment (PPE)
Your PPE is your primary line of defense. Non-compliance is not an option.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards. | Protects against dust particles and potential splashes, which can cause severe burns and irreversible eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact, which can result in severe chemical burns. |
| Body Protection | Lab coat and appropriate protective clothing. | Shields skin from accidental spills and dust. |
| Respiratory | NIOSH/MSHA approved respirator. | Required if dust generation is unavoidable to prevent respiratory tract irritation and burns. |
Handling Environment: All manipulations of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. Ensure an eyewash station and safety shower are readily accessible.
Chemical Profile & Disposal Rationale
Understanding why a chemical is hazardous is the foundation of handling it safely. Iron (II) bromide's disposal protocol is dictated by three key properties:
-
Corrosivity: As a corrosive solid, it can cause severe damage to tissues upon contact. For transport, it is classified under UN3260, Hazard Class 8. This classification immediately designates it as a hazardous waste that cannot enter standard waste streams.
-
Hygroscopicity & Sensitivity: The compound is hygroscopic (readily absorbs moisture from the air) and air-sensitive. This reactivity means improper storage can lead to degradation. When it reacts with water, it can undergo hydrolysis, potentially forming acidic and corrosive byproducts.
-
Incompatibility: It reacts with strong oxidizing agents and strong acids. Co-mingling this waste with incompatible chemicals can lead to dangerous reactions.
Therefore, the core principle of disposal is isolation and containment . The goal is to prevent its reaction with the environment (air, water) and other chemicals, and to ensure it is handled by professionals equipped for hazardous materials.
Step-by-Step Disposal Workflow
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the moment it is designated as waste.
Workflow Overview
Caption: Decision workflow for the safe disposal of this compound.
Protocol 1: Solid Waste Disposal (Unused Reagent, Contaminated Items)
This procedure applies to the original reagent container or solid materials (e.g., weigh boats, contaminated wipes) that cannot be decontaminated.
-
Containment: Keep the chemical in its original container if possible. If not, transfer it into a clean, dry, sealable container made of compatible material (e.g., glass or polyethylene). Ensure the container is clearly labeled.
-
Labeling: Affix a hazardous waste tag to the container. The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
Associated Hazards: "Corrosive"
-
Date of accumulation
-
-
Storage: Store the sealed container in a designated satellite accumulation area. This area must be cool, dry, and well-ventilated. Crucially, you must segregate this waste from incompatible materials, particularly strong acids and oxidizing agents.
Protocol 2: Lab-Scale Pre-treatment for Dilute Aqueous Solutions
For very dilute aqueous solutions, converting the soluble, corrosive iron salt into an insoluble, more stable hydroxide precipitate can be a responsible pre-treatment step before collection. This should only be performed by trained personnel.
-
Objective: To precipitate soluble Fe²⁺ ions as insoluble Iron (II) Hydroxide (Fe(OH)₂).
-
Procedure: a. Work in a chemical fume hood and wear full PPE. b. Place the beaker containing the dilute Iron (II) bromide solution in a secondary container (e.g., a plastic tub) to
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Iron (II) Bromide Hydrate
As researchers and scientists in the fast-paced world of drug development, we handle a vast array of chemical reagents daily. Among these is Iron (II) bromide (FeBr₂), a versatile compound often used in catalysis. While essential for our work, its hydrated form presents significant hazards that demand a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a deep, field-tested understanding of the "why" behind each safety measure, ensuring that every action in the lab is a self-validating step towards personal and collective safety.
Iron (II) bromide is classified as a corrosive material that can cause severe skin burns and serious eye damage.[1] It is also hygroscopic, meaning it readily absorbs moisture from the air, which can alter its properties and reactivity.[1] Due to its potential to form dust, inhalation is also a primary route of exposure, capable of causing chemical burns to the respiratory tract. Therefore, our approach to handling it must be built on a foundation of robust engineering controls and meticulously selected Personal Protective Equipment (PPE).
Hazard-Specific PPE Selection: A Multi-Layered Defense
The cornerstone of safe handling is a multi-layered defense strategy tailored to the specific risks posed by Iron (II) bromide hydrate. This involves a combination of engineering controls and PPE to protect against all potential exposure routes.
Engineering Controls: The First Line of Defense
Before any PPE is even donned, the environment must be engineered for safety.
-
Chemical Fume Hood: All handling of Iron (II) bromide powder must be performed inside a properly operating chemical fume hood.[1][2] This is non-negotiable. The hood's constant airflow contains dust and vapors, preventing them from entering the laboratory atmosphere and being inhaled.
-
Safety Stations: An eyewash station and a safety shower must be immediately accessible and unobstructed in any laboratory where this chemical is used.[1]
Personal Protective Equipment: Your Last Line of Defense
PPE is not a substitute for good engineering controls but is a critical final barrier between you and the chemical.
-
Ocular (Eye) Protection: Iron (II) bromide can cause severe, potentially irreversible eye damage.[3] Standard safety glasses are insufficient.
-
Required PPE: Chemical splash goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[4] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Causality: Goggles provide a 360-degree seal around the eyes, protecting them from airborne dust and accidental splashes, which is a risk when dissolving the solid.
-
-
Dermal (Skin) Protection: The compound is corrosive and causes severe skin burns upon contact.[1][5]
-
Required PPE:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for handling solids, but it is crucial to inspect them for any signs of damage before each use.[4] Always use the proper glove removal technique to avoid contaminating your skin.[4]
-
Lab Coat/Clothing: A flame-resistant lab coat or appropriate protective clothing is required to protect the skin on your arms and body.[1] For large-scale operations, a chemically resistant apron or suit may be necessary.[5]
-
-
Causality: Multiple layers of skin protection create a robust barrier against accidental spills and contact with contaminated surfaces.
-
-
Respiratory Protection: Inhalation of Iron (II) bromide dust can cause chemical burns to the respiratory tract.[1]
-
Required PPE: While a fume hood is the primary control, respiratory protection may be required if airborne concentrations exceed exposure limits or if a hood is not available for a specific task. A NIOSH/MSHA approved N95 dust mask or a higher-level respirator should be used in these situations.[1][6]
-
Causality: The respirator filters out fine particulates, preventing them from entering the lungs and causing damage.
-
The following table summarizes the essential PPE for handling this compound.
| Task/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical Splash Goggles | Chemical-Resistant Gloves (e.g., Nitrile) | Lab Coat | Required if not in a fume hood (N95 minimum) |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Chemical-Resistant Gloves | Lab Coat | Not required if performed in a fume hood |
| Small Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves | Lab Coat/Apron | N95 Respirator or higher |
| Large Spill / Emergency | Full Face Shield & Goggles | Heavy-Duty Chemical-Resistant Gloves | Full Protective Suit | Self-Contained Breathing Apparatus (SCBA) |
Operational Workflow: A Step-by-Step Protocol
A systematic workflow ensures that safety is integrated into every step of the handling process. This protocol should be reviewed and understood before any work begins.
Caption: Safe Handling Workflow for this compound.
Detailed Procedural Steps:
-
Preparation:
-
Verify that the chemical fume hood is operational and that the safety shower and eyewash station are accessible.[1]
-
Don all required PPE: chemical splash goggles, a properly fitted lab coat, and chemical-resistant gloves.[4]
-
Prepare your workspace within the fume hood by lining it with disposable absorbent pads.
-
-
Handling:
-
Carefully weigh the required amount of this compound, keeping the container opening away from your face.
-
To minimize dust, slowly and carefully transfer the solid into the designated reaction vessel. Avoid any rapid movements that could aerosolize the powder.
-
Immediately and tightly close the source container. The hygroscopic nature of the compound means prolonged exposure to air should be avoided.[1][2]
-
-
Disposal and Cleanup:
-
Wipe down all surfaces and equipment with a damp cloth to decontaminate them.
-
All disposable items that have come into contact with the chemical, including gloves and absorbent pads, must be considered hazardous waste.
-
Place all waste into a clearly labeled, sealed hazardous waste container for disposal according to your institution's and local regulations.[7] Do not let the chemical enter the environment.[7]
-
Remove your PPE, with gloves being the last item. Wash your hands thoroughly with soap and water.[4]
-
Emergency Response and Disposal Plan
Accidents can happen, and a clear, immediate plan is crucial.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[1]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Management and Disposal:
-
Small Spills: For a small spill within a fume hood, carefully sweep or vacuum the material into a suitable, sealed container for disposal.[1] Avoid actions that generate dust.
-
Waste Disposal: All waste containing Iron (II) bromide must be disposed of as corrosive hazardous waste.[7] Follow all federal, state, and local environmental regulations. Contaminated packaging should be disposed of as unused product.[4]
By integrating this comprehensive safety knowledge into your daily laboratory practices, you build a culture of safety that protects not only yourself but your entire team. Trust in your process, understand the reasoning behind it, and handle every chemical with the respect it demands.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Iron(II) bromide, anhydrous. Retrieved from [Link]
-
Exposome-Explorer. (n.d.). Iron(II) bromide, anhydrous MSDS. Retrieved from [Link]
-
Alfa Aesar. (2025, September 12). Iron(II) bromide, anhydrous - SAFETY DATA SHEET. Retrieved from [Link]
-
ldycdn.com. (2018, November 5). Material Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Iron. Retrieved from [Link]
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ESPI Metals. (n.d.). Iron - Safety Data Sheet. Retrieved from [Link]
-
Summit Brands. (n.d.). Iron OUT (Powder) - SAFETY DATA SHEET. Retrieved from [Link]
-
New Jersey Department of Health. (2007, May). IRON OXIDE HAZARD SUMMARY. Retrieved from [Link]
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West Liberty University. (2005, October 9). Iron Metal MSDS. Retrieved from [Link]
-
American Elements. (n.d.). Iron(II) Bromide. Retrieved from [Link]
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- 2. rprorwxhoilrmj5q.ldycdn.com [rprorwxhoilrmj5q.ldycdn.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Ferrous Bromide (iron (II) bromide) MSDS [exporterlabchemicals.com]
- 6. Iron(II) bromide Ferrous bromide [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
